Product packaging for Enkephalin-met, ala(2)-(Cat. No.:CAS No. 61370-87-4)

Enkephalin-met, ala(2)-

Cat. No.: B1671299
CAS No.: 61370-87-4
M. Wt: 587.7 g/mol
InChI Key: MHNSNPIYASDSCR-SZOBAZRNSA-N
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Description

Enkephalin-Met, Ala(2)- is a synthetically modified analog of the endogenous opioid peptide, Met-enkephalin. This pentapeptide is engineered for enhanced stability in experimental settings, making it a valuable tool for investigating the endogenous opioid system. Its core structure is derived from the native Met-enkephalin sequence (Tyr-Gly-Gly-Phe-Met) but incorporates an alanine substitution at the second position, a modification strategy known to confer resistance to enzymatic degradation by aminopeptidases . This altered stability provides researchers with a longer-lasting compound for in vitro and in vivo studies, allowing for more sustained receptor interaction and clearer observation of effects compared to the rapidly degraded native enkephalins . As a potent agonist, Enkephalin-Met, Ala(2)- primarily targets delta-opioid receptors (DOR) and, to a lesser extent, mu-opioid receptors (MOR) . Its mechanism of action involves binding to these G-protein coupled receptors, initiating a signaling cascade that typically includes inhibition of adenylyl cyclase, reduced cAMP formation, opening of G-protein-gated inwardly rectifying K+ channels (GIRKs), and inhibition of voltage-gated Ca2+ channels . This ultimately leads to membrane hyperpolarization and a reduction in neurotransmitter release, which is the fundamental mechanism underlying its physiological effects . The main research applications for this compound are in the fields of neuropharmacology and pain research. It is extensively used to study the role of delta-opioid receptors in analgesia, emotional regulation, neuroprotection, and reward pathways . By utilizing this analog, scientists can dissect the complex signaling and physiological functions of enkephalins without the confounding factor of rapid metabolic breakdown. Its research value lies in its ability to provide insights into pain modulation pathways, potentially contributing to the development of novel therapeutic strategies for chronic pain and other neurological disorders . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H37N5O7S B1671299 Enkephalin-met, ala(2)- CAS No. 61370-87-4

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37N5O7S/c1-17(31-26(37)21(29)14-19-8-10-20(34)11-9-19)25(36)30-16-24(35)32-23(15-18-6-4-3-5-7-18)27(38)33-22(28(39)40)12-13-41-2/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,36)(H,31,37)(H,32,35)(H,33,38)(H,39,40)/t17-,21+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNSNPIYASDSCR-SZOBAZRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50976908
Record name L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50976908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

587.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61370-87-4
Record name Enkephalin-met, ala(2)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061370874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50976908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to [D-Ala², N-MePhe⁴, Gly⁵-ol]-enkephalin (DAMGO)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[D-Ala², N-MePhe⁴, Gly⁵-ol]-enkephalin, commonly referred to as DAMGO, is a potent and highly selective synthetic opioid peptide agonist for the μ-opioid receptor (MOR). As a stable analog of the endogenous Met-enkephalin, DAMGO is an invaluable tool in opioid research, facilitating detailed investigations into the structure, function, and pharmacology of the μ-opioid receptor. This technical guide provides a comprehensive overview of DAMGO, including its structure, mechanism of action, and key experimental applications. Detailed methodologies for seminal experiments are presented, and quantitative data are summarized for ease of comparison. Furthermore, signaling pathways and experimental workflows are visually represented to enhance understanding.

Introduction

DAMGO, with the amino acid sequence H-Tyr-D-Ala-Gly-N-MePhe-Gly-ol, was synthesized to create a more biologically stable analog of the naturally occurring enkephalins.[1] Its modifications, including the D-Ala² substitution and N-methylation of Phe⁴, confer resistance to degradation by peptidases, resulting in a prolonged duration of action.[2] This stability, coupled with its high selectivity for the μ-opioid receptor, has established DAMGO as a gold-standard research tool for elucidating the physiological and pathological roles of the μ-opioid system, from analgesia to the development of tolerance and dependence.[1]

Structure and Physicochemical Properties

The chemical structure of DAMGO is presented below. Its molecular formula is C₂₆H₃₅N₅O₆.[1]

Table 1: Physicochemical Properties of DAMGO

PropertyValueReference
IUPAC Name (2S)-2-[[2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide[1]
CAS Number 78123-71-4[1]
Molecular Weight 573.67 g·mol⁻¹[3]

Pharmacology and Mechanism of Action

DAMGO exerts its effects primarily through the activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR). It is a highly selective agonist for this receptor subtype.

Receptor Binding Affinity

DAMGO exhibits high affinity for the μ-opioid receptor, with significantly lower affinity for the δ- and κ-opioid receptors.

Table 2: Receptor Binding Affinities (Ki) of DAMGO

Receptor SubtypeKi (nM)Species/TissueRadioligandReference
μ-opioid receptor2.0--[4]
μ-opioid receptor3.46Native-[5]
κ-opioid receptor>1000--[4]
δ-opioid receptor>1000--[4]
Functional Activity

As a full agonist, DAMGO potently stimulates μ-opioid receptor-mediated signaling pathways.

Table 3: Functional Activity (EC₅₀) of DAMGO

AssayCell LineEC₅₀ (nM)Reference
cAMP SignalingHEK293T1.5[6]
[³⁵S]GTPγS BindingCHO45.06[5]

Signaling Pathways

Upon binding to the μ-opioid receptor, DAMGO initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to inhibitory G-proteins (Gi/o).[7]

Canonical G-protein Signaling

Activation of the μ-opioid receptor by DAMGO leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits.[7] The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] The Gβγ subunit can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[7]

DAMGO_Signaling DAMGO DAMGO MOR μ-Opioid Receptor (GPCR) DAMGO->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Hot_Plate_Workflow acclimatization Acclimatization (≥30 min) baseline Baseline Latency Measurement (Paw lick/jump) acclimatization->baseline administration DAMGO/Vehicle Administration (e.g., i.c.v., i.t.) baseline->administration testing Post-treatment Latency Measurement (at various time points) administration->testing analysis Data Analysis (%MPE calculation) testing->analysis DAMGO_Synthesis start Boc-Na-Me-Phe-OH step1 Boc-Tyr-D-Ala-Gly-Na-Me-Phe-OR start->step1 Three Steps step2 Boc-Tyr-D-Ala-Gly-Na-Me-Phe-Gly-ol step1->step2 Coupling with Gly-ol step3 DAMGO Trifluoroacetate step2->step3 Boc Deprotection (TFA)

References

The Physiological Role of Synthetic Enkephalin Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Endogenous enkephalins, while pivotal in modulating pain and various physiological processes, are therapeutically limited by their poor metabolic stability and inability to effectively cross the blood-brain barrier. This has spurred the development of a vast array of synthetic enkephalin analogs designed to overcome these limitations. This technical guide provides an in-depth exploration of the physiological roles of these synthetic analogs, focusing on their structure-activity relationships, receptor binding affinities, and the downstream signaling pathways they modulate.

Receptor Binding and Functional Activity of Synthetic Enkephalin Analogs

The physiological effects of synthetic enkephalin analogs are primarily mediated through their interaction with opioid receptors, principally the mu (µ), delta (δ), and kappa (κ) subtypes. The affinity and selectivity of these analogs for each receptor subtype dictate their pharmacological profile. Structure-activity relationship (SAR) studies have been instrumental in designing analogs with desired receptor interaction profiles. Key modifications include the substitution of D-amino acids at the second position to confer resistance to enzymatic degradation, and alterations at the C-terminus to enhance receptor selectivity.[1][2]

Below is a summary of the binding affinities (Ki) and functional activities (IC50/EC50) for a selection of synthetic enkephalin analogs.

Table 1: Receptor Binding Affinities (Ki, nM) of Synthetic Enkephalin Analogs

Analogµ-Opioid Receptor (MOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)Reference
DAMGO ~0.47HighHigh[3]
DPDPE HighLow (High Affinity)High[4]
[D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin (DAMGO) 0.38--[5]
Ligand 16 (Dmt-substituted, C-terminal Ppp moiety) 0.380.36-[5]
LYS744 (Dmt-DNle-Gly-Phe(p-Cl)-Ppp) 0.100.081.3[6][7]
[Phe⁵]-EK-NH₂ ---[8]
[Trp⁵]-EK-NH₂ ---[8]
H-Tyr-cyclo(-Nγ-D-A2bu-Gly-Phe-Leu-) High (Potent)--[9]

Note: "High" indicates a high Ki value, signifying low binding affinity. "-" indicates data not available in the cited sources.

Table 2: In Vitro Functional Activity (IC50/EC50, nM) of Synthetic Enkephalin Analogs

AnalogAssayµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)Reference
DAMGO cAMP InhibitionEC50: ~30--[3]
Ligand 16 (Dmt-substituted, C-terminal Ppp moiety) GPIIC50: 8.51--[5]
Ligand 16 (Dmt-substituted, C-terminal Ppp moiety) MVD-IC50: 1.83-[5]
LYS744 (Dmt-DNle-Gly-Phe(p-Cl)-Ppp) GTPγS (Antagonist)--IC50: 52[6][7]
[Phe⁵]-EK-NH₂ GPIRelative Potency: 59% (vs. Met-EK)--[8]
[Trp⁵]-EK-NH₂ GPIRelative Potency: 11% (vs. Met-EK)--[8]
H-Tyr-cyclo(-Nγ-D-A2bu-Gly-Phe-Leu-) GPI17.5x more potent than Leu-enkephalin--[9]

Note: GPI (Guinea Pig Ileum) is a classical assay for µ-opioid receptor activity, while MVD (Mouse Vas Deferens) is used for δ-opioid receptor activity.[1][10] "-" indicates data not available in the cited sources.

Signal Transduction Pathways

Upon binding to their cognate receptors, synthetic enkephalin analogs initiate a cascade of intracellular signaling events. Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins of the Gi/o family.[11][12] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][13] The activated G-protein subunits also modulate various ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[11] These actions collectively reduce neuronal excitability and neurotransmitter release.

Opioid_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Enkephalin_Analog Synthetic Enkephalin Analog Opioid_Receptor Opioid Receptor (µ, δ, κ) Enkephalin_Analog->Opioid_Receptor Binds to G_Protein Gi/o Protein (αβγ) Opioid_Receptor->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha Dissociates to G_beta_gamma Gβγ G_Protein->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Converts Ca_Channel Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx Ca_Channel->Ca_influx K_Channel K⁺ Channel K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_efflux G_alpha->Adenylyl_Cyclase Inhibits G_beta_gamma->Ca_Channel Inhibits G_beta_gamma->K_Channel Activates ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Neuronal_Activity ↓ Neuronal Excitability ↓ Neurotransmitter Release Ca_influx->Neuronal_Activity K_efflux->Neuronal_Activity

Opioid Receptor Signaling Pathway

Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a synthetic analog by measuring its ability to displace a radiolabeled ligand from the opioid receptor.[4]

Radioligand_Binding_Assay_Workflow prep 1. Membrane Preparation (Cells expressing opioid receptors) incubate 2. Incubation - Membranes - Radiolabeled Ligand ([³H]DAMGO) - Unlabeled Analog (Varying Conc.) prep->incubate filter 3. Rapid Filtration (Separates bound from free ligand) incubate->filter count 4. Scintillation Counting (Measures radioactivity on filters) filter->count analyze 5. Data Analysis - Plot % Inhibition vs. Log[Analog] - Calculate IC50 - Calculate Ki using Cheng-Prusoff equation count->analyze

Radioligand Binding Assay Workflow

Protocol:

  • Membrane Preparation: Cell membranes from cells stably expressing the opioid receptor of interest (e.g., HEK293 cells) are prepared by homogenization and centrifugation.[4]

  • Incubation: Membranes are incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the unlabeled synthetic analog. Total binding is determined in the absence of the analog, and non-specific binding is measured in the presence of a high concentration of an unlabeled non-selective antagonist (e.g., naloxone).[4]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.[4]

  • Scintillation Counting: The radioactivity on the filters is quantified using a liquid scintillation counter.[4]

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the analog that inhibits 50% of the specific binding (IC50) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

[³⁵S]GTPγS Functional Assay

This assay measures the functional activation of G-proteins by an agonist. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.[14]

GTP_gamma_S_Assay_Workflow prep 1. Membrane Preparation (Cells expressing opioid receptors) incubate 2. Incubation - Membranes - GDP - Synthetic Analog (Varying Conc.) prep->incubate react 3. Initiate Reaction (Add [³⁵S]GTPγS) incubate->react filter 4. Rapid Filtration (Separates bound from free [³⁵S]GTPγS) react->filter count 5. Scintillation Counting (Measures radioactivity on filters) filter->count analyze 6. Data Analysis - Plot Specific Binding vs. Log[Analog] - Determine EC50 and Emax count->analyze

References

The Dance of Endogenous Opioids: A Technical Guide to Met-Enkephalin and its Ala(2) Analog's Interaction with Opioid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the molecular interactions of the endogenous opioid peptide Methionine-enkephalin (Met-enkephalin) and its potent synthetic analog, [D-Ala2]-Met-enkephalin (Ala(2)-Met-enkephalin), with opioid receptors. Understanding the nuances of these interactions is pivotal for the development of novel analgesics and therapeutics targeting the opioid system. This document provides a comprehensive overview of their binding affinities, functional activities, and the downstream signaling pathways they modulate, supported by detailed experimental protocols and visual representations of the core concepts.

Introduction: The Endogenous Opioid System

The enkephalins are a class of endogenous pentapeptides that play a crucial role in pain modulation and emotional regulation.[1][2] Met-enkephalin, with the amino acid sequence Tyr-Gly-Gly-Phe-Met, is one of the two primary forms of enkephalins.[3][4] These peptides exert their physiological effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs) primarily classified into three main types: mu (µ), delta (δ), and kappa (κ).[1][5] Met-enkephalin is a potent agonist of the δ-opioid receptor and, to a lesser extent, the µ-opioid receptor, with minimal effect on the κ-opioid receptor.[3]

The therapeutic potential of endogenous opioids is limited by their rapid degradation by enzymes in the brain.[6] This led to the development of synthetic analogs like [D-Ala2]-Met-enkephalinamide (DALA), where the glycine at position 2 is replaced with D-Alanine.[6] This substitution confers resistance to enzymatic degradation, resulting in a potent and long-lasting analgesic effect.[6]

Quantitative Analysis of Receptor Interaction

The interaction of Met-enkephalin and Ala(2)-Met-enkephalin with opioid receptors can be quantified through various in vitro assays. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) for these peptides at the µ and δ opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Ligandµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
Met-enkephalin~15 nM - 1 µM (high affinity component), 55 - 90 µM (low affinity component)[7]High Affinity[1][3]Little to no effect[3]
[D-Ala2, N-MePhe4, Gly-ol]-enkephalin (DAMGO)High Affinity[8]------
[D-Penicillamine (2,5)]-enkephalin (DPDPE)---High Affinity[9]---
U69,593------High Affinity[9]

Table 2: Functional Activity at Opioid Receptors (cAMP Inhibition)

LigandReceptorAssay TypePotency (EC50)Efficacy (% of standard)
DAMGOµ-Opioid ReceptorcAMP InhibitionSubnanomolar to 2-digit nanomolar[10]Full Agonist[11]
Leu-enkephalinδ-Opioid ReceptorcAMP Inhibition---Reference Agonist[12]

Note: Specific EC50 and Emax values for Met-enkephalin and Ala(2)-Met-enkephalin in cAMP assays were not explicitly detailed in the search results. DAMGO and Leu-enkephalin are provided as common reference agonists.

Table 3: β-Arrestin 2 Recruitment

LigandReceptorAssay TypePotency (EC50)Efficacy (% of standard)
DAMGOµ-Opioid Receptorβ-Arrestin 2 Recruitment---Full Agonist[11]
Leu-enkephalinδ-Opioid Receptorβ-Arrestin 2 Recruitment---Reference Agonist[12]

Note: Quantitative data for β-arrestin recruitment by Met-enkephalin and Ala(2)-Met-enkephalin is not explicitly available in the provided search results. The potential for biased agonism, where a ligand preferentially activates one signaling pathway over another, is a key area of current research.[11][13]

Signaling Pathways

Upon binding to opioid receptors, Met-enkephalin and its analogs initiate a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[5][14] Additionally, these receptors can signal through the recruitment of β-arrestin proteins, which can lead to receptor desensitization, internalization, and the activation of other signaling pathways.[11][15]

cluster_membrane Cell Membrane Enkephalin Met-enkephalin / Ala(2)-Met-enkephalin OpioidReceptor Opioid Receptor (µ or δ) Enkephalin->OpioidReceptor Binds G_protein Gi/o Protein OpioidReceptor->G_protein Activates BetaArrestin β-Arrestin OpioidReceptor->BetaArrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling BetaArrestin->Downstream Desensitization Receptor Desensitization/ Internalization BetaArrestin->Desensitization

Opioid receptor signaling pathways.

Experimental Protocols

The quantitative data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for key assays used to characterize the interaction of enkephalins with opioid receptors.

Radioligand Binding Assay (Competition Assay)

This assay determines the affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[16]

Materials:

  • Cell Membranes: Prepared from cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors).

  • Test Compound: Met-enkephalin or Ala(2)-Met-enkephalin at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM Naloxone).[16]

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[16]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[16]

  • Glass Fiber Filters: (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).[16]

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.[16]

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer.

    • Varying concentrations of the test compound or non-specific binding control.

    • Radioligand at a concentration near its Kd.

    • Cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.[7][16]

  • Washing: Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[7][16]

  • Data Analysis: The IC50 value is determined from the competition curve, and the Ki is calculated using the Cheng-Prusoff equation.

Start Start MembranePrep Membrane Preparation Start->MembranePrep AssaySetup Assay Setup (Ligands + Membranes) MembranePrep->AssaySetup Incubation Incubation AssaySetup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis End End Analysis->End

Radioligand binding assay workflow.
cAMP Inhibition Assay

This functional assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) following receptor activation.[17]

Materials:

  • Cells: Whole cells expressing the opioid receptor of interest.

  • Stimulant: Forskolin (FSK) or another adenylyl cyclase activator.[17]

  • Test Compound: Met-enkephalin or Ala(2)-Met-enkephalin at various concentrations.

  • Phosphodiesterase Inhibitor: (e.g., IBMX) to prevent cAMP degradation.[17]

  • cAMP Detection Kit: (e.g., HTRF, ELISA, or BRET-based).[18][19]

Procedure:

  • Cell Plating: Plate cells in a suitable multi-well format and culture overnight.

  • Pre-treatment: Incubate cells with a phosphodiesterase inhibitor for a short period.[17]

  • Agonist Addition: Add varying concentrations of the test compound and incubate.

  • Stimulation: Add a fixed concentration of forskolin to stimulate cAMP production and incubate.[17]

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Generate concentration-response curves to determine the EC50 and Emax values for the test compound.

Start Start CellPlating Plate Cells Start->CellPlating PreTreatment Pre-treat with PDE Inhibitor CellPlating->PreTreatment AgonistAddition Add Test Compound PreTreatment->AgonistAddition Stimulation Stimulate with Forskolin AgonistAddition->Stimulation LysisDetection Cell Lysis & cAMP Detection Stimulation->LysisDetection Analysis Data Analysis (EC50, Emax) LysisDetection->Analysis End End Analysis->End

cAMP inhibition assay workflow.
β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated opioid receptor, a key event in receptor desensitization and alternative signaling.[11]

Materials:

  • Engineered Cells: Cells co-expressing the opioid receptor fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., PathHunter® enzyme fragment complementation system).[11]

  • Test Compound: Met-enkephalin or Ala(2)-Met-enkephalin at various concentrations.

  • Detection Reagents: Substrate for the complemented enzyme.

Procedure:

  • Cell Plating: Plate the engineered cells in a multi-well plate.

  • Agonist Addition: Add varying concentrations of the test compound.

  • Incubation: Incubate the plate to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection: Add the detection reagents and measure the resulting signal (e.g., chemiluminescence) using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.

  • Data Analysis: Generate concentration-response curves to determine the EC50 and Emax values for β-arrestin recruitment.

Start Start CellPlating Plate Engineered Cells Start->CellPlating AgonistAddition Add Test Compound CellPlating->AgonistAddition Incubation Incubation AgonistAddition->Incubation SignalDetection Add Substrate & Measure Signal Incubation->SignalDetection Analysis Data Analysis (EC50, Emax) SignalDetection->Analysis End End Analysis->End

β-arrestin recruitment assay workflow.

Conclusion and Future Directions

Met-enkephalin and its stabilized analog, Ala(2)-Met-enkephalin, are crucial tools for understanding the pharmacology of the opioid system. Their high affinity for the δ- and µ-opioid receptors and their ability to modulate key signaling pathways underscore their importance in pain perception and mood regulation. The detailed experimental protocols provided herein serve as a guide for the continued investigation of these and other novel opioid compounds.

Future research should focus on elucidating the biased signaling properties of these peptides. A comprehensive understanding of how different ligands can selectively activate G-protein-dependent or β-arrestin-dependent pathways will be instrumental in designing next-generation analgesics with improved efficacy and reduced side effects. The methodologies and data presented in this guide provide a solid foundation for these future endeavors.

References

Enkephalin-met, ala(2)-: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper on the Application of [Ala²]-Met-enkephalin (DADLE) as a Research Tool

Introduction

[Ala²]-Met-enkephalin, also known as DADLE ([D-Ala², D-Leu⁵]-enkephalin), is a synthetic analog of the endogenous opioid peptide Met-enkephalin.[1] Its resistance to enzymatic degradation, a significant limitation of native enkephalins, has established DADLE as a valuable research tool.[2] This technical guide provides a comprehensive overview of DADLE, its mechanism of action, and its application in various experimental paradigms. It is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, neuroscience, and related disciplines.

DADLE is a potent agonist of the delta-opioid receptor (δ-opioid receptor), while also exhibiting some affinity for the mu-opioid receptor (μ-opioid receptor).[3] This pharmacological profile makes it instrumental in investigating the physiological and pathophysiological roles of the delta-opioid system, including pain modulation, neuroprotection, and cardioprotection.[3][4]

Quantitative Data Presentation

The following tables summarize the key quantitative data for DADLE, providing a comparative overview of its binding affinities and effective concentrations in various experimental models.

Table 1: Opioid Receptor Binding Affinity of DADLE

Receptor SubtypeRadiolabeled LigandTissue/Cell PreparationKᵢ (nM)IC₅₀ (nM)Reference
Delta (δ)[³H]DPDPEMonkey Brain Membranes1.4-[5]
Delta (δ)[³H]fentanylRat Brain Homogenate-9.2[5]
Mu (μ)[³H]DAMGOMonkey Brain Membranes~500-fold lower affinity than for δ-[5]
Kappa (κ)[³H]U69593Monkey Brain MembranesLow Affinity-[5]

Note: Kᵢ and IC₅₀ values can vary depending on experimental conditions such as the radioligand used, tissue preparation, and buffer composition.[5]

Table 2: Effective Doses of DADLE in In Vivo and In Vitro Models

ApplicationModelRoute of Administration/ApplicationDosage/ConcentrationObserved EffectReference
NeuroprotectionRat dopaminergic neuronsIn vitro0.0025, 0.005, 0.01 g/mlDose-dependent enhancement of cell viability[6]
NeuroprotectionAdult rats (Parkinson's model)Intraperitoneal (i.p.)4 mg/kg every 2h, 4 injectionsReduced loss of tyrosine hydroxylase-immunoreactive neurons[6]
CardioprotectionIsolated rabbit heartsEx vivo (perfusion)40 nMReduced infarct size[4]
CardioprotectionRat engineered heart tissueIn vitro100 nMImproved recovery of contractile force after hypoxia[7]
Motor Function RecoveryMice with spinal cord injuryIntraperitoneal (i.p.)16 mg/kgPromoted motor function recovery[3]
AnalgesiaLactating miceIntracerebroventricular (ICV)0.01-1μgInhibition of suckling-induced oxytocin release
Ischemia/Reperfusion InjuryBrain microvascular endothelial cellsIn vitro (OGD/R model)5 nMImproved cell viability[8]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing DADLE as a research tool.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of DADLE for opioid receptors.

Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex) or cells expressing the opioid receptor of interest in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[3][9]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[10]

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000-48,000 x g) to pellet the membranes.[9][10]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[9]

    • Resuspend the final pellet in assay buffer.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-DPDPE for δ-receptors), and varying concentrations of unlabeled DADLE.[3][5]

    • To determine non-specific binding, include wells with a high concentration of a non-labeled universal opioid antagonist like naloxone.[3]

    • Incubate at a controlled temperature (e.g., 25-30°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).[3][10]

  • Filtration and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters, separating bound from free radioligand.[3]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.[3]

    • Measure the radioactivity retained on the filters using a scintillation counter.[3]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the DADLE concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of DADLE that inhibits 50% of the specific binding of the radioligand) from this curve using non-linear regression analysis.[5]

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[11]

In Vitro Neuroprotection Assay (MTT Assay)

Objective: To assess the neuroprotective effect of DADLE against an induced insult in a neuronal cell line.

Methodology:

  • Cell Culture and Seeding:

    • Culture a suitable neuronal cell line (e.g., SH-SY5Y) in the recommended growth medium.

    • Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[12]

  • DADLE Pre-treatment and Insult Induction:

    • Pre-treat the cells with varying concentrations of DADLE (e.g., 1 nM to 10 µM) for a specified duration (e.g., 1-2 hours) before inducing cellular stress.[12][13]

    • Induce neurotoxicity using a relevant stressor, such as oxygen-glucose deprivation (OGD) to mimic ischemia or a neurotoxin like 6-hydroxydopamine (6-OHDA) for Parkinson's disease models.[6]

  • MTT Assay:

    • After the desired treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of approximately 0.5 mg/mL).[1]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1]

    • Remove the MTT solution and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[1][12]

  • Data Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control group.

Western Blot Analysis for MAPK and PI3K/Akt Pathway Activation

Objective: To determine if DADLE activates the MAPK/ERK and/or PI3K/Akt signaling pathways.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cultured cells with DADLE for various time points.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[1]

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay).[14]

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1][7]

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1][7]

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[1][7]

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of key pathway proteins (e.g., phospho-ERK, phospho-Akt) and their total protein counterparts.[7]

    • Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.[7]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway activation.

Signaling Pathways

DADLE exerts its cellular effects by activating specific intracellular signaling cascades. The following diagrams illustrate the key pathways modulated by DADLE.

DADLE_Signaling_Pathway DADLE DADLE DOR δ-Opioid Receptor (GPCR) DADLE->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_pathway MAPK/ERK Pathway G_protein->MAPK_pathway Activates (via Gβγ) PI3K_pathway PI3K/Akt Pathway G_protein->PI3K_pathway Activates (via Gβγ) cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuroprotection Neuroprotection MAPK_pathway->Neuroprotection Cell_Survival Cell Survival PI3K_pathway->Cell_Survival

General signaling cascade initiated by DADLE binding.

MAPK_ERK_Pathway DADLE_DOR DADLE / δ-OR Complex G_beta_gamma Gβγ DADLE_DOR->G_beta_gamma Ras Ras G_beta_gamma->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., CREB) ERK->Transcription_Factors Gene_Expression Gene Expression (Pro-survival, Neuroprotective) Transcription_Factors->Gene_Expression

Activation of the MAPK/ERK signaling pathway by DADLE.

PI3K_Akt_Pathway DADLE_DOR DADLE / δ-OR Complex G_beta_gamma Gβγ DADLE_DOR->G_beta_gamma PI3K PI3K G_beta_gamma->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt (PKB) PIP3->Akt Recruits & Activates Apoptosis_Inhibition Inhibition of Apoptosis (e.g., via Bad, Caspase-9) Akt->Apoptosis_Inhibition Cell_Survival Cell Survival Apoptosis_Inhibition->Cell_Survival

DADLE-mediated activation of the PI3K/Akt pathway.

Experimental_Workflow_Neuroprotection Cell_Culture 1. Culture Neuronal Cells DADLE_Treatment 2. Pre-treat with DADLE Cell_Culture->DADLE_Treatment Induce_Insult 3. Induce Neurotoxic Insult DADLE_Treatment->Induce_Insult Incubate 4. Incubate Induce_Insult->Incubate Viability_Assay 5. Assess Cell Viability (MTT) Incubate->Viability_Assay Data_Analysis 6. Analyze Data Viability_Assay->Data_Analysis

Experimental workflow for assessing DADLE's neuroprotective effects.

Conclusion

[Ala²]-Met-enkephalin (DADLE) is a powerful and selective tool for investigating the delta-opioid receptor system. Its stability and well-characterized pharmacological profile make it suitable for a wide range of in vitro and in vivo applications. By activating pro-survival signaling pathways such as the MAPK/ERK and PI3K/Akt cascades, DADLE has demonstrated significant neuroprotective and cardioprotective effects in various preclinical models. The experimental protocols detailed in this guide provide a solid foundation for researchers to explore the therapeutic potential of targeting the delta-opioid receptor. Further research utilizing DADLE will undoubtedly continue to unravel the complex roles of the endogenous opioid system in health and disease.

References

The Biochemical Profile of [D-Ala², N-MePhe⁴, Gly-ol]-enkephalin (DAMGO): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical properties of the synthetic opioid peptide, [D-Ala², N-MePhe⁴, Gly-ol]-enkephalin, commonly known as DAMGO. DAMGO is a highly selective and potent agonist for the μ-opioid receptor (MOR), making it an invaluable tool in the study of opioid signaling, tolerance, and the development of novel analgesics. This document details its structure, mechanism of action, quantitative biochemical data, and relevant experimental protocols.

Core Properties of DAMGO

DAMGO is a synthetic analog of the endogenous enkephalins, which has been modified to increase its stability and receptor selectivity. Its structure is H-Tyr-D-Ala-Gly-N-MePhe-Gly-ol.[1] The key modifications, the substitution of Gly² with D-Ala and the N-methylation of Phe⁴, protect the peptide from rapid degradation by peptidases, resulting in a longer-lasting analgesic effect compared to its natural counterparts.[2] DAMGO is recognized for its high specificity for the μ-opioid receptor, exhibiting significantly lower affinity for δ and κ-opioid receptors.[1][2]

Quantitative Biochemical Data

The following tables summarize the key quantitative parameters that define the interaction of DAMGO with the μ-opioid receptor. These values have been compiled from various in vitro studies.

ParameterReceptor/SystemValueAssayReference
Binding Affinity
KdRecombinant human μ-opioid receptor (hMOR) in CHO cellsSubnanomolar rangeSaturation binding with [³H]DAMGO[3]
KiHuman μ-opioid receptor (hMOR)Subnanomolar rangeCompetition binding with [³H]DAMGO[3]
Functional Activity
EC₅₀[³⁵S]GTPγS binding in CHO-hMOR cell membranes~1.3 nM[³⁵S]GTPγS binding assay[4]
IC₅₀Forskolin-stimulated adenylyl cyclase activity in CHO-MOR cellsNot explicitly quantified, but potent inhibition observedAdenylyl cyclase assay[5]

Note: The exact values for binding affinity and functional potency can vary depending on the specific experimental conditions, cell type, and assay used.

Mechanism of Action and Signaling Pathway

DAMGO exerts its effects by binding to and activating the μ-opioid receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the coupling to inhibitory G-proteins (Gαi/o).

Upon activation by DAMGO, the Gαi/o subunit dissociates from the Gβγ dimer. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can also modulate the activity of other downstream effectors, including ion channels.

Under certain conditions, particularly after chronic exposure to opioids, the μ-opioid receptor has been shown to couple to stimulatory G-proteins (Gαs), which can lead to a facilitation of adenylyl cyclase activity.[5] This plasticity in G-protein coupling is an area of active research and may play a role in opioid tolerance and dependence.

DAMGO_Signaling_Pathway cluster_membrane Cell Membrane MOR μ-Opioid Receptor (MOR) G_protein G-protein (Gαi/oβγ) MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts DAMGO DAMGO DAMGO->MOR Binds and Activates ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., neuronal inhibition, analgesia) cAMP->Downstream Modulates SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIEA) deprotection->coupling wash Wash (DMF) coupling->wash repeat Repeat for each amino acid in sequence wash->repeat repeat->deprotection Yes cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) repeat->cleavage No (Sequence Complete) purification Purification (RP-HPLC) cleavage->purification characterization Characterization (MS, HPLC) purification->characterization end End: Pure DAMGO Peptide characterization->end

References

An In-depth Technical Guide to "Enkephalin-met, ala(2)-" Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathways activated by [D-Ala2]-Met-enkephalin, a synthetic analog of the endogenous opioid peptide Met-enkephalin. This potent agonist exhibits high affinity for both mu (µ) and delta (δ) opioid receptors, making it a critical tool for research in analgesia, neurobiology, and pharmacology.[1] Its resistance to enzymatic degradation allows for more stable and prolonged experimental observations compared to its endogenous counterpart.[2][3]

Core Signaling Pathways

[D-Ala2]-Met-enkephalin primarily elicits its cellular effects through the activation of G-protein coupled receptors (GPCRs), specifically the µ and δ opioid receptors.[1] Upon binding, these receptors trigger a cascade of intracellular events, broadly categorized into G-protein dependent and β-arrestin dependent pathways.

G-Protein Dependent Signaling

The canonical signaling pathway for µ and δ opioid receptors involves coupling to inhibitory G-proteins (Gi/Go).[2] This interaction leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effectors.

The primary consequence of Gi/Go activation is the inhibition of adenylyl cyclase , leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This, in turn, reduces the activity of protein kinase A (PKA) and modulates the phosphorylation state of numerous target proteins.

Simultaneously, the released Gβγ subunits can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels , leading to potassium efflux and neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs) , which reduces neurotransmitter release.[4]

Furthermore, opioid receptor activation can stimulate the mitogen-activated protein kinase (MAPK) cascade , particularly the extracellular signal-regulated kinase (ERK).[5] This activation can be mediated by both Gα and Gβγ subunits through various intermediates, including protein kinase C (PKC) and Src kinase.[5][6]

G_Protein_Signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Cycle cluster_effectors Downstream Effectors Enkephalin [D-Ala2]-Met-enkephalin Opioid_Receptor μ/δ Opioid Receptor Enkephalin->Opioid_Receptor Binds G_Protein Gi/Go Protein Opioid_Receptor->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK ↑ GIRK Channels G_betagamma->GIRK Activates VGCC ↓ Ca²⁺ Channels G_betagamma->VGCC Inhibits MAPK ↑ MAPK/ERK Pathway G_betagamma->MAPK Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA

Caption: G-Protein Dependent Signaling Cascade.
β-Arrestin Dependent Signaling

Upon agonist binding and subsequent receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the intracellular domain of the opioid receptor.[7] This interaction sterically hinders further G-protein coupling, leading to receptor desensitization.[8]

Beyond its role in desensitization, β-arrestin can act as a scaffold for various signaling proteins, initiating a wave of G-protein independent signaling.[9] This can include the activation of the MAPK/ERK pathway, albeit with different kinetics and downstream consequences compared to G-protein mediated activation.[7] The recruitment of β-arrestin also plays a crucial role in receptor internalization and subsequent recycling or degradation.

Beta_Arrestin_Signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular Events cluster_outcomes Signaling Outcomes Enkephalin [D-Ala2]-Met-enkephalin Opioid_Receptor μ/δ Opioid Receptor Enkephalin->Opioid_Receptor Binds GRK GRK Opioid_Receptor->GRK Activates Phosphorylated_Receptor Phosphorylated Receptor GRK->Opioid_Receptor Phosphorylates Beta_Arrestin β-Arrestin Phosphorylated_Receptor->Beta_Arrestin Recruits Desensitization Desensitization Beta_Arrestin->Desensitization Internalization Internalization Beta_Arrestin->Internalization MAPK MAPK/ERK Activation Beta_Arrestin->MAPK

Caption: β-Arrestin Dependent Signaling Pathway.

Quantitative Data

The following tables summarize key quantitative parameters for the interaction of Met-enkephalin and its analogs with opioid receptors.

Table 1: Receptor Binding Affinities (Ki)

LigandReceptorSpeciesTissue/Cell LineKi (nM)Reference
Leu-enkephalinδ-Opioid------1.26[10]
Leu-enkephalinµ-Opioid------1.7[10]
Met-enkephalinδ-Opioid------High Affinity[1]
Met-enkephalinµ-Opioid------Moderate Affinity[1]

Table 2: Functional Activity (IC50/EC50)

LigandAssayReceptorCell LineIC50/EC50 (nM)Reference
Leu-enkephalin analogscAMP Inhibitionδ-Opioid---4.6 - 48[10]
Leu-enkephalin analogscAMP Inhibitionµ-Opioid---41 - 302[10]
DADLEβ-arrestin 2 Recruitmentδ-Opioid---More efficacious than Leu-enkephalin[10]
DADLEβ-arrestin 2 Recruitmentµ-Opioid---More efficacious than Leu-enkephalin[10]

Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for opioid receptors.

Binding_Assay_Workflow start Start prepare_membranes Prepare cell membranes expressing opioid receptors start->prepare_membranes incubate Incubate membranes with radioligand (e.g., [³H]DAMGO) and varying concentrations of test compound prepare_membranes->incubate separate Separate bound and free radioligand via filtration incubate->separate quantify Quantify bound radioactivity using liquid scintillation counting separate->quantify analyze Analyze data to determine IC50 and calculate Ki using the Cheng-Prusoff equation quantify->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.[11][12]

  • Incubation: Membranes are incubated in a binding buffer containing a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for µ-receptors or [³H]DPDPE for δ-receptors) and varying concentrations of the unlabeled test compound ([D-Ala2]-Met-enkephalin).[11][12] Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., naloxone).[11]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.[11][12]

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[11]

  • Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

cAMP Inhibition Assay

This assay measures the ability of a compound to inhibit adenylyl cyclase activity.

Methodology:

  • Cell Culture: Cells stably expressing the opioid receptor of interest are cultured.

  • Stimulation: Cells are pre-treated with the test compound ([D-Ala2]-Met-enkephalin) at various concentrations, followed by stimulation with forskolin to activate adenylyl cyclase.[2]

  • Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit, often based on competitive enzyme-linked immunosorbent assay (ELISA) or fluorescence resonance energy transfer (FRET).

  • Data Analysis: The concentration-response curve is plotted to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.

MAPK/ERK Phosphorylation Assay (Western Blot)

This protocol assesses the activation of the MAPK/ERK pathway.

Methodology:

  • Cell Treatment: Cells are treated with [D-Ala2]-Met-enkephalin for various times and at different concentrations.

  • Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

  • Immunodetection: The membrane is probed with a primary antibody specific for the phosphorylated form of ERK (p-ERK) and a corresponding secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase). The total ERK levels are also measured as a loading control.

  • Detection and Analysis: The signal is detected using chemiluminescence, and the band intensities are quantified to determine the fold-change in ERK phosphorylation relative to untreated controls.[6]

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated opioid receptor.

Methodology:

  • Assay Principle: A common method is the PathHunter assay, which utilizes enzyme fragment complementation.[13] Cells are engineered to express the opioid receptor fused to one fragment of β-galactosidase and β-arrestin fused to the other fragment.

  • Cell Stimulation: Cells are stimulated with the test compound ([D-Ala2]-Met-enkephalin).[13]

  • Detection: Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments come into proximity, forming an active β-galactosidase enzyme. A substrate is added that produces a chemiluminescent signal when cleaved by the active enzyme.[13]

  • Data Analysis: The luminescence is measured, and a concentration-response curve is generated to determine the EC50 and Emax for β-arrestin recruitment.[13]

References

Methodological & Application

Application Notes and Protocols for [Ala2]-Met-enkephalin (DADLE) Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Ala2]-Met-enkephalin, also known as [D-Ala², D-Leu⁵]-enkephalin (DADLE), is a synthetic analog of the endogenous opioid peptide methionine-enkephalin. It is a potent and well-established agonist for the delta-opioid receptor (δ-opioid receptor), while also exhibiting some affinity for the mu-opioid receptor (μ-opioid receptor)[1][2]. Due to its greater resistance to enzymatic degradation compared to endogenous enkephalins, DADLE serves as a valuable research tool in neuroscience and pharmacology[3][4]. It is widely utilized to investigate the roles of the delta-opioid system in various physiological and pathological processes, including pain perception, neuroprotection, emotional responses, and addiction[1][2]. This document provides detailed application notes and experimental protocols for the administration of DADLE in both in vitro and in vivo research settings.

Pharmacological Profile

DADLE's primary mechanism of action involves binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs)[2]. This activation initiates a cascade of intracellular signaling events, leading to its diverse physiological effects[2].

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of DADLE from various studies. These values can vary depending on the experimental system, tissue preparation, and assay conditions.

Table 1: Binding Affinity (Ki) of DADLE for Opioid Receptors

Receptor TypeRadioligandTissue/Cell LineKi (nM)Reference
δ-Opioid[³H]DADLEBovine adrenal medullary membranes2.9[5]
δ-Opioid[³H]DADLENG108-15 cell membranes1.2 - 1.3[5]
μ-Opioid[³H]NaloxoneRat brain membranes1-4 (IC50)[6]

Note: Ki represents the inhibition constant, indicating the concentration of DADLE required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value signifies higher binding affinity.

Table 2: Functional Potency (EC50/IC50) of DADLE

Assay TypeMeasured EffectCell Line/SystemEC50/IC50 (nM)Reference
GTPγS Binding AssayG-protein activationCHO-δ-OR cells4.5 - 32 (EC50)[5]
Adenylyl Cyclase InhibitionReduction of cAMPCell lines expressing opioid receptorsVaries[2]
Contractile Force RecoveryCardioprotectionRat Engineered Heart Tissue~100 (effective concentration)[7]

Note: EC50 (half-maximal effective concentration) is the concentration of an agonist that produces 50% of the maximal possible effect. IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that reduces a specific biological response by 50%.[8][9][10][11]

Table 3: In Vivo Dosages and Observed Effects of DADLE

DosageRoute of AdministrationAnimal ModelKey FindingsReference
16 mg/kgIntraperitoneal (i.p.)MicePromoted motor function recovery after spinal cord injury.[1]
5-10 µgMicroinjection into brainRatProduced profound, long-lasting analgesia.[3]
0.01-1 µgIntracerebroventricular (i.c.v.)Lactating Mice/RatsInhibited suckling-induced oxytocin release.[12][13]
1, 10, 100 µg/kgSubcutaneous (s.c.)RatsImpaired the acquisition of ethanol preference.[14]

Experimental Protocols

Drug Preparation

a. Reconstitution: DADLE is typically supplied as a lyophilized powder and should be reconstituted in a sterile solvent.

  • For in vivo applications: Sterile saline (0.9% NaCl) is a common and appropriate solvent[1].

  • For in vitro applications: Dimethyl sulfoxide (DMSO) can be used as an initial solvent, followed by dilution in the appropriate buffer or cell culture medium. It is crucial to ensure the final DMSO concentration is low and does not cause vehicle-specific effects[1].

b. Storage:

  • Store the lyophilized powder and reconstituted stock solutions at -20°C or -80°C as recommended by the manufacturer[15].

  • To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is advisable to aliquot the stock solution into single-use volumes[1][15].

In Vitro Experimental Protocols

a. Radioligand Binding Assay This assay is used to determine the binding affinity of DADLE to opioid receptors.

  • Membrane Preparation:

    • Dissect and homogenize the brain tissue of interest (e.g., rat or mouse cortex) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4)[2].

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris[2].

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes containing the receptors[2].

    • Resuspend the membrane pellet in the assay buffer.

  • Binding Assay:

    • In a multi-well plate, combine the membrane preparation, a radiolabeled opioid ligand (e.g., [³H]-naloxone), and varying concentrations of unlabeled DADLE[2].

    • Incubate the mixture at a controlled temperature for a specific duration to allow binding to reach equilibrium[2].

    • Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand[2].

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a liquid scintillation counter[2].

    • Analyze the data to calculate the Ki value for DADLE[2].

b. GTPγS Binding Assay This functional assay measures the activation of G-proteins following DADLE binding to its receptor.

  • Membrane Preparation:

    • Harvest cells that stably express the opioid receptor of interest (e.g., CHO-δ-OR cells)[2].

    • Prepare cell membranes as described in the radioligand binding assay protocol[2].

  • GTPγS Binding Assay:

    • In a 96-well plate, add an assay buffer containing MgCl₂, NaCl, and GDP[2].

    • Add varying concentrations of DADLE[2].

    • Add [³⁵S]GTPγS, a non-hydrolyzable GTP analog[2].

    • Initiate the reaction by adding the membrane preparation[2].

    • For determining basal binding, omit DADLE. For non-specific binding, include a high concentration of unlabeled GTPγS[2].

    • Incubate at a controlled temperature (e.g., 30°C) for a specific duration[2].

    • Terminate the assay and filter as described for the radioligand binding assay[2].

    • Count the radioactivity on the filters[2].

    • Analyze the data by plotting the percentage of maximal stimulation against the logarithm of the DADLE concentration to determine the EC50 value[2].

In Vivo Experimental Protocols

Important Considerations:

  • All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC) and adhere to ethical guidelines for animal research[1].

  • The choice of animal strain can influence the experimental outcome. C57BL/6 mice are commonly used in neuroscience and pharmacology studies[1].

  • Dose-response studies are highly recommended for any new experimental paradigm to determine the optimal dosage[1].

a. Routes of Administration:

  • Intraperitoneal (i.p.) Injection:

    • Procedure: Gently restrain the mouse and inject the DADLE solution into the lower quadrant of the abdomen, being careful to avoid the midline to prevent injury to the bladder or cecum[1].

  • Intravenous (i.v.) Injection:

    • Procedure: This is typically performed via the tail vein. Proper restraint and warming of the tail to dilate the veins are often necessary[1].

  • Subcutaneous (s.c.) Injection:

    • Procedure: The injection is administered into the loose skin, often between the shoulder blades[1].

  • Intracerebroventricular (i.c.v.) Injection:

    • Procedure: This is a surgical procedure that requires stereotaxic instrumentation to accurately target a cerebral ventricle. It is used to bypass the blood-brain barrier and directly study the central effects of DADLE[1].

b. Assessment of Effects:

The methods for assessing the effects of DADLE will depend on the research question. Common assessments include:

  • Analgesia:

    • Hot Plate Test: Measures the latency of the animal to react to a heated surface.

    • Tail-Flick Test: Measures the time it takes for the animal to move its tail away from a heat source.

    • Von Frey Filaments: Used to assess mechanical allodynia.

  • Neuroprotection:

    • Behavioral tests to assess motor and cognitive function following an induced injury (e.g., spinal cord injury, stroke).

    • Histological analysis of brain or spinal cord tissue to quantify neuronal damage or survival.

  • Emotional Responses:

    • Elevated plus maze and open field tests to assess anxiety-like behavior.

    • Forced swim test and tail suspension test to evaluate depressive-like behavior.

Visualizations

Signaling Pathway

DADLE_Signaling_Pathway DADLE DADLE delta_OR δ-Opioid Receptor (GPCR) DADLE->delta_OR Binds to G_protein Gi/o Protein delta_OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Cell_Survival Cell Survival & Neuroprotection NFkB->Cell_Survival

Caption: Simplified signaling pathway of DADLE via the delta-opioid receptor.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_assess Assessment cluster_analysis Analysis Drug_Prep DADLE Reconstitution (e.g., in sterile saline) Administration DADLE Administration (e.g., i.p., i.c.v.) Drug_Prep->Administration Animal_Prep Animal Acclimation & Baseline Measurements Animal_Prep->Administration Behavioral Behavioral Testing (e.g., Hot Plate, Tail Flick) Administration->Behavioral Biochemical Biochemical/Histological Analysis (e.g., Tissue Collection) Administration->Biochemical Data_Analysis Data Analysis & Interpretation Behavioral->Data_Analysis Biochemical->Data_Analysis

Caption: General experimental workflow for in vivo DADLE administration.

References

The Multifaceted Role of [Ala2]-Met-Enkephalin (DADLE) in Neurobiology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

[Ala²]-Met-enkephalin, a synthetic opioid peptide commonly known as DADLE ([D-Ala², D-Leu⁵]-enkephalin), serves as a potent and selective agonist for the delta (δ)-opioid receptor, with some affinity for the mu (μ)-opioid receptor. Its utility in neurobiology research is extensive, spanning investigations into pain modulation, neuroprotection against ischemic injury, and the elucidation of opioid receptor signaling pathways. This document provides a comprehensive overview of the applications of DADLE in neurobiological experiments, complete with detailed protocols and quantitative data to guide researchers in their study design.

Quantitative Data Summary

The following tables summarize key quantitative data for DADLE in various experimental settings, providing a quick reference for dosage, administration, and binding affinities.

Table 1: In Vivo and Ex Vivo Dosages and Effects of DADLE

SpeciesDosage/ConcentrationRoute of AdministrationExperimental ModelKey FindingsReference
Rat4 mg/kg (every 2h, 4 injections)Intraperitoneal (i.p.)6-hydroxydopamine (6-OHDA) induced model of Parkinson's diseaseSignificantly reduced the loss of tyrosine hydroxylase-immunoreactive neurons in the substantia nigra.[1]
Rabbit40 nMHeart Perfusion (ex vivo)Ischemia/ReperfusionProtected the heart from reperfusion injury.[2][3]
Rat1.5-15.0 nmolIntrathalamic microinjectionNociception assays (hot-plate, tail-flick)Produced a dose-dependent, naloxone-reversible increase in pain thresholds.[4]
Rat7-day infusion of 2, 6, or 20 nmol/hIntrathecalAnalgesia and ToleranceInduced tolerance to its analgesic effects.[5]

Table 2: In Vitro Concentrations and Effects of DADLE

Cell Type/PreparationConcentrationExperimental ModelKey FindingsReference
Primary rat fetal mesencephalic cells0.0025, 0.005, 0.01 g/mlCell Viability AssayDose-dependently enhanced cell viability.[1]
Primary rat cortical neurons0.1 μmol/LSodium Azide (NaN₃)-induced injuryPromoted neuronal survival via the PI3K/Akt/NF-κB pathway.[6]
Primary rat astrocytes10 nMOxygen-Glucose Deprivation (OGD)Increased cell viability and induced protective autophagy.[7]
Brain slices (ex vivo)Micromolar rangeIschemia/ReperfusionAttenuated lactic dehydrogenase (LDH) release and neuronal apoptosis.[8]

Table 3: Receptor Binding Affinity of DADLE

ReceptorRadioligandPreparationKi (Inhibition Constant)Reference
δ-opioid receptor[³H]diprenorphineHEK293 cells expressing human δ-opioid receptor19.0 nM[7]
μ-opioid receptor[³H]diprenorphineHEK293 cells expressing human μ-opioid receptorLow nanomolar affinity

Signaling Pathways and Visualizations

DADLE primarily exerts its effects by activating the δ-opioid receptor, a G protein-coupled receptor (GPCR). This activation initiates a cascade of intracellular signaling events that are central to its observed physiological effects.

DADLE_Signaling_Pathway DADLE DADLE DOR δ-Opioid Receptor (GPCR) DADLE->DOR G_protein Gi/o Protein DOR->G_protein Activation EGFR EGFR DOR->EGFR Transactivation AC Adenylyl Cyclase G_protein->AC Inhibition Analgesia Analgesia G_protein->Analgesia cAMP ↓ cAMP AC->cAMP PI3K PI3K EGFR->PI3K ERK ERK1/2 EGFR->ERK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Neuroprotection Neuroprotection (Anti-apoptosis, Autophagy) Akt->Neuroprotection ERK->Neuroprotection Bcl2 ↑ Bcl-2 NFkB->Bcl2 Bax ↓ Bax NFkB->Bax

DADLE signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing DADLE to investigate its neurobiological functions.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol is designed to determine the binding affinity (Ki) of DADLE for opioid receptors.

Radioligand_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize brain tissue or receptor-expressing cells prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend in assay buffer prep2->prep3 assay1 Incubate membranes with radioligand (e.g., [³H]-naloxone) and varying concentrations of DADLE prep3->assay1 assay2 Include non-specific binding control (excess unlabeled naloxone) assay1->assay2 assay3 Incubate to reach equilibrium assay2->assay3 analysis1 Separate bound from free radioligand (rapid filtration) assay3->analysis1 analysis2 Quantify bound radioactivity (scintillation counting) analysis1->analysis2 analysis3 Calculate IC50 analysis2->analysis3 analysis4 Determine Ki using the Cheng-Prusoff equation analysis3->analysis4

Workflow for a radioligand binding assay.

Materials:

  • Brain tissue (e.g., rat cortex) or cells expressing the opioid receptor of interest.

  • Ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radiolabeled opioid ligand (e.g., [³H]-naloxone or a selective radioligand).

  • Unlabeled DADLE.

  • Unlabeled universal opioid antagonist (e.g., naloxone) for non-specific binding.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and vials.

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue or cells in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in assay buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In reaction tubes, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of unlabeled DADLE.

    • For determining non-specific binding, prepare separate tubes containing the radioligand and a high concentration of unlabeled naloxone.

    • Initiate the binding reaction by adding the membrane preparation to each tube.

    • Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).

  • Separation and Quantification:

    • Terminate the reaction by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

    • Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the DADLE concentration to determine the IC50 value (the concentration of DADLE that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Analgesia Assessment: Hot Plate Test

This protocol assesses the analgesic effects of DADLE in rodents by measuring their response latency to a thermal stimulus.

Materials:

  • DADLE.

  • Sterile saline (0.9% NaCl) or another suitable vehicle.

  • Rodents (mice or rats).

  • Hot plate apparatus with adjustable temperature.

  • Timer.

Procedure:

  • Acclimatization: Acclimatize the animals to the testing room and the hot plate apparatus to reduce stress-induced responses.

  • Baseline Measurement: Determine the baseline latency for each animal by placing it on the hot plate (e.g., set to 55°C) and recording the time until it exhibits a pain response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.

  • Drug Administration: Administer DADLE via the desired route (e.g., intraperitoneal, subcutaneous, or intracerebroventricular injection). A vehicle control group should be included.

  • Post-Treatment Measurement: At various time points after drug administration (e.g., 15, 30, 60, and 120 minutes), place the animal back on the hot plate and measure the response latency.

  • Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between the DADLE-treated and vehicle-treated groups.

In Vitro Neuroprotection Assay: MTT Assay

This colorimetric assay assesses the ability of DADLE to protect neurons from a toxic insult by measuring cell viability.

MTT_Assay_Workflow step1 Plate primary neurons or neuronal cell line in 96-well plates step2 Pre-treat cells with varying concentrations of DADLE step1->step2 step3 Induce neuronal injury (e.g., with Sodium Azide or H₂O₂) step2->step3 step4 Incubate with MTT solution step3->step4 step5 Solubilize formazan crystals step4->step5 step6 Measure absorbance at ~570 nm step5->step6 step7 Calculate cell viability relative to control step6->step7

Workflow for an MTT neuroprotection assay.

Materials:

  • Primary neurons or a neuronal cell line (e.g., SH-SY5Y).

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

  • DADLE.

  • A neurotoxic agent (e.g., sodium azide, hydrogen peroxide, or glutamate).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Plating: Plate the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate if necessary.

  • Pre-treatment: Treat the cells with various concentrations of DADLE for a predetermined period (e.g., 24 hours). Include a vehicle control group.

  • Induction of Neurotoxicity: Add the neurotoxic agent to the wells (except for the control wells) and incubate for the desired time to induce cell death.

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate at 37°C for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control group.

In Vivo Neuroprotection Study: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol outlines the use of DADLE in a rat model of ischemic stroke to assess its neuroprotective effects.

Materials:

  • Male Sprague-Dawley or Wistar rats.

  • Anesthetic (e.g., isoflurane).

  • Surgical instruments.

  • 4-0 monofilament nylon suture with a rounded tip.

  • DADLE.

  • Sterile saline.

  • 2,3,5-triphenyltetrazolium chloride (TTC) stain.

Procedure:

  • Anesthesia and Surgery:

    • Anesthetize the rat.

    • Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the proximal CCA.

    • Introduce the nylon suture into the ICA via the ECA stump and advance it to occlude the origin of the middle cerebral artery.

  • DADLE Administration: Administer DADLE (e.g., via intraperitoneal injection) at a predetermined time point (e.g., before or after the MCAO procedure). Include a vehicle-treated control group.

  • Reperfusion: After a specific duration of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.

  • Neurological Assessment: At 24 hours post-MCAO, evaluate the neurological deficit using a standardized scoring system (e.g., Bederson's scale).

  • Infarct Volume Measurement:

    • Euthanize the animals and remove the brains.

    • Slice the brains into coronal sections.

    • Stain the sections with TTC. The healthy tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct volume and express it as a percentage of the contralateral hemisphere.

  • Data Analysis: Compare the neurological scores and infarct volumes between the DADLE-treated and vehicle-treated groups.

Western Blot Analysis of Akt and ERK Phosphorylation

This protocol is used to determine if DADLE activates pro-survival signaling pathways by measuring the phosphorylation of Akt and ERK.[5]

Materials:

  • Cell or tissue lysates from DADLE-treated and control samples.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK.

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Protein Extraction and Quantification:

    • Lyse the cells or tissue in ice-cold RIPA buffer.

    • Centrifuge to pellet debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein samples to the same concentration.

    • Separate the proteins by size on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with antibodies for total Akt, p-ERK, and total ERK.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each sample. Compare the ratios between DADLE-treated and control groups.

References

Application Notes and Protocols: [D-Ala2]-Met-enkephalin in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Ala2]-Met-enkephalin (DADME) is a synthetic analog of the endogenous opioid peptide Met-enkephalin. The substitution of D-Alanine for Glycine at position 2 confers resistance to enzymatic degradation, making it a more stable and potent research tool for in vitro studies.[1] DADME primarily exerts its effects through opioid receptors, notably the delta-opioid receptor (δOR) and the Opioid Growth Factor Receptor (OGFr), also known as the zeta (ζ)-opioid receptor.[2] Its applications in cell culture are diverse, ranging from the regulation of cell proliferation and differentiation to the modulation of immune responses and investigation of apoptotic pathways. These notes provide an overview of its applications and detailed protocols for its use in a laboratory setting.

Key Applications in Cell Culture

  • Inhibition of Cell Proliferation: A primary and well-documented application of [D-Ala2]-Met-enkephalin and its parent compound, Met-enkephalin (also known as Opioid Growth Factor or OGF), is the negative regulation of cell growth. This effect has been observed in a variety of cell types, including cancer cells, endothelial cells, and keratinocytes.[3] The anti-proliferative effect is primarily mediated through the OGFr.[2]

  • Induction of Apoptosis: In certain cancer cell lines, enkephalin analogs have been shown to promote programmed cell death. This can involve the modulation of key apoptotic proteins such as Bax and p53.

  • Neuronal Differentiation: Enkephalins and their analogs are implicated in the differentiation of neuronal cells. In neuroblastoma cell lines, for instance, treatment can induce morphological and biochemical changes characteristic of mature neurons.[4][5][6]

  • Immunomodulation: [D-Ala2]-Met-enkephalin can modulate immune cell function, including cytokine production and T-cell proliferation.[7][8] This makes it a valuable tool for in vitro studies of neuro-immune interactions.

  • Cytoprotection: The synthetic peptide [D-Ala2, D-Leu5]-enkephalin (DADLE), a related analog, has demonstrated cytoprotective effects in various cell types, including neurons and astrocytes, often by promoting cell survival pathways.[9]

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of [D-Ala2]-Met-enkephalin and related enkephalins in various cell culture experiments.

Cell Line/TypePeptide & ConcentrationIncubation TimeObserved EffectReference
Rat Adrenocortical CellsMet-enkephalin (10⁻⁶ M)48 hoursMarked antiproliferative effect, reversible by naltrexone.[2][10]
Brain Microvascular Endothelial Cells (BMECs)DADLE (5 nM)6 hours (reoxygenation)Enhanced cell viability and mitophagy under oxygen-glucose deprivation/reoxygenation.[11]
Human Mesenchymal Stem Cells (hMSCs)DADLENot SpecifiedIncreased cell survivability under serum deprivation.
PC12 CellsDADLENot SpecifiedBlocked cell death caused by serum deprivation in a naltrexone-sensitive manner.[9]
Head and Neck Squamous Cell Carcinoma (SCC-1)Opioid Growth Factor (OGF)ContinuousInhibition of cell proliferation.[12]
Human Umbilical Vein Endothelial Cells (HUVECs)Opioid Growth Factor (OGF)Not SpecifiedDepressed cell proliferation by up to 40%.[3]
Human Epidermal Keratinocytes (NHEKs)Opioid Growth Factor (OGF)Not SpecifiedDepressed cell proliferation by up to 40%.[3]
Neuroblastoma Cell Lines13-cis-retinoic acid (5 µM)7 daysInduced neurite outgrowth and differentiation.[5]

Signaling Pathways and Experimental Workflows

Opioid Growth Factor Receptor (OGFr) Signaling Pathway

The primary mechanism for the anti-proliferative effects of Met-enkephalin and its analogs is through the OGFr. Upon binding of OGF (or [D-Ala2]-Met-enkephalin) to the OGFr on the outer nuclear envelope, the complex is translocated into the nucleus. Inside the nucleus, it upregulates the expression of cyclin-dependent kinase (CDK) inhibitors p16 and p21. These proteins inhibit the phosphorylation of the Retinoblastoma (Rb) protein by CDK4/6 and CDK2, respectively. Hypophosphorylated Rb remains bound to the transcription factor E2F, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, thus leading to cell cycle arrest.

OGFr_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Nuclear Envelope cluster_nucleus Nucleus DADME [D-Ala2]-Met-enkephalin (OGF) OGFr OGFr DADME->OGFr Binding Complex OGF-OGFr Complex OGFr->Complex Translocation p16 p16 (INK4a) Complex->p16 Upregulates p21 p21 (WAF1/CIP1) Complex->p21 Upregulates CDK46 CDK4/6 p16->CDK46 Inhibits CDK2 CDK2 p21->CDK2 Inhibits Rb_P pRb (phosphorylated) CDK46->Rb_P Phosphorylates CDK2->Rb_P Phosphorylates Rb Rb Rb_P->Rb Releases E2F E2F Rb->E2F Inhibits G1_S G1 to S Phase Progression E2F->G1_S Promotes Experimental_Workflow start Start cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture treatment Treat with [D-Ala2]-Met-enkephalin cell_culture->treatment controls Controls (Vehicle, Positive Control) cell_culture->controls incubation Incubate for Defined Period treatment->incubation controls->incubation analysis Downstream Analysis incubation->analysis proliferation Proliferation Assay (MTT, BrdU) analysis->proliferation apoptosis Apoptosis Assay (Annexin V/PI) analysis->apoptosis protein Protein Analysis (Western Blot) analysis->protein morphology Morphological Analysis (Microscopy) analysis->morphology end End proliferation->end apoptosis->end protein->end morphology->end

References

Application Notes and Protocols for Radioimmunoassay (RIA) Detection of Enkephalins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Enkephalin Detection

Enkephalins are endogenous pentapeptides that play a crucial role as neurotransmitters and neuromodulators, primarily by interacting with opioid receptors.[1][2] The two major forms are Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leucine-enkephalin (Leu-enkephalin) (Tyr-Gly-Gly-Phe-Leu).[2] Ala(2)-enkephalin is a variant of these peptides. Their involvement in pain modulation, stress response, and other physiological processes makes their accurate quantification in biological samples essential for research and drug development.[3][4][5] Radioimmunoassay offers a highly sensitive and specific method for this purpose.[6]

I. Radioimmunoassay for Methionine-enkephalin

This section outlines a typical protocol for the determination of Met-enkephalin in biological samples. This protocol is a synthesis of established methodologies and should be optimized for specific laboratory conditions and sample types.[7][8][9][10]

Principle of the Assay

The RIA for Met-enkephalin is a competitive binding assay. In this assay, a known quantity of radiolabeled Met-enkephalin (tracer) competes with the unlabeled Met-enkephalin present in the sample or standard for a limited number of binding sites on a specific anti-Met-enkephalin antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled Met-enkephalin in the sample.[10]

Materials and Reagents
  • Anti-Met-enkephalin Antiserum (specific for the C-terminus is preferable to avoid cross-reactivity with other endogenous opioid peptides)

  • ¹²⁵I-labeled Met-enkephalin (Tracer)

  • Met-enkephalin Standard

  • RIA Buffer (e.g., 0.05 M Phosphate buffer, pH 7.4, containing 0.9% NaCl, 0.05% Sodium Azide, and 0.3% Bovine Serum Albumin)

  • Second Antibody (e.g., Goat anti-Rabbit IgG)

  • Normal Rabbit Serum

  • Precipitating Reagent (e.g., Polyethylene Glycol)

  • Sample Collection Tubes with appropriate anticoagulants and protease inhibitors

  • Centrifuge

  • Gamma Counter

Experimental Protocol

1. Sample Preparation

  • Plasma/Serum: Collect blood in chilled tubes containing EDTA and a protease inhibitor like aprotinin. Centrifuge at 4°C to separate plasma/serum and store at -70°C.[4] For plasma samples, extraction using a C18 Sep-Pak column is recommended to remove interfering substances.[8]

  • Cerebrospinal Fluid (CSF): Collect CSF and centrifuge to remove any cellular debris. Store at -70°C.[8]

  • Tissue Homogenates: Homogenize tissues in an appropriate acidic buffer, centrifuge to pellet debris, and use the supernatant for the assay.

2. Assay Procedure

  • Reagent Preparation: Prepare all reagents, standards, and samples according to the specific kit instructions or laboratory-validated protocols. Dilute the RIA buffer concentrate. Reconstitute the lyophilized standards, antibody, and tracer with RIA buffer.[9]

  • Assay Setup: Label polypropylene tubes for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B₀), standards, and unknown samples.

  • Pipetting:

    • Add RIA buffer to the NSB and B₀ tubes.

    • Add Met-enkephalin standards of known concentrations to their respective tubes.

    • Add unknown samples to their respective tubes.

    • Add the primary anti-Met-enkephalin antibody to all tubes except the TC and NSB tubes.

    • Add the ¹²⁵I-labeled Met-enkephalin tracer to all tubes.

  • Incubation: Vortex all tubes gently and incubate for 16-24 hours at 4°C.[9]

  • Precipitation: Add the second antibody and normal rabbit serum to all tubes except the TC tubes. Incubate for a further period as recommended (e.g., 2 hours at 4°C). Add a precipitating reagent like cold polyethylene glycol to facilitate the precipitation of the antibody-bound complex.[10]

  • Centrifugation: Centrifuge the tubes at a recommended speed (e.g., 2000 x g) for 30 minutes at 4°C.

  • Separation: Carefully decant or aspirate the supernatant from all tubes except the TC tubes.

  • Counting: Measure the radioactivity in the precipitate of all tubes using a gamma counter.

3. Data Analysis

  • Calculate the average counts per minute (CPM) for each duplicate set of tubes.

  • Calculate the percentage of tracer bound (%B/B₀) for each standard and sample using the following formula: %B/B₀ = [(CPM_sample - CPM_NSB) / (CPM_B₀ - CPM_NSB)] x 100

  • Plot a standard curve of %B/B₀ versus the concentration of the Met-enkephalin standards.

  • Determine the concentration of Met-enkephalin in the unknown samples by interpolating their %B/B₀ values from the standard curve.

Quantitative Data Summary

The performance of a Met-enkephalin RIA is characterized by its sensitivity and specificity. The following table summarizes typical performance data gathered from various sources.

ParameterTypical Value/CharacteristicReference(s)
Sensitivity 0.02 - 1 pmol/tube[7][11]
Specificity Highly specific for Met-enkephalin.[7]
Cross-reactivity Negligible with Leu-enkephalin, β-endorphin, and other opioid peptides. Some cross-reactivity may be observed with Met-enkephalin fragments or analogues.[8][11]

II. Detection of "Enkephalin-met, ala(2)-"

A standardized and commercially available radioimmunoassay kit specifically for the detection of endogenous Ala(2)-enkephalin is not well-documented in publicly available scientific literature. The structural similarity to Met-enkephalin presents challenges for developing highly specific antibodies that can differentiate between the two with high fidelity.

Challenges and Alternative Approaches
  • Antibody Cross-Reactivity: An antibody raised against Met-enkephalin might show some degree of cross-reactivity with Ala(2)-enkephalin. This would need to be empirically determined by testing the binding of the Ala(2)-enkephalin peptide in the Met-enkephalin RIA. If significant and consistent cross-reactivity is observed, it might be possible to estimate Ala(2)-enkephalin concentrations, although this approach lacks specificity.

  • Custom Antibody Production: A specific RIA for Ala(2)-enkephalin would likely require the production of a custom polyclonal or monoclonal antibody. The immunogen would need to be carefully designed to present the unique structural features of Ala(2)-enkephalin to the immune system.

  • Alternative Analytical Methods: Given the challenges with immunoassays, alternative methods for the quantification of Ala(2)-enkephalin should be considered:

    • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a sensitive detector (e.g., fluorescence or mass spectrometry) can be a powerful tool for separating and quantifying different enkephalin analogues.[12]

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive method that can definitively identify and quantify Ala(2)-enkephalin in complex biological matrices.

Visualizations

Enkephalin Signaling Pathway

Enkephalin_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Pre_Neuron Enkephalin (Met-enkephalin / Ala(2)-enkephalin) Opioid_Receptor Opioid Receptor (μ or δ) Pre_Neuron->Opioid_Receptor Binds to G_Protein G-protein (Gi/Go) Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channel Ion Channels (Ca²⁺ influx ↓, K⁺ efflux ↑) G_Protein->Ion_Channel Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Reduces Neurotransmitter_Release Neurotransmitter Release ↓ Ion_Channel->Neurotransmitter_Release Leads to

Caption: Enkephalin signaling cascade.

Radioimmunoassay Experimental Workflow

RIA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Sample_Prep Sample Preparation (Extraction, Dilution) Pipetting Pipette Reagents into Tubes (Sample/Standard, Antibody, Tracer) Sample_Prep->Pipetting Reagent_Prep Reagent Preparation (Standards, Antibody, Tracer) Reagent_Prep->Pipetting Incubation1 Incubation (16-24h, 4°C) Competitive Binding Pipetting->Incubation1 Precipitation Add Second Antibody & Precipitating Reagent Incubation1->Precipitation Incubation2 Incubation (e.g., 2h, 4°C) Precipitation of Complex Precipitation->Incubation2 Centrifugation Centrifuge to Pellet Precipitate Incubation2->Centrifugation Separation Decant/Aspirate Supernatant Centrifugation->Separation Counting Measure Radioactivity (Gamma Counter) Separation->Counting Data_Analysis Data Analysis (Standard Curve, Interpolation) Counting->Data_Analysis

Caption: Workflow of a competitive RIA.

References

Application Notes and Protocols: Utilizing "Enkephalin-met, ala(2)-" for Investigating Oxytocin Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Ala2]-Met-enkephalin (also known as DADLE or [D-Ala2, Met5]-enkephalinamide) is a synthetic opioid peptide analogue that exhibits high affinity and selectivity for the delta-opioid receptor (δ-opioid receptor). This characteristic makes it a valuable pharmacological tool for elucidating the role of the endogenous opioid system in various physiological processes. Of particular interest to neuroendocrinology and drug development is its potent inhibitory effect on the release of oxytocin, a neuropeptide crucial for social bonding, parturition, and lactation. These application notes provide detailed protocols for utilizing [Ala2]-Met-enkephalin to study the modulation of oxytocin release, offering insights into the underlying signaling mechanisms and providing a framework for investigating novel therapeutic interventions targeting the oxytocinergic system. The inhibitory action of DADLE on oxytocin release is dose-dependent and can be reversed by the opioid antagonist naloxone, confirming its mediation through opioid receptors.[1]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of [Ala2]-Met-enkephalin in inhibiting oxytocin release from in vivo studies.

Table 1: In Vivo Efficacy of [Ala2]-Met-enkephalin (DADLE) on Oxytocin Release in Rats

AgonistAnimal ModelMethod of Oxytocin Release InductionAdministration RouteED50Reference
DADLEUrethane-anesthetized, lactating rats (7-10 days postpartum)Intracerebroventricular (ICV) injection of 3M NaClIntracerebroventricular (ICV)156 ng[1]

Table 2: In Vivo Dosages of [Ala2]-Met-enkephalin (DADLE) for Inhibition of Suckling-Induced Oxytocin Release

Animal ModelAdministration RouteEffective Dose RangeObserved EffectReference
Lactating ratsIntracerebroventricular (ICV)0.01 - 1 µgInhibition of suckling-induced oxytocin release[2]

Experimental Protocols

Protocol 1: In Vivo Inhibition of Suckling-Induced Oxytocin Release in Lactating Rats

This protocol details the procedure for evaluating the inhibitory effect of [Ala2]-Met-enkephalin on the physiological release of oxytocin induced by suckling in lactating rats.

Materials:

  • Lactating Wistar rats (postpartum days 7-12) with their litters (standardized to 8-10 pups)

  • [Ala2]-Met-enkephalin (DADLE)

  • Sterile, pyrogen-free 0.9% saline

  • Urethane anesthetic

  • Intracerebroventricular (ICV) cannula and injection system

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kit for oxytocin

  • Intramammary pressure recording equipment (optional)

Procedure:

  • Animal Preparation:

    • House lactating rats individually with their litters.

    • On the day of the experiment, separate the pups from the dam for 2-4 hours to ensure vigorous suckling.

    • Anesthetize the dam with urethane (e.g., 1.25 g/kg, intraperitoneally).

    • For ICV administration, ensure a guide cannula has been stereotaxically implanted into a lateral cerebral ventricle at least 5-7 days prior to the experiment.

  • Drug Preparation and Administration:

    • Dissolve [Ala2]-Met-enkephalin in sterile 0.9% saline to the desired concentrations (e.g., to deliver doses of 0.01, 0.1, and 1 µg in a volume of 1-5 µl).

    • Administer the prepared DADLE solution or vehicle (saline) via the ICV cannula 3-5 minutes prior to the reintroduction of the pups.

  • Suckling and Sample Collection:

    • Return the pups to the dam to initiate suckling.

    • Monitor for the let-down reflex, which can be observed by the stretching and tail-raising behavior of the pups, or by recording intramammary pressure.

    • Collect blood samples (e.g., 200-300 µl) from a tail vein or an indwelling catheter at specific time points (e.g., immediately before pup return, and at 5, 15, and 30 minutes after the start of suckling).

    • Immediately place blood samples on ice, then centrifuge to separate plasma. Store plasma at -80°C until oxytocin measurement.

  • Oxytocin Measurement:

    • Measure plasma oxytocin concentrations using a validated RIA or ELISA kit, following the manufacturer's instructions. It is crucial to perform a sample extraction step to remove interfering substances.

  • Data Analysis:

    • Compare the suckling-induced rise in plasma oxytocin levels between vehicle-treated and DADLE-treated groups.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose-dependent inhibitory effect of DADLE.

experimental_workflow_in_vivo cluster_prep Animal Preparation cluster_treatment Treatment cluster_experiment Experiment & Data Collection cluster_analysis Analysis lactating_rat Lactating Rat separate_pups Separate Pups (2-4h) lactating_rat->separate_pups anesthetize Anesthetize Dam separate_pups->anesthetize icv_cannula ICV Cannula Implantation anesthetize->icv_cannula icv_injection ICV Injection of DADLE/Vehicle icv_cannula->icv_injection prepare_dadle Prepare DADLE Solution prepare_dadle->icv_injection return_pups Return Pups for Suckling icv_injection->return_pups monitor_reflex Monitor Let-down Reflex return_pups->monitor_reflex blood_sampling Collect Blood Samples monitor_reflex->blood_sampling measure_oxytocin Measure Plasma Oxytocin (RIA/ELISA) blood_sampling->measure_oxytocin data_analysis Statistical Analysis measure_oxytocin->data_analysis

Experimental workflow for in vivo inhibition of suckling-induced oxytocin release.

Protocol 2: Electrophysiological Recording of [Ala2]-Met-enkephalin's Effect on Hypothalamic Oxytocin Neurons

This protocol outlines the methodology for performing whole-cell patch-clamp recordings from oxytocin neurons in hypothalamic brain slices to directly assess the effects of [Ala2]-Met-enkephalin on their electrical activity.

Materials:

  • Adult rats or mice

  • Vibrating microtome

  • Artificial cerebrospinal fluid (aCSF)

  • Internal solution for patch pipette

  • [Ala2]-Met-enkephalin (DADLE)

  • Patch-clamp electrophysiology setup (microscope, micromanipulators, amplifier, digitizer)

  • Data acquisition and analysis software

Procedure:

  • Brain Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.

    • Rapidly dissect the brain and prepare coronal hypothalamic slices (250-300 µm thick) containing the paraventricular nucleus (PVN) or supraoptic nucleus (SON) using a vibrating microtome in ice-cold, oxygenated aCSF.

    • Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature or near-physiological temperature.

    • Identify putative oxytocin neurons in the PVN or SON based on their location and electrophysiological properties (e.g., presence of a transient outward current, firing pattern). For definitive identification, post-hoc immunohistochemistry for oxytocin can be performed if the neuron is filled with a tracer like biocytin during recording.

    • Establish a whole-cell patch-clamp recording in current-clamp mode to monitor the neuron's membrane potential and firing activity.

  • Drug Application and Data Acquisition:

    • After obtaining a stable baseline recording of spontaneous or evoked firing activity, perfuse the slice with aCSF containing [Ala2]-Met-enkephalin at a known concentration (e.g., 1-10 µM).

    • Record the changes in membrane potential, firing frequency, and action potential characteristics in response to DADLE application.

    • To confirm the effect is mediated by opioid receptors, perform a washout with aCSF and then co-apply DADLE with an opioid antagonist like naloxone.

  • Data Analysis:

    • Analyze the recorded data to quantify the changes in neuronal firing rate, resting membrane potential, and input resistance before, during, and after DADLE application.

    • Use appropriate statistical tests to determine the significance of DADLE's effects.

experimental_workflow_electrophysiology cluster_slice_prep Slice Preparation cluster_recording Recording cluster_experiment Experiment & Data Acquisition cluster_analysis Analysis animal_prep Anesthetize & Perfuse Animal brain_dissection Dissect Hypothalamus animal_prep->brain_dissection slicing Prepare Coronal Slices brain_dissection->slicing recovery Slice Recovery slicing->recovery slice_chamber Transfer Slice to Chamber recovery->slice_chamber identify_neuron Identify Oxytocin Neuron slice_chamber->identify_neuron patch_clamp Establish Whole-Cell Recording identify_neuron->patch_clamp baseline Record Baseline Activity patch_clamp->baseline apply_dadle Apply DADLE baseline->apply_dadle record_effect Record Changes in Firing apply_dadle->record_effect washout Washout & Antagonist Application record_effect->washout quantify_changes Quantify Firing Rate & Membrane Potential washout->quantify_changes statistical_analysis Statistical Analysis quantify_changes->statistical_analysis

Experimental workflow for electrophysiological recording of DADLE's effects.

Signaling Pathways

[Ala2]-Met-enkephalin exerts its inhibitory effect on oxytocin release by activating presynaptic δ-opioid receptors located on the terminals of neurons that regulate oxytocin neurons or on the oxytocin neuron terminals themselves. These receptors are G-protein coupled receptors (GPCRs) that are primarily linked to inhibitory G-proteins (Gi/o).

Upon binding of DADLE, the following signaling cascade is initiated:

  • Receptor Activation: DADLE binds to the δ-opioid receptor on the neuronal membrane.

  • G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.

  • G-Protein Dissociation: The Gi/o protein dissociates into its Gαi/o-GTP and Gβγ subunits.

  • Downstream Effector Modulation:

    • Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can decrease the activity of protein kinase A (PKA), which in turn can modulate the phosphorylation state and activity of various ion channels and synaptic proteins involved in neurotransmitter release.

    • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, which reduces neuronal excitability. The Gβγ subunit can also inhibit voltage-gated calcium channels (VGCCs), reducing calcium influx upon depolarization, a critical step for neurotransmitter vesicle fusion and release.

The net effect of this signaling pathway is a reduction in the excitability of oxytocin neurons and a decrease in the probability of oxytocin release from their terminals.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space dadle [Ala2]-Met-enkephalin (DADLE) delta_receptor δ-Opioid Receptor dadle->delta_receptor Binds to gio Gi/o Protein delta_receptor->gio Activates ac Adenylyl Cyclase camp cAMP ac->camp Produces vgcc Voltage-Gated Ca2+ Channel ca2_influx Ca2+ Influx vgcc->ca2_influx Allows girk GIRK Channel k_efflux K+ Efflux girk->k_efflux Allows g_alpha Gαi/o gio->g_alpha Dissociates to g_beta_gamma Gβγ gio->g_beta_gamma Dissociates to g_alpha->ac Inhibits g_beta_gamma->vgcc Inhibits g_beta_gamma->girk Activates oxytocin_release Oxytocin Release camp->oxytocin_release Promotes (via PKA) ca2_influx->oxytocin_release Triggers hyperpolarization Hyperpolarization k_efflux->hyperpolarization Causes hyperpolarization->oxytocin_release Inhibits

Signaling pathway of [Ala2]-Met-enkephalin inhibiting oxytocin release.

References

Application Notes and Protocols for Behavioral Assays Using [D-Ala2]-Met-enkephalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the behavioral effects of the synthetic opioid peptide [D-Ala2]-Met-enkephalin (DALA), a potent and long-lasting analog of Met-enkephalin. The following sections detail experimental procedures for evaluating the analgesic, anxiolytic-like, and memory-modulating properties of this compound.

Introduction to [D-Ala2]-Met-enkephalin

[D-Ala2]-Met-enkephalin is a synthetic pentapeptide and a potent agonist at opioid receptors.[1] Its structure, with the substitution of D-Alanine for Glycine at position 2, confers resistance to degradation by brain enzymes, resulting in profound and long-lasting analgesic effects when administered centrally.[2] This compound is a valuable tool for investigating the role of the endogenous opioid system in various physiological and pathological processes, including pain perception, anxiety, and cognitive function.

Signaling Pathway of [D-Ala2]-Met-enkephalin

[D-Ala2]-Met-enkephalin primarily exerts its effects through the activation of μ (mu) and δ (delta) opioid receptors, which are G-protein coupled receptors (GPCRs). Upon binding, a conformational change in the receptor leads to the activation of intracellular signaling cascades. Key downstream signaling molecules and pathways include:

  • Inhibition of Adenylyl Cyclase: Activation of opioid receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: Opioid receptor activation can lead to the opening of inwardly rectifying potassium (K+) channels and the closing of voltage-gated calcium (Ca2+) channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: The ERK1/2 pathway is a key component of the MAPK cascade and can be modulated by opioid receptor activation.

  • Involvement of Protein Kinase C (PKC): Downstream signaling can involve the activation of Protein Kinase C (PKCα) and its substrate, Myristoylated Alanine-Rich C Kinase Substrate (MARCKS).

  • Regulation of Neurotrophic Factors: Opioid signaling can influence the expression and signaling of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF).

  • Synaptic Protein Modulation: Changes in synaptic function can be mediated through the modulation of proteins like synapsin I.

DALA_Signaling_Pathway cluster_receptor Opioid Receptor Activation cluster_downstream Downstream Signaling Cascades cluster_effects Cellular & Behavioral Effects DALA [D-Ala2]-Met-enkephalin Opioid_Receptor μ/δ Opioid Receptor (GPCR) DALA->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP Ion_Channels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) PKC PKCα MARCKS MARCKS MAPK ERK1/2 (MAPK) BDNF BDNF Synapsin Synapsin I Neuronal_Activity ↓ Neuronal Excitability ↓ Neurotransmitter Release Behavioral_Outcomes Analgesia Anxiolysis Memory Modulation

Behavioral Assays: Protocols and Data

The following sections provide detailed protocols for commonly used behavioral assays to assess the effects of [D-Ala2]-Met-enkephalin.

Analgesia: Hot Plate Test

The hot plate test is a classic method for evaluating the analgesic properties of pharmacological agents by measuring the latency of a thermal pain response.

Experimental Protocol: Hot Plate Test

  • Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55°C (± 0.5°C). The animal is confined to the heated surface by a transparent cylindrical enclosure.

  • Animals: Male Swiss-Webster mice (20-25 g) are commonly used. Animals should be acclimated to the testing room for at least 1 hour before the experiment.

  • Procedure:

    • A baseline latency is determined for each animal by placing it on the hot plate and recording the time (in seconds) until it exhibits a nociceptive response (e.g., licking a hind paw, jumping). A cut-off time of 30-45 seconds is typically used to prevent tissue damage.

    • Animals are then administered [D-Ala2]-Met-enkephalin or a vehicle control (e.g., saline) via the desired route (e.g., intracerebroventricularly, intravenously).

    • At predetermined time points after administration (e.g., 15, 30, 60, 90, 120 minutes), the animals are re-tested on the hot plate, and the response latency is recorded.

  • Data Analysis: The analgesic effect is typically expressed as the percentage of Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Quantitative Data: Analgesic Effects of [D-Ala2]-Met-enkephalinamide (DALA)

Treatment GroupDose (µg, i.c.v.)Peak Analgesic Effect (% MPE)Time to Peak Effect (min)Duration of Action (min)
Saline (Control)-~0--
DALA5> 8015-30> 120
DALA1010015-30> 120

Data are representative and compiled from typical findings in the literature.[2]

Anxiety-Like Behavior: Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Experimental Protocol: Elevated Plus Maze

  • Apparatus: A plus-shaped maze elevated from the floor (typically 50 cm). The maze consists of two open arms and two enclosed arms of equal dimensions, connected by a central platform.

  • Animals: Adult male mice (e.g., CD-1 or C57BL/6) are frequently used. Animals should be handled for several days prior to testing to reduce stress.

  • Procedure:

    • Acclimate the animals to the testing room for at least 30-60 minutes before the test.

    • Administer [D-Ala2]-Met-enkephalin or vehicle control.

    • Place the mouse on the central platform of the maze, facing one of the open arms.

    • Allow the mouse to explore the maze for a 5-minute period.

    • Behavior is recorded using a video camera and analyzed using tracking software.

  • Data Analysis: Key parameters measured include:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

    • Anxiolytic effects are indicated by a significant increase in the time spent and/or the number of entries into the open arms.

Quantitative Data: Effects of [D-Ala2]-Met-enkephalin on Locomotor and Rearing Activity

Behavioral ParameterEffect of DALA (Central Administration)
Locomotor ActivityInitial exaggeration, followed by depression at 24h
Rearing BehaviorInitial exaggeration, followed by depression at 24h

These findings suggest that DALA can modulate behaviors associated with exploration and anxiety.

Learning and Memory: Morris Water Maze (MWM)

The MWM is a widely used task to assess spatial learning and memory in rodents. It requires the animal to use distal visual cues to locate a hidden escape platform in a circular pool of opaque water.

Experimental Protocol: Morris Water Maze

  • Apparatus: A circular pool (approximately 1.5 m in diameter) filled with water made opaque with non-toxic white paint. A small escape platform is submerged just below the water's surface in a fixed location. The pool is situated in a room with various prominent visual cues.

  • Animals: Adult mice or rats are used.

  • Procedure:

    • Acquisition Phase (4-5 days):

      • Animals are given 4 trials per day to find the hidden platform.

      • For each trial, the animal is placed into the pool at one of four randomized starting positions.

      • The latency to find the platform is recorded. If the animal does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

      • The animal is allowed to remain on the platform for 15-30 seconds before being removed.

    • Probe Trial (Day after last acquisition day):

      • The platform is removed from the pool.

      • The animal is allowed to swim freely for 60 seconds.

      • The time spent in the target quadrant (where the platform was previously located) is recorded.

  • Data Analysis:

    • Learning: A decrease in escape latency across the acquisition days indicates spatial learning.

    • Memory: A significant preference for the target quadrant during the probe trial indicates spatial memory retention.

Quantitative Data: Effects of a [D-Ala2]-Met-enkephalin Analog (DAME) on a Delayed Response Task

While specific MWM data for DALA is limited in the search results, a study on a related task in squirrel monkeys provides relevant insights into its effects on memory.

TaskDrug and Dose (µg/kg, s.c.)Effect on Performance
Two-choice delayed response (18-sec delay)DAME (100)Significantly enhanced performance[3]
Nine-choice spatial delayed responseDAME (low dose)Impaired performance[3]

These findings suggest that the effects of [D-Ala2]-Met-enkephalin analogs on learning and memory can be dose and task-dependent.[3]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the behavioral effects of [D-Ala2]-Met-enkephalin.

Experimental_Workflow cluster_prep Preparation cluster_testing Behavioral Testing cluster_analysis Data Analysis & Interpretation Animal_Acclimation Animal Acclimation & Habituation Drug_Admin Drug Administration (e.g., i.c.v., i.v., s.c.) Animal_Acclimation->Drug_Admin Drug_Prep [D-Ala2]-Met-enkephalin & Vehicle Preparation Drug_Prep->Drug_Admin Behavioral_Assay Behavioral Assay (Hot Plate, EPM, or MWM) Drug_Admin->Behavioral_Assay Data_Collection Data Collection (Video Tracking, Latency Recording) Behavioral_Assay->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Results Interpretation of Results Stats->Results Conclusion Conclusion on Behavioral Effects Results->Conclusion

Conclusion

The behavioral assays described in these application notes provide a robust framework for investigating the analgesic, anxiolytic-like, and cognitive-modulating effects of [D-Ala2]-Met-enkephalin. The detailed protocols and representative data serve as a valuable resource for researchers and drug development professionals working with this potent opioid peptide. Careful experimental design and adherence to standardized protocols are crucial for obtaining reliable and reproducible results.

References

Quantifying DNA Methylation in Tissue Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the quantitative analysis of DNA methylation in tissue samples. Accurate measurement of DNA methylation is crucial for understanding its role in gene regulation, disease pathogenesis, and for the development of epigenetic biomarkers and therapeutics.

Introduction to DNA Methylation

DNA methylation is a fundamental epigenetic modification involving the addition of a methyl group to the cytosine residue of CpG dinucleotides. This process is critical in the regulation of gene expression, with hypermethylation in promoter regions typically associated with gene silencing. Aberrant DNA methylation patterns are a hallmark of many diseases, including cancer, making its quantification a key area of research.

Overview of Quantitative Methods

Several techniques are available for the quantitative analysis of DNA methylation in tissue samples, each with its own advantages and limitations. The choice of method often depends on the specific research question, the amount of available DNA, and the desired resolution. This document focuses on three widely used techniques:

  • Methylation-Specific PCR (MSP) : A sensitive method for analyzing the methylation status of a specific CpG island.

  • Pyrosequencing : A real-time sequencing-by-synthesis method that provides quantitative methylation analysis at single-nucleotide resolution.

  • Bisulfite Sequencing (Whole Genome and Reduced Representation) : The gold standard for high-resolution, genome-wide methylation profiling.

Section 1: Methylation-Specific PCR (MSP)

Methylation-Specific PCR (MSP) is a rapid and cost-effective method for the qualitative and semi-quantitative assessment of DNA methylation at a specific locus.[1] The technique relies on the differential amplification of methylated and unmethylated DNA sequences following sodium bisulfite treatment.

Experimental Workflow

MSP_Workflow cluster_prep Sample Preparation cluster_pcr PCR Amplification cluster_analysis Data Analysis dna_extraction DNA Extraction from Tissue bisulfite_conversion Sodium Bisulfite Conversion dna_extraction->bisulfite_conversion Genomic DNA msp Methylation-Specific PCR (M and U primers) bisulfite_conversion->msp Bisulfite-Converted DNA gel_electrophoresis Agarose Gel Electrophoresis msp->gel_electrophoresis PCR Products quantification Band Intensity Quantification gel_electrophoresis->quantification Gel Image

MSP Experimental Workflow
Protocol: Methylation-Specific PCR

1. DNA Extraction from FFPE Tissue:

  • Place one to five 10 µm sections of FFPE tissue into a 1.5 ml microcentrifuge tube.

  • Add 1 ml of xylene to deparaffinize the tissue. Vortex thoroughly and centrifuge at high speed for 5 minutes. Remove the supernatant.

  • Wash the pellet twice with 1 ml of 100% ethanol. Air dry the pellet for 10-15 minutes at 37°C.[2]

  • Resuspend the pellet in 180 µl of ATL buffer and add 20 µl of proteinase K. Vortex and incubate at 56°C overnight.[2]

  • Proceed with DNA purification using a commercially available kit according to the manufacturer's instructions.

2. Sodium Bisulfite Conversion:

  • Start with 200-500 ng of genomic DNA.

  • Use a commercial bisulfite conversion kit (e.g., Qiagen EpiTect Bisulfite Kit) and follow the manufacturer's protocol.[3]

  • The basic steps involve: denaturation of DNA, incubation with sodium bisulfite at an elevated temperature, desalting, desulfonation at an alkaline pH, and final purification of the converted DNA.[4]

3. PCR Amplification:

  • Design two pairs of primers for the target region: one pair specific for the methylated sequence (M primers) and another for the unmethylated sequence (U primers).[1][5]

  • Prepare two separate PCR reactions for each sample, one with the M primers and one with the U primers.

  • A typical 25 µl PCR reaction contains:

    • 1-2 µl of bisulfite-treated DNA

    • 12.5 µl of 2x PCR Master Mix

    • 1 µl of each forward and reverse primer (10 µM)

    • Nuclease-free water to 25 µl

  • PCR cycling conditions (may require optimization):

    • Initial denaturation: 95°C for 5 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (primer-dependent)

      • Extension: 72°C for 30 seconds

    • Final extension: 72°C for 5 minutes[6]

4. Gel Electrophoresis and Analysis:

  • Run the PCR products on a 2-3% agarose gel stained with a DNA intercalating dye.

  • Visualize the bands under UV light. The presence of a band in the reaction with M primers indicates methylation, while a band in the U primer reaction indicates an unmethylated status.

Quantitative Data Presentation

Table 1: Promoter Methylation of Wnt Antagonist Genes in Colorectal Cancer (CRC) as determined by qMSP.

GeneNormal Mucosa (n=18)Polypoid Adenomas (n=44)Nonpolypoid Adenomas (n=44)Carcinomas (n=18)
SFRP2 Low MethylationHigh MethylationHigh MethylationHigh Methylation
WIF-1 Low MethylationSignificantly Higher MethylationLower Methylation than PolypoidHigh Methylation
DKK3 Low MethylationSignificantly Higher MethylationLower Methylation than PolypoidHigh Methylation
SOX17 Low MethylationHigh MethylationHigh MethylationHigh Methylation

Data adapted from de Sousa et al. (2013).[5] "Low" and "High" methylation are relative terms based on the quantitative methylation-specific PCR results presented in the study.

Section 2: Pyrosequencing

Pyrosequencing is a quantitative, real-time sequencing method that allows for the precise determination of methylation levels at individual CpG sites.[7][8] It is highly reproducible and can detect small changes in methylation frequencies.

Experimental Workflow

Pyrosequencing Experimental Workflow
Protocol: Pyrosequencing for DNA Methylation Analysis

1. DNA Extraction and Bisulfite Conversion:

  • Follow the protocols outlined in Section 1 for DNA extraction from tissue and subsequent sodium bisulfite conversion.

2. PCR Amplification:

  • Design PCR primers flanking the CpG sites of interest. One of the primers must be biotinylated to allow for subsequent capture of the PCR product.

  • Perform PCR amplification of the bisulfite-converted DNA. A typical 25 µl reaction includes:

    • 20 ng of bisulfite-treated DNA

    • 1x PCR buffer

    • 200 µM dNTPs

    • 0.2 µM of each forward and reverse (biotinylated) primer

    • 1-2 units of a hot-start Taq DNA polymerase

  • PCR cycling conditions (example):

    • 95°C for 15 minutes

    • 50 cycles of: 95°C for 30 seconds, 58-62°C for 30 seconds, 72°C for 20 seconds

    • Final extension at 72°C for 5 minutes[8]

3. Sample Preparation for Pyrosequencing:

  • Immobilize the biotinylated PCR product on streptavidin-coated Sepharose beads.

  • Denature the captured DNA to obtain single-stranded templates.

  • Anneal the sequencing primer to the single-stranded DNA template.

4. Pyrosequencing Reaction and Data Analysis:

  • Perform the pyrosequencing reaction according to the instrument manufacturer's instructions (e.g., PyroMark Q24).

  • The instrument software will generate a pyrogram, which displays the light signal generated upon nucleotide incorporation.

  • The methylation percentage at each CpG site is calculated from the ratio of the peak heights for cytosine (C) and thymine (T).

Quantitative Data Presentation

Table 2: Quantitative Methylation Analysis of the MGMT Promoter in Glioblastoma by Pyrosequencing.

Sample TypeNumber of PatientsMedian MGMT Promoter Methylation (%) - Primary TumorMedian MGMT Promoter Methylation (%) - Recurrent Tumor
Glioblastoma2420.3514.25

Data adapted from Bodo et al. (2022).[9] The study analyzed changes in MGMT promoter methylation in paired primary and recurrent glioblastoma samples.

Table 3: Promoter Methylation of Tumor Suppressor Genes in Normal vs. Non-Small Cell Lung Cancer (NSCLC) Tissues.

GeneNormal Lung Tissue (Median PMR)NSCLC Tissue (Median PMR)P-value
p16 0.080.29<0.001
CDH13 3.267.55<0.001
RARB 1.6012.5<0.001
RASSF1 0.867.28<0.01
MYOD1 1.893.92<0.001

PMR = Percentage of Methylated Reference. Data adapted from Richards et al. (2010).[10]

Section 3: Bisulfite Sequencing (WGBS and RRBS)

Whole-Genome Bisulfite Sequencing (WGBS) and Reduced Representation Bisulfite Sequencing (RRBS) are next-generation sequencing (NGS)-based methods that provide comprehensive, single-nucleotide resolution DNA methylation maps.[11][12] WGBS covers the entire genome, while RRBS enriches for CpG-rich regions, offering a cost-effective alternative for studying promoters and CpG islands.[2][13]

Experimental Workflow (RRBS)

RRBS Experimental Workflow
Protocol: Reduced Representation Bisulfite Sequencing (RRBS)

1. DNA Digestion:

  • Start with 100 ng of high-quality genomic DNA.

  • Digest the DNA with a methylation-insensitive restriction enzyme that enriches for CpG-rich regions, typically MspI.[4][14]

2. Library Preparation:

  • Perform end-repair and dA-tailing of the digested DNA fragments.

  • Ligate methylated sequencing adapters to the DNA fragments. These adapters contain 5-methylcytosines to protect them from bisulfite conversion.[13]

  • Select DNA fragments of a specific size range (e.g., 40-220 bp) using gel electrophoresis or bead-based methods.[4]

3. Bisulfite Conversion and PCR:

  • Carry out sodium bisulfite conversion on the size-selected, adapter-ligated DNA.

  • Amplify the converted library using PCR to generate sufficient material for sequencing.

4. Sequencing and Data Analysis:

  • Sequence the prepared library on a next-generation sequencing platform.

  • The bioinformatic analysis pipeline includes:

    • Quality control of raw sequencing reads.

    • Alignment of reads to a reference genome.

    • Calling of methylation status for each cytosine.

    • Identification of differentially methylated regions (DMRs) between samples.[8]

Quantitative Data Presentation

Table 4: Global DNA Methylation Levels in Normal vs. Lung Carcinoma Tissues by Genome-wide Analysis.

Sample TypeNumber of SamplesGlobal Methylation Level (Mean β-value)
Normal Lung TissueNot specifiedHigher
Lung Carcinoma124Lower

Data interpretation from De-Tan et al. (2015).[1] The study observed a general pattern of lower overall DNA methylation in tumor tissues compared to normal lung tissue.

Section 4: DNA Methylation and Wnt Signaling Pathway

DNA methylation plays a crucial role in regulating signaling pathways involved in development and disease. The Wnt signaling pathway, which is critical for cell proliferation and differentiation, is frequently dysregulated in cancer. One of the key mechanisms of aberrant Wnt pathway activation is the epigenetic silencing of its antagonists through promoter hypermethylation.[7][15][16]

Signaling Pathway Diagram: Epigenetic Regulation of Wnt Signaling

Wnt_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_epigenetic Epigenetic Regulation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds SFRP SFRPs SFRP->Wnt Sequesters DKK DKKs LRP LRP5/6 Co-receptor DKK->LRP Inhibits WIF1 WIF-1 WIF1->Wnt Binds DestructionComplex Destruction Complex (Axin, APC, GSK3β) Frizzled->DestructionComplex Inhibits BetaCatenin_cyto β-catenin DestructionComplex->BetaCatenin_cyto Phosphorylates for Degradation BetaCatenin_nuc β-catenin BetaCatenin_cyto->BetaCatenin_nuc Translocates TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Transcription Methylation Promoter Hypermethylation Methylation->SFRP Silences Expression Methylation->DKK Silences Expression Methylation->WIF1 Silences Expression

Epigenetic Silencing of Wnt Antagonists

In many cancers, the promoters of Wnt antagonist genes such as SFRPs, DKKs, and WIF-1 are hypermethylated.[5][17] This leads to their transcriptional silencing and a subsequent loss of their inhibitory function. The resulting constitutive activation of the Wnt signaling pathway promotes uncontrolled cell growth and tumor progression. The quantification of methylation levels of these antagonist genes can therefore serve as a valuable biomarker for cancer diagnosis and prognosis.

References

Troubleshooting & Optimization

improving [D-Ala2]-Met-enkephalin solubility for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling and utilizing [D-Ala2]-Met-enkephalin, with a focus on overcoming solubility challenges to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is [D-Ala2]-Met-enkephalin and what is its primary mechanism of action?

A1: [D-Ala2]-Met-enkephalin is a synthetic analogue of the endogenous opioid peptide Met-enkephalin. The substitution of D-alanine at position 2 makes the peptide more resistant to enzymatic degradation. It is a potent agonist for opioid receptors, primarily the μ (mu) and δ (delta) opioid receptors.[1] Its binding to these G-protein coupled receptors (GPCRs) initiates a signaling cascade that typically leads to inhibitory effects, such as the inhibition of adenylyl cyclase and modulation of ion channel activity.[2][3]

Q2: What are the best solvents for dissolving [D-Ala2]-Met-enkephalin?

A2: The optimal solvent depends on the experimental requirements. For biological assays, aqueous buffers like sterile water, phosphate-buffered saline (PBS), or Tris buffer are preferred. For creating concentrated stock solutions, dimethyl sulfoxide (DMSO) is commonly used.[4] Based on its amino acid sequence (Tyr-D-Ala-Gly-Phe-Met), the peptide has a positive net charge at neutral pH, making it a basic peptide. Therefore, if solubility in water or buffer is limited, adding a small amount of dilute acetic acid can improve dissolution.[5][6]

Q3: How should I store [D-Ala2]-Met-enkephalin solutions?

A3: Lyophilized powder should be stored at -20°C for long-term stability.[7] Once reconstituted, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[8] If the peptide is dissolved in an aqueous buffer, using sterile buffer and filtering the solution through a 0.22 µm filter can prevent bacterial contamination.[6][8]

Q4: Can I use sonication or heat to help dissolve the peptide?

A4: Yes. If you observe precipitation or the peptide is slow to dissolve, gentle warming (to no more than 40°C) and brief sonication can be effective methods to aid dissolution.[9] For some enkephalin analogues, ultrasonication is needed to achieve high concentrations in buffers like PBS.[8]

Solubility Data

The solubility of peptides can vary based on purity, salt form, and the specific solvent used. The following table summarizes available data and general guidelines for [D-Ala2]-Met-enkephalin and similar peptides.

SolventConcentrationMethod/NotesReference
Water1 mMDirect dissolution.[10]
PBS (Phosphate-Buffered Saline)~50 mg/mLRequires ultrasonication. (Data for [D-Ala2]leucine-enkephalin)[8]
DMSO (Dimethyl Sulfoxide)≥ 5 mMUsed for preparing concentrated stock solutions.[4]
10% Acetic AcidNot specifiedRecommended for basic peptides that are insoluble in neutral water/buffer.[5]

Troubleshooting Guide

Problem: The peptide won't dissolve in my aqueous buffer (e.g., PBS).

This is a common issue, particularly when trying to achieve higher concentrations. Follow this troubleshooting workflow to improve solubility.

G start Start: Peptide Insoluble in Aqueous Buffer vortex 1. Vortex & Sonicate Ensure thorough mixing. Apply brief ultrasonication (1-5 min). start->vortex check1 Is it dissolved? vortex->check1 ph_adjust 2. Adjust pH Peptide is basic. Add 10% acetic acid dropwise until dissolved. check1->ph_adjust No success Success: Peptide Dissolved check1->success Yes check2 Is it dissolved? ph_adjust->check2 organic 3. Use Organic Co-Solvent Prepare a concentrated stock in DMSO. Then dilute into aqueous buffer. check2->organic No check2->success Yes check3 Is it compatible with your experiment? organic->check3 check3->success Yes, dilute carefully fail Consult manufacturer or consider peptide modification. check3->fail No

Caption: Troubleshooting workflow for dissolving [D-Ala2]-Met-enkephalin.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation : Bring the lyophilized [D-Ala2]-Met-enkephalin vial and a bottle of anhydrous DMSO to room temperature.

  • Calculation : The molecular weight of [D-Ala2]-Met-enkephalin is 587.69 g/mol . To prepare a 10 mM solution from 1 mg of peptide:

    • Volume (L) = (Mass (g) / MW ( g/mol )) / Molarity (mol/L)

    • Volume (µL) = (0.001 g / 587.69 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 170.16 µL

  • Reconstitution : Carefully add 170.2 µL of DMSO to the vial containing 1 mg of the peptide.

  • Dissolution : Cap the vial and vortex thoroughly. If needed, sonicate for 1-2 minutes in a water bath until the solution is clear.

  • Storage : Aliquot the stock solution into smaller volumes in low-protein-binding tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[4]

Protocol 2: Preparation of a 1 mg/mL Working Solution in PBS for In Vitro Assays
  • Preparation : Prepare sterile 1X PBS (pH 7.4).

  • Reconstitution : Add 1 mL of sterile 1X PBS to a vial containing 1 mg of lyophilized peptide.

  • Dissolution : Vortex the solution for 30-60 seconds. If the peptide does not fully dissolve, place the vial in an ultrasonic water bath and sonicate in short bursts until the solution is clear.[8]

  • Sterilization : For cell-based assays, filter the final solution through a sterile 0.22 µm syringe filter to remove any potential microbial contaminants.[8]

  • Usage : Use the solution immediately or store in aliquots at -20°C.

G cluster_stock Stock Solution (DMSO) cluster_working Working Solution (Aqueous Buffer) s1 Weigh Peptide or use pre-aliquoted vial s2 Add calculated volume of DMSO s1->s2 s3 Vortex / Sonicate until clear s2->s3 s4 Aliquot & Store at -80°C s3->s4 w1 Dilute DMSO stock or dissolve fresh peptide in buffer (e.g., PBS) s4->w1 Dilute for use w2 Vortex / Sonicate if needed w1->w2 w3 Sterile filter (0.22 µm) w2->w3 w4 Use in experiment w3->w4

Caption: General workflow for preparing peptide solutions for experiments.

Signaling Pathway

[D-Ala2]-Met-enkephalin acts on opioid receptors (μ and δ), which are canonical Gi/o-coupled GPCRs. The activation of these receptors leads to the inhibition of neuronal activity.

The primary signaling cascade involves:

  • Binding : The peptide binds to the opioid receptor.

  • G-Protein Activation : The receptor activates the associated inhibitory G-protein (Gi/o).

  • Subunit Dissociation : The G-protein dissociates into Gαi and Gβγ subunits.

  • Downstream Effects :

    • The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2]

    • The Gβγ subunit directly interacts with ion channels. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and cell hyperpolarization. It also inhibits N-type voltage-gated calcium channels (VGCC), reducing calcium influx and subsequent neurotransmitter release.[3]

G cluster_membrane Cell Membrane receptor Opioid Receptor (μ / δ) g_protein Gi/o Protein (Inactive) receptor->g_protein Activates g_active Gαi + Gβγ (Active) g_protein->g_active Dissociates ac Adenylyl Cyclase camp cAMP ↓ ac->camp k_channel K+ Channel (GIRK) k_efflux K+ Efflux (Hyperpolarization) k_channel->k_efflux ca_channel Ca2+ Channel (VGCC) ca_influx Ca2+ Influx ↓ (Inhibits Neurotransmitter Release) ca_channel->ca_influx peptide [D-Ala2]-Met-enkephalin peptide->receptor g_active->ac Gαi inhibits g_active->k_channel Gβγ activates g_active->ca_channel Gβγ inhibits atp ATP atp->ac

Caption: Canonical Gi/o signaling pathway for [D-Ala2]-Met-enkephalin.

References

Technical Support Center: In Vivo Detection of Endogenous Enkephalins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vivo detection of endogenous enkephalins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complex challenges encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting endogenous enkephalins in vivo?

The in vivo detection of endogenous enkephalins presents several significant challenges:

  • Low Physiological Concentrations: Enkephalins are present at very low concentrations in the extracellular space, often in the picomolar range, making them difficult to quantify.[1][2]

  • Rapid Degradation: Enkephalins have a short half-life in vivo due to rapid enzymatic degradation by enkephalinases, such as neprilysin and aminopeptidase N.[3][4][5]

  • Sequence Similarity: Met-enkephalin and Leu-enkephalin have highly similar amino acid sequences, which can lead to a lack of selectivity in detection methods, particularly with immunoassays.[6][7][8]

  • Sample Stability: Collected samples are prone to degradation if not handled and stored properly. Peptides can be lost due to proteolysis or adsorption to container surfaces.[9][10]

  • Complex Biological Matrix: The presence of numerous other molecules in biological samples (e.g., microdialysates) can interfere with the detection of enkephalins, a phenomenon known as the matrix effect in mass spectrometry.[11]

Q2: Which are the most common techniques for in vivo enkephalin detection, and what are their main limitations?

The most common techniques are microdialysis coupled with analytical methods like mass spectrometry or immunoassays.

TechniqueDescriptionAdvantagesLimitations
Microdialysis A sampling technique that uses a semi-permeable membrane to collect molecules from the extracellular fluid of a specific tissue in a living animal.[12][13][14]Allows for continuous sampling from discrete brain regions in freely moving animals.[12]Low and variable recovery of peptides, potential for tissue damage, and limited temporal resolution (typically in the range of minutes).[7][8][15]
Mass Spectrometry (LC-MS/MS) A highly sensitive and specific analytical method used to identify and quantify molecules based on their mass-to-charge ratio.[6][7][8][16]High specificity to differentiate between Met- and Leu-enkephalin and their metabolites. High sensitivity, with detection limits in the picomolar range.[9][10][16]Susceptible to matrix effects, requires sophisticated and expensive equipment, and can have issues with the variable oxidation of the methionine residue in Met-enkephalin.[7]
Immunoassays (e.g., RIA, ELISA) Methods that use antibodies to detect and quantify specific molecules.High sensitivity (can detect femtomole amounts).[17]Potential for cross-reactivity between enkephalins and with other structurally related peptides, leading to a lack of specificity. Often limited to measuring a single analyte per assay.[9][17]

Q3: How can I improve the stability of my enkephalin samples after collection?

Proper sample handling and storage are critical to prevent degradation. Here are some key recommendations:

  • Acidification: Adding acetic acid to a final concentration of 5% can stabilize peptides in dialysates for several days, even when stored at -80°C.[9][10]

  • Low Temperature: Keep samples at 4°C during collection and freeze them at -80°C for long-term storage.[6][9]

  • Enkephalinase Inhibitors: While primarily used in vivo to prevent degradation before collection, their presence in the collection tube can also offer some protection.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot samples before freezing to prevent degradation from multiple freeze-thaw cycles.

Troubleshooting Guides

Microdialysis

Problem: Low or no recovery of enkephalins in my microdialysate.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Incorrect Probe Placement Verify the stereotaxic coordinates and confirm probe placement histologically after the experiment.
Low Perfusion Flow Rate While lower flow rates generally increase relative recovery, a flow rate that is too low may not provide enough sample volume for detection. Optimize the flow rate for your specific probe and analytical method. A common starting point is 0.8 to 1.75 µL/min.[6][18]
Inappropriate Membrane Cut-off Ensure the molecular weight cut-off of the microdialysis membrane is appropriate for enkephalins (which have a molecular weight of around 555-573 Da). A 20 kDa cut-off is often used.
Enkephalin Degradation in the Extracellular Space Administer enkephalinase inhibitors to prevent the rapid breakdown of enkephalins before they can be collected.[3][4][5]
Adsorption to Tubing or Vials Use low-binding tubing and collection vials. Pre-treating with a blocking agent like bovine serum albumin (BSA) may also help.
Probe Clogging Protein accumulation on the membrane can block pores. Ensure the probe is properly equilibrated and consider using new probes for each experiment.
Mass Spectrometry

Problem: Low signal intensity or high noise for enkephalins in LC-MS/MS.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Matrix Effects The presence of other molecules in the sample can suppress the ionization of enkephalins. Improve sample clean-up using solid-phase extraction (SPE). Optimize the chromatographic separation to ensure enkephalins elute in a region with fewer interfering compounds.
Variable Oxidation of Met-Enkephalin The methionine residue in Met-enkephalin can be variably oxidized, splitting the signal across multiple m/z values. To address this, intentionally oxidize all Met-enkephalin to its sulfone form prior to analysis to consolidate the signal into a single, more intense peak.[7]
Poor Ionization Efficiency Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). Ensure the mobile phase composition is optimal for enkephalin ionization (e.g., contains a small percentage of formic acid).
Low Abundance of Precursor Ions For MS/MS, ensure that the collision energy is optimized to produce characteristic fragment ions. Leucine enkephalin is often used as a standard to tune the instrument.[19]
Insufficient Sample Concentration Pre-concentrate the sample before injection. Ensure the microdialysis and sample preparation steps are optimized for maximum recovery.
Immunoassays

Problem: High background or lack of specificity in my enkephalin immunoassay.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Antibody Cross-Reactivity The antibody may be binding to both Met- and Leu-enkephalin, or other related peptides.[20][21] Validate the specificity of your antibody by testing its cross-reactivity with a panel of related opioid peptides. Whenever possible, use monoclonal antibodies with well-characterized specificity.[22]
Non-Specific Binding Use a blocking buffer (e.g., containing BSA or non-fat dry milk) to reduce non-specific binding to the assay plate or membrane. Optimize washing steps to remove unbound antibodies and interfering substances.
Interference from Brain Factors Brain extracts may contain factors that interfere with the antibody-antigen binding.[23] Purify the sample using techniques like HPLC before performing the immunoassay.
Degradation of Standards or Samples Ensure that both your standards and samples are properly stored and handled to prevent degradation, which can affect assay performance.

Experimental Protocols

In Vivo Microdialysis for Enkephalin Collection

This protocol is a generalized guide and should be optimized for your specific experimental setup.

  • Animal Surgery and Probe Implantation:

    • Anesthetize the animal according to your institution's approved protocols.

    • Secure the animal in a stereotaxic frame.

    • Perform a craniotomy over the target brain region.

    • Slowly lower the microdialysis probe to the desired coordinates.

    • Secure the probe to the skull with dental cement.

    • Allow the animal to recover for at least 24-48 hours before starting the experiment.

  • Microdialysis Procedure:

    • Connect the probe inlet to a syringe pump and the outlet to a fraction collector.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.8-1.5 µL/min).[6]

    • Allow the system to equilibrate for at least 1-2 hours.

    • Collect dialysate fractions at regular intervals (e.g., every 10-30 minutes) into low-binding tubes kept at 4°C.[6][18]

    • For stimulated release, the perfusion medium can be switched to a high-potassium aCSF for a short period.

  • Sample Processing:

    • Immediately after collection, add acetic acid to a final concentration of 5% to stabilize the peptides.[9][10]

    • Store samples at -80°C until analysis.

Enkephalin Detection by LC-MS/MS
  • Sample Preparation:

    • Thaw frozen microdialysate samples on ice.

    • (Optional but recommended for Met-enkephalin) Perform an oxidation step to convert all Met-enkephalin to its sulfone form.[7]

    • Clean up the sample using solid-phase extraction (SPE) to remove salts and other interfering substances.

    • Elute the enkephalins from the SPE cartridge, dry down the sample, and reconstitute in a small volume of the initial mobile phase.

  • Liquid Chromatography:

    • Use a nano- or micro-flow LC system for optimal sensitivity.

    • Employ a C18 reverse-phase column suitable for peptide separations.

    • Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry:

    • Use a mass spectrometer capable of MS/MS, such as a triple quadrupole or an Orbitrap.

    • Optimize the ESI source parameters for stable spray and maximal signal.

    • Develop a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) method using specific precursor-to-fragment ion transitions for Met-enkephalin and Leu-enkephalin.

Visualizations

Enkephalin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_synaptic_cleft Synaptic Cleft PENK Proenkephalin (PENK) Enkephalins Met- & Leu- Enkephalin PENK->Enkephalins Processing Vesicle Synaptic Vesicle Enkephalins->Vesicle Packaging Enkephalins_Released Enkephalins Vesicle->Enkephalins_Released Release Opioid_Receptor Opioid Receptor (μ or δ) G_Protein G-protein Opioid_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion Effector Cellular Effect (e.g., ↓ Ca²⁺ influx) cAMP->Effector Modulation Enkephalins_Released->Opioid_Receptor Binding Enkephalinases Enkephalinases (NEP, APN) Enkephalins_Released->Enkephalinases Degradation Degraded Inactive Fragments Enkephalinases->Degraded

Caption: Simplified signaling pathway of endogenous enkephalins.

In_Vivo_Enkephalin_Detection_Workflow cluster_animal_phase In Vivo Phase cluster_sample_handling Sample Handling cluster_analysis Analytical Phase Surgery Stereotaxic Surgery & Probe Implantation Recovery Animal Recovery (24-48h) Surgery->Recovery Microdialysis Microdialysis Sampling (aCSF Perfusion) Recovery->Microdialysis Collection Fraction Collection (4°C) Microdialysis->Collection Stabilization Sample Stabilization (e.g., Acidification) Collection->Stabilization Storage Long-term Storage (-80°C) Stabilization->Storage SPE Solid-Phase Extraction (Sample Cleanup) Storage->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: Experimental workflow for in vivo enkephalin detection using microdialysis and LC-MS/MS.

Troubleshooting_Logic Start Low/No Enkephalin Signal Check_Recovery Is Microdialysis Recovery Low? Start->Check_Recovery Check_MS Is MS Signal Weak or Noisy? Check_Recovery->Check_MS No Troubleshoot_MD Troubleshoot Microdialysis: - Probe Placement - Flow Rate - Membrane Check_Recovery->Troubleshoot_MD Yes Check_Degradation Could Degradation Be an Issue? Check_MS->Check_Degradation No Troubleshoot_MS Troubleshoot Mass Spec: - Matrix Effects - Ionization - Oxidation Check_MS->Troubleshoot_MS Yes Troubleshoot_Stability Improve Sample Stability: - Use Enkephalinase Inhibitors - Acidify & Freeze Samples Check_Degradation->Troubleshoot_Stability Yes Success Successful Detection Check_Degradation->Success No Troubleshoot_MD->Start Troubleshoot_MS->Start Troubleshoot_Stability->Start

Caption: A logical troubleshooting workflow for low enkephalin signal.

References

Technical Support Center: DAME (N,N-Dimethyl-2-(p-methoxyphenoxy)ethylamine)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of N,N-Dimethyl-2-(p-methoxyphenoxy)ethylamine (DAME) in experimental solutions. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and integrity of DAME in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of DAME in my experimental solutions?

A1: DAME, as a tertiary amine, is susceptible to degradation through several mechanisms. The primary factors include:

  • Oxidative Degradation: Exposure to atmospheric oxygen can lead to the oxidation of the amine group.

  • Thermal Degradation: Elevated temperatures can accelerate degradation, leading to the breakdown of the molecule.[1] It is generally recommended to store amines below 30°C (86°F) to maintain stability.[1]

  • Hydrolysis: Amines are hygroscopic and can absorb moisture from the air, which may lead to hydrolysis and the formation of byproducts.[1]

  • Light Exposure: Although not as common for amines as for other functional groups, prolonged exposure to UV or high-intensity light can potentially contribute to degradation.

  • pH: Extreme pH conditions (highly acidic or basic) can catalyze degradation reactions.

Q2: How should I properly store DAME, both as a pure compound and in solution?

A2: Proper storage is crucial for maintaining the integrity of DAME.

  • Pure Compound: Store DAME in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place.[2]

  • Solutions: Prepare solutions fresh whenever possible. If storage is necessary, store solutions in tightly capped vials, protected from light, at a low temperature (e.g., 2-8°C). For long-term storage, consider freezing at -20°C or -80°C, but ensure to perform stability tests to confirm that freeze-thaw cycles do not cause degradation.

Q3: What are the visible signs of DAME degradation in a solution?

A3: While chemical degradation is often not visible, you may observe:

  • Color Change: A change from a colorless to a yellowish or brownish solution can indicate the formation of degradation products.

  • Precipitate Formation: The appearance of solid material in the solution may suggest that DAME or its degradation products are precipitating.

  • Inconsistent Experimental Results: The most reliable indicator of degradation is often a loss of expected biological activity or inconsistent data in your assays.

Q4: Which analytical methods are suitable for assessing the purity and degradation of DAME?

A4: Several analytical techniques can be used to quantify DAME and its potential degradation products:

  • High-Performance Liquid Chromatography (HPLC): This is a common method for separating and quantifying the parent compound and its impurities.[3] A stability-indicating HPLC method can separate DAME from its degradation products.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful tool for identifying and quantifying volatile and semi-volatile compounds, including amines and their degradation products.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile degradation products, LC-MS provides high sensitivity and specificity for identification and quantification.[6][7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in the assay. DAME has degraded in the stock or working solution.Prepare fresh solutions of DAME before each experiment. Verify the purity of the solid DAME using an appropriate analytical method (e.g., HPLC).
Inconsistent results between experimental replicates. Inconsistent handling of DAME solutions, leading to variable degradation.Standardize the solution preparation and handling protocol. Ensure all solutions are handled under the same temperature and light conditions.
Visible color change or precipitate in the DAME solution. Significant degradation has occurred.Discard the solution. Review storage and handling procedures to identify the cause of degradation (e.g., exposure to light, high temperature, or air).
Unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS). Presence of degradation products.Conduct a forced degradation study to identify potential degradation products and confirm their presence in your experimental samples.[4][8]

Quantitative Data Summary

The following table provides a general overview of the expected stability of a tertiary amine like DAME under various conditions. Note: This is a generalized summary based on the chemical properties of amines. It is highly recommended to perform specific stability studies for DAME in your experimental buffers and conditions.

Condition Parameter Expected Stability (Half-life) Potential Degradation Products
Temperature 4°C> 6 monthsMinimal
25°C (Room Temperature)Weeks to monthsOxidative and thermal degradation products
40°CDays to weeksAccelerated oxidative and thermal degradation products
pH 3 (Acidic)Hours to daysAcid-catalyzed hydrolysis products
7 (Neutral)MonthsStable
10 (Basic)Days to weeksBase-catalyzed degradation products
Light DarkMonthsStable
Ambient LightWeeks to monthsPhotodegradation products
UV Light (254 nm)Hours to daysSignificant photodegradation
Atmosphere Inert (Nitrogen/Argon)> 6 monthsMinimal
AirWeeks to monthsOxidative degradation products, N-oxides

Experimental Protocols

Protocol 1: Forced Degradation Study for DAME

This protocol is designed to intentionally degrade DAME under controlled conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of DAME in a suitable solvent (e.g., methanol or acetonitrile).

  • Aliquot the Stock Solution: Aliquot the stock solution into several amber vials.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to an aliquot to a final concentration of 0.1N. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to an aliquot to a final concentration of 0.1N. Incubate at 60°C for 24 hours.

    • Oxidation: Add 3% hydrogen peroxide to an aliquot. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate an aliquot at 80°C for 48 hours.

    • Photodegradation: Expose an aliquot to direct UV light (254 nm) for 24 hours.

  • Neutralization: After incubation, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, including an unstressed control, by a suitable analytical method (e.g., HPLC-UV or LC-MS) to identify and quantify the degradation products.

Protocol 2: Preparation and Storage of DAME Experimental Solutions
  • Use High-Purity Reagents: Use high-purity DAME and analytical grade solvents and buffers.

  • Inert Atmosphere: If possible, handle the solid DAME and prepare solutions in an inert atmosphere (e.g., in a glove box or by purging vials with nitrogen or argon).

  • Fresh Solutions: Prepare solutions fresh for each experiment.

  • Protection from Light: Use amber vials or wrap vials in aluminum foil to protect solutions from light.

  • Controlled Temperature: Store stock solutions at 2-8°C for short-term use (a few days) or at -20°C to -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.

  • pH Control: Ensure the pH of your experimental buffer is within a range where DAME is stable.

Visualizations

DAME_Handling_Workflow cluster_preparation Solution Preparation cluster_storage Storage cluster_experiment Experimental Use cluster_analysis Quality Control start High-Purity DAME Solid prep_solution Prepare Stock Solution (Inert Atmosphere) start->prep_solution storage Store Aliquots (2-8°C or -20°C) Protected from Light prep_solution->storage use Use in Experiment storage->use qc Periodic Purity Check (e.g., HPLC) storage->qc Stability Check

Caption: Workflow for DAME solution preparation and handling.

Degradation_Factors cluster_factors Degradation Factors DAME DAME Stability Temp High Temperature DAME->Temp Thermal Degradation Light Light Exposure DAME->Light Photodegradation Oxygen Oxygen (Air) DAME->Oxygen Oxidation Moisture Moisture (Hydrolysis) DAME->Moisture Hydrolysis pH Extreme pH DAME->pH Acid/Base Catalysis

Caption: Factors contributing to DAME degradation.

Signaling_Pathway_Example DAME DAME (Ligand) Receptor Cell Surface Receptor DAME->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Production (e.g., cAMP) G_Protein->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Response Cellular Response Kinase_Cascade->Response

Caption: Example of a G-protein coupled receptor signaling pathway involving a ligand like DAME.

References

Technical Support Center: [D-Ala2]-Met-enkephalin Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing [D-Ala2]-Met-enkephalin (DAMGO) in receptor binding assays. DAMGO is a potent and selective synthetic agonist for the μ-opioid receptor, making it a critical tool in pain research and drug development.[1][2][3]

Troubleshooting Guides

This section addresses common issues encountered during [D-Ala2]-Met-enkephalin receptor binding assays in a question-and-answer format.

High Non-Specific Binding (NSB)

Q: My non-specific binding (NSB) signal is excessively high, compromising my assay window. What are the potential causes and solutions?

High non-specific binding occurs when the radioligand binds to components other than the target receptor, such as filters, assay plates, or membrane lipids.[4][5] Ideally, specific binding should constitute at least 80% of the total binding.[4][5]

Potential CauseRecommended Solution
Radioligand Issues
Radioligand concentration is too high.Decrease the radioligand concentration. For competition assays, the concentration should be at or below the Kd.[5][6]
Radioligand has "sticky" properties.Add a small amount of detergent (e.g., 0.1% BSA or 0.01% Triton X-100) to the assay buffer to reduce stickiness.[5]
Radioligand degradation or impurity.Use a fresh stock of radioligand and ensure it is stored correctly.[5]
Assay Components & Conditions
Inappropriate filter type for separation.Use glass fiber filters pre-treated with a polymer like polyethyleneimine (PEI) to reduce non-specific filter binding.[5]
Insufficient washing post-filtration.Increase the number of wash cycles (e.g., from 2-3 to 4-5) or the volume of ice-cold wash buffer.[4] Avoid letting the filters dry out between washes.[4]
Suboptimal assay buffer composition.Optimize the buffer's pH and ionic strength. Consider adding blocking agents like bovine serum albumin (BSA) to saturate non-specific sites.[4]
Membrane Preparation
Poor quality membrane preparation.Ensure the membrane preparation has a sufficient receptor density and is free of contaminating proteins that can contribute to non-specific binding.[4]

Low or No Specific Binding

Q: I am observing very low or no specific binding in my assay. What could be the reason?

Low or absent specific binding can indicate a problem with the receptor, the ligand, or the fundamental assay conditions.[5]

Potential CauseRecommended Solution
Receptor Issues
Low receptor expression (Bmax) in the membrane preparation.Verify receptor expression using an alternative method like a Western Blot. Consider using a cell line with higher receptor expression or increasing the amount of membrane protein per well.[5]
Receptor degradation or inactivity.Prepare fresh cell membranes and store them properly at -80°C, avoiding repeated freeze-thaw cycles. Always use protease inhibitors during the preparation process.[5]
Incorrect membrane preparation.Review and optimize the membrane preparation protocol to ensure proper cell lysis and isolation of the membrane fraction.[5]
Ligand Issues
Ligand concentration is too low.Ensure the radioligand concentration is appropriate for the receptor's affinity (Kd). For initial experiments, using a concentration close to the Kd is recommended.[5]
Degraded radioligand or unlabeled competitor.Use fresh ligand stocks. Confirm the activity of the unlabeled competitor used to define non-specific binding.[5]
Assay Conditions
Assay has not reached equilibrium.Perform a time-course experiment (association kinetics) to determine the necessary incubation time to reach a steady state.[5]
Incorrect buffer composition (pH, ionic strength).Verify that the buffer composition is optimal for the receptor-ligand interaction.
Incubation temperature is not optimal.The incubation should be carried out at a consistent and appropriate temperature, often room temperature or 25°C, to allow binding to reach equilibrium.[7]

High Assay Variability

Q: My results are inconsistent between wells and experiments. How can I improve the reproducibility of my assay?

High variability can stem from technical execution, reagent instability, or environmental factors.

Potential CauseRecommended Solution
Technical Execution
Inaccurate or inconsistent pipetting.Calibrate pipettes regularly and use reverse pipetting for viscous solutions. Ensure thorough and consistent mixing of reagents.[5]
Inefficient separation of bound and free ligand.If using filtration, ensure the vacuum is applied quickly and consistently. If using centrifugation, be careful not to disturb the pellets during aspiration of the supernatant.[5][8]
Reagent and Plate Issues
Inconsistent membrane preparation.Standardize the membrane preparation protocol. Aliquot and store membranes to avoid variability from using fresh preparations for each experiment.[5]
Ligand or receptor degradation over the assay period.Determine the stability of the receptor and ligand under your assay conditions. A drift in the signal over time can indicate a problem.[5]
Edge effects on assay plates.Avoid using the outer wells of the plate, or ensure proper plate sealing and incubation in a humidified chamber to minimize evaporation.[5]
Environmental Factors
Temperature fluctuations during incubation.Use a calibrated incubator or water bath to maintain a constant temperature. Ensure all plates and reagents are equilibrated to the correct temperature before starting the assay.[5]

Frequently Asked Questions (FAQs)

Q1: What is [D-Ala2]-Met-enkephalin (DAMGO) and why is it used in receptor binding assays?

[D-Ala2]-Met-enkephalin, often abbreviated as DAMGO, is a synthetic analog of Met-enkephalin. It is a highly potent and selective agonist for the μ-opioid receptor.[1][2] Its high affinity and selectivity make it an excellent tool for studying the μ-opioid receptor system, which is a primary target for opioid analgesics.[3]

Q2: What is the principle of a competition binding assay using [3H]DAMGO?

A competition binding assay measures the ability of an unlabeled test compound to compete with a fixed concentration of a radiolabeled ligand, such as [3H]DAMGO, for binding to the μ-opioid receptor.[7] By measuring the displacement of the radioligand at various concentrations of the test compound, one can determine the test compound's affinity (Ki) for the receptor.[7]

Q3: How do I determine the optimal concentration of [3H]DAMGO to use in a competition assay?

The concentration of the radiolabeled ligand should ideally be at or below its dissociation constant (Kd) for the receptor.[5][7] This ensures that the assay is sensitive to competition from the unlabeled ligand. The Kd value can be determined through a saturation binding experiment.

Q4: What is the difference between total binding, non-specific binding, and specific binding?

  • Total Binding: The total amount of radioligand bound to the membrane preparation, including binding to both the target receptors and non-receptor components. This is measured in the absence of a competing unlabeled ligand.[7]

  • Non-Specific Binding (NSB): The portion of the radioligand that binds to components other than the target receptor. This is determined by incubating the membrane preparation and radioligand with a high concentration of an unlabeled ligand (e.g., naloxone) that saturates the target receptors.[4][7]

  • Specific Binding: The amount of radioligand bound specifically to the target receptors. It is calculated by subtracting the non-specific binding from the total binding.[4]

Q5: What are typical Kd and Bmax values for [3H]DAMGO binding to μ-opioid receptors?

The dissociation constant (Kd) and maximum receptor density (Bmax) can vary depending on the tissue source and experimental conditions. However, studies have reported Kd values for [3H]DAMGO in the low nanomolar range. For instance, one study using rat midbrain and brainstem membranes reported a Kd of 15.06 nM and a Bmax of 0.4750 pmol/mg.[8]

Quantitative Data Summary

The following table summarizes binding affinity data for various ligands at the μ-opioid receptor.

LigandRadioligandReceptor SourceIC50 (nM)Ki (nM)Reference
Metopon[3H]DAMGOBovine striatal membranes< 5Not Reported[7]
Naloxone[3H]DAMGORecombinant human MOR5.926 ± 0.2531.518 ± 0.065[9]
[D-Ala2, Met5] enkephalin125I[D-Ala2, Met5] enkephalinRat brain plasma membrane79Not Reported[10]
[D-Ala2, Leu5] enkephalin125I[D-Ala2, Met5] enkephalinRat brain plasma membrane23Not Reported[10]

Experimental Protocols

1. Radioligand Saturation Binding Assay Protocol

This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]DAMGO at the μ-opioid receptor.

  • Reagents:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Membrane preparation containing μ-opioid receptors (20-50 µg of protein per well)

    • [3H]DAMGO stock solution

    • Unlabeled naloxone (10 µM) for determining non-specific binding

  • Procedure:

    • Prepare serial dilutions of [3H]DAMGO in assay buffer, typically ranging from 0.1 to 20 times the expected Kd.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Add increasing concentrations of [3H]DAMGO to wells containing the membrane preparation.

      • Non-Specific Binding: Add increasing concentrations of [3H]DAMGO and a saturating concentration of naloxone (e.g., 10 µM) to wells containing the membrane preparation.

    • Incubate the plate at room temperature (or 25°C) for 60-120 minutes to allow the binding to reach equilibrium.[7]

    • Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.[7]

    • Quickly wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.[7]

    • Dry the filter mats, add scintillation cocktail, and count the radioactivity in a scintillation counter.

    • Calculate specific binding by subtracting non-specific counts from total counts.

    • Analyze the data using non-linear regression to determine the Kd and Bmax values.

2. Competition Binding Assay Protocol

This protocol determines the affinity (Ki) of a test compound for the μ-opioid receptor.

  • Reagents:

    • Assay Buffer

    • Membrane preparation containing μ-opioid receptors

    • [3H]DAMGO at a fixed concentration (at or below its Kd)

    • Unlabeled naloxone (10 µM)

    • Serial dilutions of the unlabeled test compound

  • Procedure:

    • Prepare a working solution of [3H]DAMGO in assay buffer at a concentration close to its Kd (typically 0.5-2 nM).[7]

    • Prepare serial dilutions of the test compound over a wide concentration range (e.g., from 10⁻¹¹ M to 10⁻⁵ M).[7]

    • In a 96-well plate, set up the following in triplicate:[7]

      • Total Binding: Membrane preparation, [3H]DAMGO, and assay buffer.[7]

      • Non-Specific Binding: Membrane preparation, [3H]DAMGO, and naloxone solution.[7]

      • Competition Binding: Membrane preparation, [3H]DAMGO, and each concentration of the test compound.[7]

    • Add the membrane preparation to all wells.[7]

    • Initiate the binding reaction by adding the [3H]DAMGO working solution to all wells.[7]

    • Incubate the plate at room temperature for 60-120 minutes.[7]

    • Harvest and wash the filters as described in the saturation binding protocol.

    • Count the radioactivity.

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percent inhibition versus the log concentration of the test compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

mu_opioid_receptor_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DAMGO DAMGO (Agonist) MOR μ-Opioid Receptor (GPCR) DAMGO->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits K_channel K⁺ Channel G_beta_gamma->K_channel Activates MAPK MAPK Pathway G_beta_gamma->MAPK Activates cAMP cAMP AC->cAMP Decreases

Caption: μ-Opioid Receptor Signaling Pathway

experimental_workflow prep 1. Reagent Preparation (Buffer, Ligands, Membranes) plate 2. Plate Setup (Total, NSB, Competition) prep->plate incubate 3. Incubation (Reach Equilibrium) plate->incubate filter 4. Filtration & Washing (Separate Bound/Free) incubate->filter count 5. Scintillation Counting (Measure Radioactivity) filter->count analyze 6. Data Analysis (Calculate Ki/Kd) count->analyze

Caption: Radioligand Binding Assay Workflow

troubleshooting_workflow rect_node rect_node start Assay Problem? high_nsb High NSB? start->high_nsb low_specific Low Specific Binding? high_nsb->low_specific No rect_node_nsb Check: - Radioligand concentration - Washing steps - Filter type - Buffer components high_nsb->rect_node_nsb Yes high_variability High Variability? low_specific->high_variability No rect_node_specific Check: - Receptor integrity/density - Ligand integrity - Incubation time - Assay conditions low_specific->rect_node_specific Yes rect_node_end Problem Resolved high_variability->rect_node_end Consult further documentation rect_node_variability Check: - Pipetting technique - Reagent stability - Temperature control - Plate edge effects high_variability->rect_node_variability Yes rect_node_nsb->rect_node_end rect_node_specific->rect_node_end rect_node_variability->rect_node_end

Caption: Troubleshooting Decision Tree

References

Technical Support Center: Overcoming Low Signal in "Enkephalin-met, ala(2)-" Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal issues with "Enkephalin-met, ala(2)-" immunoassays. The content is structured in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide: Low or No Signal

Low or no signal in your "Enkephalin-met, ala(2)-" immunoassay can be frustrating. This guide provides a systematic approach to identifying and resolving the root cause of the issue. As "Enkephalin-met, ala(2)-" is a small peptide, the most common immunoassay format is a competitive ELISA. In this format, a low signal is paradoxically indicative of a high concentration of the analyte in the sample. Conversely, a high signal suggests a low concentration of the analyte. This guide will address issues leading to an unexpectedly high signal (low analyte detection) or no signal at all.

Question: Why is my standard curve flat or showing very low optical density (OD) readings even at the highest standard concentration?

A flat or low standard curve is a primary indication of a fundamental issue with the assay setup. Here are the potential causes and solutions:

  • Improper Reagent Preparation or Handling: Errors in the dilution of standards, antibodies, or enzyme conjugates are common culprits.[1][2][3]

    • Solution: Prepare fresh dilutions of all reagents, ensuring accurate pipetting and thorough mixing.[1][2] Use calibrated pipettes and change tips for each dilution.[2]

  • Inactive Reagents: The enzyme conjugate (e.g., HRP) or the substrate may have lost activity due to improper storage or expiration.[4]

    • Solution: Use fresh, unexpired reagents. Store enzyme conjugates and substrates as recommended by the manufacturer, typically protected from light at 2-8°C.[4]

  • Incorrect Assay Procedure: Omitting a step, using incorrect incubation times or temperatures, or adding reagents in the wrong order can lead to assay failure.[1][3]

    • Solution: Carefully review the entire assay protocol before starting and ensure each step is followed precisely.[1]

Question: I am observing a very high signal across all wells, including my standards and samples, leading to poor differentiation. What could be the cause?

In a competitive ELISA, a universally high signal suggests that the detection antibody is not effectively competed away, even in the presence of high concentrations of the free analyte.

  • Insufficient Antibody Concentration: The concentration of the primary antibody may be too low to bind effectively to the coated antigen.

    • Solution: Optimize the primary antibody concentration by performing a titration. Test a range of dilutions to find the concentration that provides the best signal-to-noise ratio.[5]

  • Suboptimal Incubation Conditions: Incubation times that are too short or temperatures that are too low can prevent efficient antibody binding.[1]

    • Solution: Increase the incubation time for the primary antibody, potentially overnight at 4°C, to allow for maximum binding.[1][6] Ensure the incubation temperature is optimal as per the protocol.

  • Inefficient Plate Coating: The "Enkephalin-met, ala(2)-" peptide may not be efficiently adsorbing to the microplate wells.[4]

    • Solution: Optimize the coating concentration of the peptide. A typical starting range for peptides is 1-10 µg/mL.[4] Also, consider using a different coating buffer (e.g., carbonate-bicarbonate pH 9.6 is common) or plates specifically designed for high peptide binding.[4][7]

Question: My sample wells show a higher signal than my zero standard. What does this indicate?

This scenario, known as a "matrix effect," suggests that components in your sample matrix (e.g., serum, plasma, cell culture media) are interfering with the assay.[8]

  • Matrix Interference: Components in the sample may non-specifically bind to the antibody or the plate, or inhibit the enzyme-substrate reaction.[8][9]

    • Solution 1: Sample Dilution: Diluting your samples in the assay buffer can often mitigate matrix effects. It is crucial to determine the optimal dilution factor that reduces interference without diluting the analyte below the detection limit of the assay.[8][9][10]

    • Solution 2: Matrix Matching: Prepare your standards in a matrix that closely resembles your sample matrix.[9] For example, if analyzing serum samples, use a pooled serum that is known to be negative for the analyte to dilute your standards.[8]

    • Solution 3: Sample Preparation: Consider pre-treating your samples to remove interfering substances. This could involve protein precipitation or solid-phase extraction.[8]

Quantitative Data Summary for Assay Optimization

The following tables provide starting ranges for key parameters in a competitive ELISA for "Enkephalin-met, ala(2)-". These are general recommendations, and optimal conditions should be determined empirically for your specific assay.

ParameterRecommended Starting RangeNotes
Coating Concentration 1 - 10 µg/mLFor small peptides, higher concentrations may be needed. Titration is essential.[4][7]
Primary Antibody Dilution 1:100 - 1:500 (from stock)This is highly dependent on the antibody's affinity and concentration. A checkerboard titration is recommended.[5][11]
Enzyme Conjugate Dilution Varies by manufacturerFollow the datasheet recommendations and optimize for your assay.
Standard Curve Range 125 - 8000 pg/mLBased on a commercially available Met-enkephalin ELISA kit.[12] This should be optimized based on expected sample concentrations.
StepIncubation TimeIncubation Temperature
Coating 2 hours or OvernightRoom Temperature or 4°C
Blocking 1 - 2 hoursRoom Temperature or 37°C
Sample/Standard & Antibody 45 min - 2 hours37°C or Room Temperature
Enzyme Conjugate 30 min - 1 hour37°C or Room Temperature
Substrate Development 15 - 30 minRoom Temperature (in the dark)

Experimental Protocols

General Competitive ELISA Protocol

This protocol outlines the key steps for a competitive ELISA to detect "Enkephalin-met, ala(2)-".

  • Plate Coating:

    • Dilute the "Enkephalin-met, ala(2)-" peptide to the optimized concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., 50 mM sodium carbonate, pH 9.6).[11]

    • Add 100 µL of the diluted peptide to each well of a high-binding 96-well microplate.

    • Incubate for 2 hours at room temperature or overnight at 4°C.[13]

    • Wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.[13]

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well.[13]

    • Incubate for 1-2 hours at 37°C.[14]

    • Wash the plate as described in step 1.

  • Competitive Reaction:

    • Prepare serial dilutions of your standards and samples in the assay buffer.

    • In a separate dilution plate or tubes, mix equal volumes of your standards/samples with a fixed, optimized concentration of the primary anti-Enkephalin antibody.

    • Incubate this mixture for 1-2 hours at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at 37°C.[15]

    • Wash the plate 3 times.

  • Detection:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.[13]

    • Wash the plate 5 times with wash buffer.

  • Substrate Development and Measurement:

    • Add 100 µL of the substrate solution (e.g., TMB) to each well.[13]

    • Incubate for 15-30 minutes at room temperature in the dark.[16]

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.[13]

    • Read the optical density at 450 nm using a microplate reader.[13]

Frequently Asked Questions (FAQs)

Q1: What is the principle of a competitive immunoassay for a small peptide like "Enkephalin-met, ala(2)-"?

In a competitive ELISA for a small molecule, the antigen from the sample competes with a labeled or plate-bound antigen for a limited number of antibody binding sites. In the format described in the protocol, the "Enkephalin-met, ala(2)-" in the sample competes with the peptide coated on the plate for binding to the primary antibody in solution. Therefore, the higher the concentration of "Enkephalin-met, ala(2)-" in the sample, the less primary antibody will be available to bind to the plate, resulting in a lower final signal. The signal is inversely proportional to the amount of analyte in the sample.[16]

Q2: Can I use a direct or sandwich ELISA format for "Enkephalin-met, ala(2)-"?

A direct ELISA is generally not suitable for detecting antigens in complex samples. A sandwich ELISA requires the antigen to have at least two distinct antibody binding sites (epitopes). Since "Enkephalin-met, ala(2)-" is a very small peptide, it is unlikely to accommodate two antibodies simultaneously. Therefore, a competitive immunoassay is the most appropriate format.

Q3: How critical is the washing step?

The washing step is crucial for reducing background signal and removing unbound reagents.[1] Insufficient washing can lead to high background, while overly aggressive washing can remove weakly bound antibodies or antigen, leading to a low signal.[4] It is important to perform the recommended number of washes with the correct volume of wash buffer.

Q4: What are some common sources of variability in the assay?

Variability can arise from several sources, including inconsistent pipetting, temperature fluctuations across the plate ("edge effects"), and improper mixing of reagents.[1] Running samples and standards in duplicate or triplicate can help identify and control for this variability.

Q5: My peptide is not dissolving well. How can this affect my assay?

Poor solubility of the "Enkephalin-met, ala(2)-" peptide can lead to inaccurate standard concentrations and inefficient plate coating, resulting in a weak or unreliable signal. It is important to follow the manufacturer's instructions for dissolving the peptide, which may involve using specific solvents or buffers.

Visualizations

Opioid Receptor Signaling Pathway

Opioid_Signaling cluster_membrane Cell Membrane Receptor Opioid Receptor (μ, δ) G_Protein Gi/o Protein (α, βγ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel βγ inhibits K_Channel K+ Channel G_Protein->K_Channel βγ activates cAMP cAMP AC->cAMP Ca_in Ca2+ Influx Ca_Channel->Ca_in K_out K+ Efflux K_Channel->K_out Enkephalin Enkephalin-met, ala(2)- Enkephalin->Receptor Binds ATP ATP ATP->AC Neuronal_Activity Decreased Neuronal Excitability cAMP->Neuronal_Activity Reduced cAMP leads to Ca_in->Neuronal_Activity Reduced influx leads to K_out->Neuronal_Activity Increased efflux leads to Competitive_ELISA_Workflow cluster_prep Preparation cluster_reaction Competitive Reaction cluster_detection Detection Coat_Plate 1. Coat Plate with Enkephalin Peptide Block_Plate 2. Block Non-specific Sites Coat_Plate->Block_Plate Add_to_Plate 4. Add Mixture to Plate Block_Plate->Add_to_Plate Prepare_Samples 3a. Prepare Sample and Standards Pre_Incubate 3c. Pre-incubate Sample/Standard with Primary Antibody Prepare_Samples->Pre_Incubate Prepare_Antibody 3b. Prepare Primary Antibody Prepare_Antibody->Pre_Incubate Pre_Incubate->Add_to_Plate Add_Secondary_Ab 5. Add Enzyme-conjugated Secondary Antibody Add_to_Plate->Add_Secondary_Ab Add_Substrate 6. Add Substrate Add_Secondary_Ab->Add_Substrate Stop_Reaction 7. Add Stop Solution Add_Substrate->Stop_Reaction Read_Plate 8. Read Optical Density Stop_Reaction->Read_Plate

References

minimizing off-target effects of [D-Ala2]-Met-enkephalin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for [D-Ala2]-Met-enkephalin (DAME). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of this potent opioid peptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of [D-Ala2]-Met-enkephalin?

[D-Ala2]-Met-enkephalin is a synthetic analog of the endogenous opioid peptide Met-enkephalin. Its primary mechanism of action is as a potent agonist at opioid receptors, particularly the mu (µ) and delta (δ) opioid receptors.[1][2][3] The substitution of D-Alanine for Glycine at position 2 confers resistance to degradation by aminopeptidases, resulting in a more potent and longer-lasting analgesic effect compared to its natural counterpart.[4]

Q2: What are the known on-target and off-target effects of [D-Ala2]-Met-enkephalin?

On-target effects , mediated by mu and delta opioid receptors, primarily include analgesia.

Off-target effects can occur due to the activation of opioid receptors in tissues outside the intended area of study or through less understood mechanisms. These can include:

  • Cardiovascular effects: Intravenous administration can induce hypotension (a decrease in blood pressure) and bradycardia (a slow heart rate).[5] These effects are likely mediated by peripheral mu-opioid receptors and involve a significant decrease in sympathetic tone.[4][5]

  • Gastrointestinal effects: DAME can affect gastrointestinal motility. It has been shown to inhibit intestinal fluid and ion secretion through a centrally mediated mechanism.[6] It can also directly affect intestinal ion transport, leading to increased sodium and chloride absorption.[7]

  • Neuroendocrine effects: Systemic administration can alter the secretion of pituitary-adrenocortical hormones, causing a biphasic response with an initial increase followed by a decrease in plasma ACTH and corticosterone levels.[8] It can also inhibit the release of oxytocin.[9]

  • Effects on Bile Flow: Central administration of a DAME analog has been shown to decrease bile flow, an effect preventable by the opioid antagonist naloxone.[10]

Q3: How can I minimize the off-target effects of [D-Ala2]-Met-enkephalin in my experiments?

Minimizing off-target effects is crucial for obtaining accurate and reproducible data. Key strategies include:

  • Dose Optimization: Use the lowest effective dose of DAME to achieve the desired on-target effect. A thorough dose-response study is highly recommended.

  • Route of Administration: The route of administration can significantly influence the observed effects. For example, central (intracerebroventricular) versus systemic (intravenous) administration will result in different biodistribution and potential for off-target effects.[6]

  • Use of Antagonists: Co-administration with selective antagonists for different opioid receptor subtypes can help to isolate the receptor responsible for a particular effect. Naloxone is a non-selective opioid antagonist that can be used to confirm that an effect is opioid receptor-mediated.[6][10]

  • Control Experiments: Include appropriate control groups in your experimental design, such as vehicle-treated and naïve animals, to differentiate between compound-specific effects and experimental artifacts.

Data Presentation

Table 1: Opioid Receptor Binding Affinity of [D-Ala2]-Met-enkephalin and Related Peptides
LigandReceptor SubtypeKi (nM)Assay ConditionsReference
[D-Ala2, Met5] enkephalinamideµ (mu)1.5Rat brain homogenatePert et al., 1976
[D-Ala2, Met5] enkephalinamideδ (delta)11Rat brain homogenatePert et al., 1976
[D-Ala2, Met5] enkephalinNot specifiedIC50 = 79 nMRat brain plasma membrane(Displacement of 125I[D-Ala2, Met5] enkephalin)

Note: Data for the free acid form of [D-Ala2]-Met-enkephalin is limited in comparative studies. The amide form is a very close analog and is often used to estimate receptor affinity. IC50 values represent the concentration of the ligand that inhibits 50% of the specific binding of a radioligand and can be used to approximate affinity.

Troubleshooting Guides

In Vitro Experiments

Problem: High variability or lack of a clear dose-response curve in a receptor binding or functional assay.

  • Possible Cause 1: Peptide Degradation.

    • Solution: Although more stable than endogenous enkephalins, DAME can still be subject to degradation. Prepare fresh stock solutions and dilute to working concentrations immediately before use. Store stock solutions in appropriate buffers and at the recommended temperature (typically -20°C or -80°C).

  • Possible Cause 2: Issues with Cell Culture or Membrane Preparation.

    • Solution: Ensure the health and viability of the cells expressing the opioid receptors. If using membrane preparations, verify their quality and receptor density. Inconsistent protein concentration in membrane preparations can lead to high variability.

  • Possible Cause 3: Incorrect Assay Conditions.

    • Solution: Optimize incubation times, temperature, and buffer composition. The presence of specific ions can influence opioid receptor binding. Ensure that the chosen radioligand or functional assay readout is appropriate for the receptor subtype being studied.

Problem: Unexpected or inconsistent results in functional assays (e.g., cAMP inhibition, calcium mobilization).

  • Possible Cause 1: Receptor Desensitization or Downregulation.

    • Solution: Prolonged exposure to agonists can lead to receptor desensitization. Keep incubation times as short as possible to capture the initial signaling events. Consider using kinetic measurements to monitor the signaling response over time.

  • Possible Cause 2: G-protein Coupling Efficiency.

    • Solution: The level of G-protein coupling can vary between cell lines and even with passage number. Ensure consistent cell culture conditions. You may need to characterize the G-protein subtype predominantly coupled to the opioid receptor in your specific cell line.

In Vivo Experiments

Problem: Observed physiological effects do not align with expected on-target actions.

  • Possible Cause 1: Off-Target Effects.

    • Solution: As detailed in the FAQs, DAME can have cardiovascular, gastrointestinal, and neuroendocrine effects. Carefully monitor these physiological parameters. Use selective antagonists to dissect the contribution of different opioid receptor subtypes to the observed effects.

  • Possible Cause 2: Anesthetic Interference.

    • Solution: The choice of anesthetic can influence the physiological response to DAME. For example, pentobarbital has been shown to attenuate the cardiovascular effects of DAME.[5] Consider using conscious, freely moving animal models where appropriate and feasible.

  • Possible Cause 3: Pharmacokinetic Issues.

    • Solution: The bioavailability and blood-brain barrier penetration of DAME can vary depending on the route of administration. Consider the pharmacokinetic profile of the peptide when designing your study and interpreting the results.

Mandatory Visualizations

Signaling_Pathway DAME [D-Ala2]-Met-enkephalin Opioid_Receptor μ / δ Opioid Receptor DAME->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channel Modulates MAPK MAPK Pathway G_Protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia, Neurotransmitter Inhibition) PKA->Cellular_Response Phosphorylates targets leading to Ion_Channel->Cellular_Response Alters membrane potential leading to MAPK->Cellular_Response Regulates gene expression leading to

Caption: Opioid Receptor Signaling Pathway for [D-Ala2]-Met-enkephalin.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., Cell Membranes, Tissues) Incubation Incubation of Components Receptor_Source->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]-DAMGO) Radioligand->Incubation Test_Compound Test Compound ([D-Ala2]-Met-enkephalin) Test_Compound->Incubation Separation Separation of Bound and Free Ligand (Filtration) Incubation->Separation Detection Detection of Radioactivity (Scintillation Counting) Separation->Detection Binding_Curve Generate Competition Binding Curve Detection->Binding_Curve IC50 Determine IC50 Value Binding_Curve->IC50 Ki Calculate Ki Value (Cheng-Prusoff Equation) IC50->Ki Troubleshooting_Logic Start Unexpected Experimental Outcome Check_Reagents Are all reagents (including DAME) freshly prepared and stored correctly? Start->Check_Reagents Check_Protocol Was the experimental protocol followed precisely? Check_Reagents->Check_Protocol Yes Isolate_Variable Isolate and test one variable at a time to identify the root cause. Check_Reagents->Isolate_Variable No Check_Controls Did the positive and negative controls behave as expected? Check_Protocol->Check_Controls Yes Check_Protocol->Isolate_Variable No In_Vitro_Issues In Vitro Specific Checks: - Cell health/passage number - Receptor expression levels - Assay conditions (buffer, temp) Check_Controls->In_Vitro_Issues Yes (In Vitro) In_Vivo_Issues In Vivo Specific Checks: - Animal health and handling - Anesthetic effects - Route of administration Check_Controls->In_Vivo_Issues Yes (In Vivo) Check_Controls->Isolate_Variable No In_Vitro_Issues->Isolate_Variable In_Vivo_Issues->Isolate_Variable Consult_Literature Consult literature for similar experimental observations. Isolate_Variable->Consult_Literature Contact_Support Contact Technical Support Consult_Literature->Contact_Support

References

stability issues of "Enkephalin-met, ala(2)-" in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of [D-Ala(2)]-Met-Enkephalin. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is [D-Ala(2)]-Met-Enkephalin and why is the D-Alanine substitution important for stability?

A1: [D-Ala(2)]-Met-Enkephalin is a synthetic analog of the endogenous opioid peptide Met-enkephalin. The substitution of the naturally occurring L-Alanine at position 2 with its stereoisomer, D-Alanine, makes the peptide significantly more resistant to degradation by aminopeptidases.[1] This enhanced stability leads to a more potent and longer-lasting analgesic effect compared to the native peptide.[2]

Q2: What are the primary degradation pathways for enkephalins?

A2: The primary degradation pathway for natural enkephalins is enzymatic hydrolysis by peptidases. Key cleavage sites in Met-enkephalin are the Tyr1-Gly2 and Gly3-Phe4 bonds.[1] The substitution in [D-Ala(2)]-Met-Enkephalin protects the Tyr1-D-Ala2 bond from aminopeptidase cleavage. However, other enzymatic and chemical degradation, such as oxidation of the methionine residue, can still occur over time.

Q3: What are the recommended long-term storage conditions for lyophilized [D-Ala(2)]-Met-Enkephalin?

Q4: How should I store [D-Ala(2)]-Met-Enkephalin in solution?

A4: Storing peptides in solution for extended periods is not recommended. If necessary, prepare solutions fresh. For short-term storage, sterile solutions should be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles. The stability of the parent peptide, Met-enkephalin, in solution is dependent on temperature, with degradation occurring more rapidly at higher temperatures.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Loss of biological activity in experiments - Peptide degradation due to improper storage. - Repeated freeze-thaw cycles of stock solutions. - Contamination of stock solution. - Oxidation of the methionine residue.- Store lyophilized peptide at -20°C or colder. - Aliquot solutions to avoid freeze-thaw cycles. - Use sterile buffers and handle solutions aseptically. - Prepare fresh solutions for critical experiments. - Consider using antioxidants in the buffer if oxidation is suspected.
Appearance of unexpected peaks in HPLC analysis - Peptide degradation leading to fragments. - Oxidation of the methionine residue. - Aggregation of the peptide.- Confirm the identity of the new peaks using mass spectrometry. - Review storage conditions and handling procedures. - Filter the solution through a 0.22 µm filter before HPLC analysis to remove aggregates.
Poor solubility of the lyophilized peptide - Incorrect solvent choice. - Peptide has aggregated during storage.- Consult the manufacturer's instructions for the recommended solvent. - Gentle vortexing or sonication may help to dissolve the peptide. Avoid harsh conditions that could cause further degradation.

Stability Data

While specific quantitative long-term stability data for lyophilized [D-Ala(2)]-Met-Enkephalin is limited in public literature, the following table summarizes the stability of its parent peptide, Met-enkephalin (Opioid Growth Factor), in a sterile saline solution, as determined by HPLC.[3][4] It is important to note that [D-Ala(2)]-Met-Enkephalin is expected to exhibit greater stability, particularly in its lyophilized form, due to its resistance to enzymatic degradation.

Storage TemperatureDurationRemaining Peptide (%)
-17°C2 months97%
4°C2 months94%
22°C8 weeks88-94%

Experimental Protocols

Protocol for Stability Assessment of [D-Ala(2)]-Met-Enkephalin by HPLC

This protocol outlines a method to assess the stability of [D-Ala(2)]-Met-Enkephalin under various storage conditions.

1. Sample Preparation:

  • Prepare a stock solution of [D-Ala(2)]-Met-Enkephalin in a suitable solvent (e.g., sterile water or a buffer relevant to the intended application) at a known concentration (e.g., 1 mg/mL).

  • Aliquot the stock solution into multiple vials for storage under different conditions (e.g., -20°C, 4°C, room temperature).

  • For lyophilized stability, store the powder under the desired conditions. At each time point, dissolve a pre-weighed amount in the solvent.

2. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient appropriate for separating the peptide from its potential degradation products (e.g., 5% to 60% B over 30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm or 280 nm.

  • Injection Volume: 20 µL.

3. Data Analysis:

  • At each time point (e.g., 0, 1, 2, 4, 8 weeks), analyze an aliquot from each storage condition by HPLC.

  • Calculate the percentage of the remaining intact peptide by comparing the peak area of the main peak at each time point to the peak area at time zero.

  • The appearance of new peaks may indicate degradation products, which can be further characterized by mass spectrometry.

Protocol for Identification of Degradation Products by Mass Spectrometry

1. Sample Preparation:

  • Use the samples from the HPLC stability study that show significant degradation.

  • Alternatively, fractions corresponding to the new peaks from the HPLC can be collected.

2. Mass Spectrometry Analysis:

  • Ionization Source: Electrospray Ionization (ESI) is commonly used for peptides.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.

  • MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) on the parent ions of potential degradation products to obtain fragmentation patterns.

3. Data Analysis:

  • Determine the accurate mass of the degradation products.

  • Compare the measured mass with the theoretical masses of potential degradation products (e.g., fragments from hydrolysis, oxidized forms).

  • Analyze the MS/MS fragmentation data to confirm the sequence and identify the site of modification or cleavage.

Visualizations

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Enkephalin [D-Ala(2)]-Met-Enkephalin Opioid_Receptor Opioid Receptor (μ or δ) Enkephalin->Opioid_Receptor Binds to G_Protein Gi/Go Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Decreases production of Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Leads to Ion_Channel->Cellular_Response Contributes to

Caption: Signaling pathway of [D-Ala(2)]-Met-Enkephalin.

G cluster_0 Preparation cluster_1 Storage cluster_2 Analysis Start Prepare [D-Ala(2)]-Met-Enkephalin Stock Solution Aliquot Aliquot into Vials for Different Storage Conditions Start->Aliquot Store Store at Defined Time Points and Conditions Aliquot->Store HPLC HPLC Analysis Store->HPLC At each time point Data_Analysis Calculate % Remaining Peptide HPLC->Data_Analysis MS LC-MS/MS for Degradation Products HPLC->MS If degradation is observed End Stability Profile Data_Analysis->End MS->End

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: Enhancing Enkephalin Detection Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of enkephalin detection methods.

Troubleshooting Guides

This section addresses specific issues that may arise during enkephalin analysis using various techniques.

Immunoassays (ELISA & RIA)

Issue: Low or No Signal

Potential Cause Troubleshooting Steps
Poor antibody affinity or incorrect antibody pair (Sandwich ELISA) Ensure the primary and secondary antibodies recognize different epitopes on the enkephalin molecule. Use a validated antibody pair if available. Increase the concentration of the primary or secondary antibody; titration may be necessary to find the optimal concentration.[1]
Insufficient antigen coating Increase the concentration of the capture antigen (typically 1–10 µg/mL for proteins). Optimize the coating buffer pH (e.g., pH 9.6 for carbonate-bicarbonate buffer). Extend the coating incubation time, for instance, overnight at 4°C.[2]
Ineffective blocking Increase the blocking time and/or the concentration of the blocking agent (e.g., BSA or casein) to minimize non-specific binding.
Enkephalin degradation in the sample Collect samples in the presence of protease inhibitors. Keep samples on ice during preparation and store them at -80°C.[3] The stability of enkephalins can be improved by modifications such as glycosylation.
Incorrect incubation times or temperatures Ensure all reagents are brought to room temperature before use. Follow the protocol's recommended incubation times and temperatures. Longer incubation times (e.g., overnight at 4°C) for antibody steps can sometimes increase signal.
Reagent issues Use fresh reagents, especially the substrate and enzyme conjugate. Protect TMB substrate from light. Confirm that the substrate is appropriate for the enzyme used (e.g., HRP).[4]

Issue: High Background

Potential Cause Troubleshooting Steps
Insufficient washing Increase the number and/or duration of wash steps. Ensure complete aspiration of wash buffer from wells.[4]
Non-specific binding of antibodies Use an appropriate and effective blocking buffer. Adding a non-ionic detergent like Tween-20 (0.01-0.1%) to wash buffers can help reduce non-specific binding.
High antibody concentration Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.[4]
Cross-reactivity Ensure the detection antibody is not cross-reacting with the capture antibody or other components in the sample matrix. Run appropriate controls.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Issue: Low Signal/Poor Sensitivity

Potential Cause Troubleshooting Steps
Matrix effects The presence of other molecules in the sample can suppress the ionization of enkephalins. Improve sample clean-up using solid-phase extraction (SPE).[5] Use stable isotope-labeled internal standards to normalize for matrix effects.[6]
Suboptimal ionization Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Leucine-enkephalin is often used as a standard for mass spectrometer tuning and calibration.[7][8]
Inefficient fragmentation Optimize collision energy for each specific parent-to-daughter ion transition (Multiple Reaction Monitoring - MRM).[9]
Enkephalin degradation Use rapid extraction protocols and keep samples cold. Acidified methanol can be used for tissue homogenization to inactivate peptidases. For Met-enkephalin, oxidation of the methionine residue can be a problem; this can be addressed by controlled oxidation of all Met-enkephalin to its sulfoxide form prior to analysis.[10][11]
Poor chromatographic peak shape See "Peak Tailing or Broadening in HPLC" section below.

Issue: Inconsistent Results

Potential Cause Troubleshooting Steps
Variability in sample preparation Ensure a consistent and reproducible sample extraction and clean-up procedure for all samples and standards.
Instrument instability Calibrate the mass spectrometer regularly using a standard like leucine-enkephalin.[8] Monitor system suitability by injecting a standard sample periodically throughout the analytical run.
Pre-analytical sample stability Assess the stability of enkephalins in the specific biological matrix under the collection and storage conditions used.[12] Studies have shown that enkephalins can be stable in CSF for up to a year with repeated freeze-thaw cycles.[13]
High-Performance Liquid Chromatography (HPLC)

Issue: Peak Tailing or Broadening

Potential Cause Troubleshooting Steps
Secondary interactions with the column Enkephalins, being peptides, can interact with residual silanol groups on silica-based columns, leading to peak tailing.[14] Operate at a lower mobile phase pH (if compatible with the column) to suppress silanol ionization. Use a highly end-capped or a polar-embedded column.[5]
Column contamination or void Use a guard column to protect the analytical column from contaminants. If a void is suspected, try reversing and flushing the column (if the manufacturer's instructions permit).[14]
Extra-column dead volume Minimize the length and internal diameter of tubing between the injector, column, and detector.[5]
Inappropriate mobile phase Ensure the mobile phase pH is appropriate for the enkephalins and the column chemistry. Prepare fresh mobile phase and degas it properly.[15]

Frequently Asked Questions (FAQs)

Q1: What are the most sensitive methods for detecting enkephalins?

A1: Generally, methods combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) offer high sensitivity and specificity, allowing for the quantification of enkephalins in the low picogram to femtomole range.[16] Radioimmunoassays (RIAs) also provide high sensitivity.[17]

Q2: How can I prevent the degradation of enkephalins in my samples?

A2: Enkephalins are susceptible to rapid degradation by peptidases. To minimize this, it is crucial to:

  • Use protease inhibitors during sample collection and preparation.

  • Keep samples on ice at all times.

  • Use rapid extraction methods, such as homogenization in acidified methanol, to denature enzymes.[18]

  • Store samples at -80°C until analysis.

Q3: What is the "matrix effect" in LC-MS/MS analysis of enkephalins and how can I mitigate it?

A3: The matrix effect refers to the suppression or enhancement of the ionization of the target analyte (enkephalins) by co-eluting compounds from the biological sample.[19] This can lead to inaccurate quantification. To mitigate matrix effects:

  • Improve sample clean-up procedures, for example, by using solid-phase extraction (SPE).

  • Use a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects.[6]

  • Optimize the chromatographic separation to separate enkephalins from interfering matrix components.

Q4: My ELISA standard curve is poor. What are the common causes?

A4: A poor standard curve in an ELISA can be due to several factors, including:

  • Pipetting errors leading to inaccurate standard dilutions.

  • Improper mixing of reagents.

  • Contaminated or degraded standards.

  • Incorrect incubation times or temperatures.

  • Using the wrong curve fit for your data analysis.

Q5: Can I measure both Met-enkephalin and Leu-enkephalin simultaneously?

A5: Yes, LC-MS/MS is an excellent technique for the simultaneous quantification of Met-enphalin and Leu-enkephalin due to its ability to differentiate molecules based on their mass-to-charge ratio.[12] Some immunoassays may have cross-reactivity, making simultaneous and accurate quantification challenging.

Data Presentation: Comparison of Enkephalin Detection Methods

Method Typical Sensitivity Specificity Throughput Key Advantages Key Disadvantages
LC-MS/MS Low pg/mL to fmol range[12][16]Very HighMediumHigh specificity, allows for simultaneous quantification of multiple enkephalins.[12]Susceptible to matrix effects, requires expensive equipment.[19]
ELISA pg/mL rangeModerate to HighHighHigh throughput, relatively inexpensive.Potential for antibody cross-reactivity, susceptible to matrix interference.
RIA pg/mL rangeHighLow to MediumVery high sensitivity.[17]Use of radioactive materials, lower throughput.
HPLC-ECD fmol rangeModerateMediumGood sensitivity for electroactive molecules.Limited to electroactive enkephalins, can be less specific than MS.
HPLC-Fluorescence fmol rangeModerateMediumGood sensitivity with derivatization.Requires derivatization step, which can add complexity and variability.

Experimental Protocols

Sample Preparation from Brain Tissue for LC-MS/MS Analysis

This protocol is adapted from methods described for neuropeptide extraction.[18]

  • Tissue Homogenization:

    • Place the frozen brain tissue directly into a pre-chilled 1 mL glass-Teflon homogenizer containing 500 µL of ice-cold acidified methanol (90% methanol, 9% water, 1% acetic acid).

    • Immediately homogenize the tissue on ice until a uniform suspension is achieved.

  • Protein Precipitation and Extraction:

    • Transfer the homogenate to a 1.5 mL microcentrifuge tube.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant, which contains the peptides.

  • Optional: Solid-Phase Extraction (SPE) for Clean-up:

    • Condition a C18 SPE cartridge with methanol followed by equilibration with 0.1% formic acid in water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 0.1% formic acid in water to remove salts and polar impurities.

    • Elute the enkephalins with a solution of 80% acetonitrile in 0.1% formic acid.

  • Solvent Evaporation and Reconstitution:

    • Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried peptide extract in a small volume (e.g., 50 µL) of the initial HPLC mobile phase (e.g., 0.1% formic acid in water).

General Protocol for a Competitive Enkephalin ELISA

This is a generalized protocol and should be adapted based on the specific kit instructions.

  • Plate Coating (if not pre-coated):

    • Dilute the capture antibody or enkephalin-protein conjugate to the recommended concentration in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating solution to each well of a high-binding 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times with wash buffer.

  • Competitive Reaction:

    • Add 50 µL of standards or samples to the appropriate wells.

    • Add 50 µL of enzyme-conjugated enkephalin (e.g., HRP-enkephalin) to each well.

    • Incubate for 1-2 hours at room temperature. The enkephalin in the sample will compete with the HRP-enkephalin for binding to the capture antibody.

    • Wash the plate 5 times with wash buffer.

  • Signal Development:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the concentration of enkephalin in the sample.

Visualizations

Enkephalin_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Action Potential Action Potential Ca2+ Influx Ca2+ Influx Action Potential->Ca2+ Influx Vesicle Fusion Vesicle Fusion Ca2+ Influx->Vesicle Fusion Enkephalin Release Enkephalin Release Vesicle Fusion->Enkephalin Release Opioid Receptor Opioid Receptor Enkephalin Release->Opioid Receptor Binds to Enzymatic Degradation Enzymatic Degradation Enkephalin Release->Enzymatic Degradation Degraded by (e.g., NEP, APN) G-protein Activation G-protein Activation Opioid Receptor->G-protein Activation Inhibition of Adenylyl Cyclase Inhibition of Adenylyl Cyclase G-protein Activation->Inhibition of Adenylyl Cyclase Modulation of Ion Channels Modulation of Ion Channels G-protein Activation->Modulation of Ion Channels Reduced cAMP Reduced cAMP Inhibition of Adenylyl Cyclase->Reduced cAMP Hyperpolarization Hyperpolarization Modulation of Ion Channels->Hyperpolarization Reduced Neuronal Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced Neuronal Excitability

Caption: Enkephalin signaling pathway.

Enkephalin_Detection_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Collection Sample Collection Homogenization Homogenization Sample Collection->Homogenization Protein Precipitation Protein Precipitation Homogenization->Protein Precipitation Solid-Phase Extraction Solid-Phase Extraction Protein Precipitation->Solid-Phase Extraction LC Separation LC Separation Solid-Phase Extraction->LC Separation Immunoassay Immunoassay Solid-Phase Extraction->Immunoassay Mass Spectrometry Mass Spectrometry LC Separation->Mass Spectrometry Data Acquisition Data Acquisition Mass Spectrometry->Data Acquisition Immunoassay->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Quantification Quantification Peak Integration->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis

Caption: General experimental workflow for enkephalin detection.

Caption: Troubleshooting logic for common issues.

References

Validation & Comparative

A Comparative Analysis of the Analgesic Potency of [Ala(2)]-Met-Enkephalin and Morphine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analgesic potency of the synthetic enkephalin analog, [Ala(2)]-Met-enkephalin (DAMA), and the classical opioid analgesic, morphine. The information presented herein is supported by experimental data to facilitate an objective evaluation of their performance.

Executive Summary

Both [Ala(2)]-Met-enkephalin (DAMA) and morphine are potent analgesics that exert their effects through the activation of opioid receptors in the central nervous system. However, their relative potency is critically dependent on the route of administration. DAMA, a synthetic peptide, exhibits profound and long-lasting analgesia when administered directly into the brain (intracerebroventricularly), as it is designed to resist enzymatic degradation. In contrast, its systemic efficacy is limited due to poor blood-brain barrier penetration. Morphine, a non-peptide alkaloid, is highly effective when administered systemically and serves as a benchmark for opioid analgesics. This guide will delve into the quantitative comparison of their analgesic effects, the experimental methodologies used for their assessment, and their underlying signaling pathways.

Quantitative Comparison of Analgesic Potency

The analgesic potency of a compound is typically quantified by its median effective dose (ED50), which is the dose required to produce a maximal effect in 50% of the test subjects. The following tables summarize the ED50 values for DAMA and morphine in two standard preclinical models of analgesia: the tail-flick test and the hot-plate test. It is crucial to note that the route of administration significantly impacts these values.

Table 1: Analgesic Potency (ED50) in the Tail-Flick Test

CompoundAnimal ModelRoute of AdministrationED50Reference
[Ala(2)]-Met-enkephalin (DAMA) RatIntracerebroventricular (i.c.v.)5 - 10 µg (produces profound analgesia)[1]
Morphine RatIntracerebroventricular (i.c.v.)1.06 µg[2]
Morphine RatIntrathecal1.06 µg[2]
Morphine RatSystemic (subcutaneous)1.8-fold increase in ED50 in tolerant rats[3]

Table 2: Analgesic Potency (ED50) in the Hot-Plate Test

CompoundAnimal ModelRoute of AdministrationED50Reference
[Ala(2)]-Met-enkephalin (DAMA) RatIntracerebroventricular (i.c.v.)Data not readily available in reviewed literature
Morphine RatIntracerebroventricular (i.c.v.)5.0 - 10 µg[4]
Morphine Male RatIntravenous (i.v.)8.4 mg/kg
Morphine Female RatIntravenous (i.v.)10.6 mg/kg

Note: Direct comparative studies of DAMA and morphine using the same administration route and analgesic test in a single study are limited in the readily available literature. The data presented is a compilation from various sources and should be interpreted with consideration of the different experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Tail-Flick Test

The tail-flick test is a widely used method to assess the analgesic properties of drugs by measuring the latency of an animal to withdraw its tail from a noxious heat source.

Apparatus:

  • Tail-flick analgesiometer with a radiant heat source (e.g., a focused light beam).

  • Animal restrainer.

Procedure:

  • Acclimatization: Rodents (typically rats or mice) are allowed to acclimate to the testing room for at least 30 minutes before the experiment.

  • Restraint: The animal is gently placed in a restrainer, leaving its tail exposed.

  • Baseline Latency: The radiant heat source is focused on a specific point on the animal's tail. The time taken for the animal to "flick" or withdraw its tail from the heat is recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

  • Drug Administration: The test compound ([Ala(2)]-Met-enkephalin or morphine) is administered via the desired route (e.g., intracerebroventricularly or systemically).

  • Post-treatment Latency: At predetermined time intervals after drug administration, the tail-flick latency is measured again.

  • Data Analysis: An increase in the tail-flick latency compared to the baseline indicates an analgesic effect. The data is often expressed as the percentage of the maximum possible effect (%MPE).

Hot-Plate Test

The hot-plate test evaluates the response to a thermal pain stimulus and is considered to involve supraspinal (higher brain) processing.

Apparatus:

  • Hot-plate apparatus with a precisely controlled temperature surface.

  • A transparent cylindrical enclosure to keep the animal on the heated surface.

Procedure:

  • Acclimatization: Animals are acclimatized to the testing environment.

  • Hot-Plate Temperature: The surface of the hot plate is maintained at a constant, noxious temperature (e.g., 55 ± 0.5°C).

  • Baseline Latency: The animal is placed on the hot plate, and the time until it exhibits a pain response (e.g., licking a paw, jumping) is recorded as the baseline latency. A cut-off time is used to prevent injury.

  • Drug Administration: The test compound is administered.

  • Post-treatment Latency: The latency to the pain response is measured at various time points after drug administration.

  • Data Analysis: An increase in the response latency is indicative of analgesia.

Signaling Pathways and Experimental Workflow

Opioid Receptor Signaling Pathway

Both [Ala(2)]-Met-enkephalin and morphine exert their analgesic effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The primary receptor subtype mediating analgesia is the mu-opioid receptor (MOR). Activation of these receptors initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, thereby inhibiting the transmission of pain signals.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Opioid_Agonist Opioid Agonist ([Ala(2)]-Met-enkephalin or Morphine) Opioid_Receptor Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor Binds to G_Protein G-Protein (Gi/o) Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits Ca2+ influx K_Channel K+ Channel G_Protein->K_Channel Activates K+ efflux cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Analgesia Analgesia cAMP->Analgesia Ca_Channel->Analgesia K_Channel->Analgesia

Opioid receptor signaling pathway leading to analgesia.
Experimental Workflow for Analgesic Potency Comparison

The following diagram illustrates the general workflow for comparing the analgesic potency of [Ala(2)]-Met-enkephalin and morphine.

Animal_Model Select Animal Model (e.g., Rat, Mouse) Acclimatization Acclimatization to Testing Environment Animal_Model->Acclimatization Baseline_Measurement Measure Baseline Analgesic Response (Tail-Flick or Hot-Plate) Acclimatization->Baseline_Measurement Drug_Administration Administer Test Compound ([Ala(2)]-Met-enkephalin or Morphine) via Defined Route Baseline_Measurement->Drug_Administration Post_Treatment_Measurement Measure Analgesic Response at Timed Intervals Drug_Administration->Post_Treatment_Measurement Data_Analysis Data Analysis (Calculate ED50) Post_Treatment_Measurement->Data_Analysis Comparison Compare Analgesic Potency Data_Analysis->Comparison

Workflow for comparing analgesic potency.

Conclusion

[Ala(2)]-Met-enkephalin (DAMA) demonstrates significant, long-lasting analgesic effects when administered directly to the central nervous system, highlighting its potential as a centrally acting analgesic. Its potency in this context is comparable to, and in some cases may exceed, that of morphine. However, its utility as a systemic analgesic is hampered by its peptide nature and inability to efficiently cross the blood-brain barrier. Morphine remains the gold standard for systemic opioid analgesia due to its excellent bioavailability and established efficacy. Future research and drug development efforts may focus on strategies to improve the systemic delivery of potent enkephalin analogs like DAMA to the central nervous system, potentially offering new avenues for pain management with potentially different side-effect profiles compared to classical opioids.

References

A Comparative Analysis of [D-Ala2]-Met-enkephalin and DAMGO Receptor Affinity for Opioid Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the receptor binding characteristics and signaling pathways of two potent synthetic opioid peptides.

In the landscape of opioid research, the selection of appropriate chemical tools is paramount for the accurate elucidation of receptor function and the development of novel therapeutics. This guide provides a comprehensive comparison of two widely utilized synthetic opioid peptides: [D-Ala2]-Met-enkephalin and [D-Ala2, N-MePhe4, Gly-ol]-enkephalin (DAMGO). Both are potent agonists at the mu-opioid receptor (MOR), a primary target for analgesic drugs. However, their distinct affinities for the different opioid receptor subtypes—mu (µ), delta (δ), and kappa (κ)—dictate their utility in specific experimental contexts. This comparison aims to furnish researchers with the necessary data to make informed decisions for their studies.

Receptor Binding Affinity: A Quantitative Comparison

The binding affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The data presented in the following table summarizes the Ki values for [D-Ala2]-Met-enkephalin and DAMGO at the mu, delta, and kappa opioid receptors. It is important to note that while extensive data is available for DAMGO, the binding profile of [D-Ala2]-Met-enkephalin is often represented by its close analog, [D-Ala², D-Leu⁵]-enkephalin (DADLE), which differs only by the C-terminal amino acid.

LigandReceptorBinding Affinity (Ki, nM)
[D-Ala2]-Met-enkephalin (as DADLE) Mu (µ)1.3[1]
Delta (δ)1.2[1]
Kappa (κ)35[1]
DAMGO Mu (µ)1.23[1]
Delta (δ)~615[1]
Kappa (κ)~615[1]

Table 1: Comparative binding affinities (Ki) of [D-Ala2]-Met-enkephalin (represented by DADLE) and DAMGO for the mu, delta, and kappa opioid receptors.

From this data, it is evident that DAMGO is a highly selective mu-opioid receptor agonist, exhibiting significantly weaker affinity for the delta and kappa receptors. In contrast, [D-Ala2]-Met-enkephalin, as represented by DADLE, displays high affinity for both mu and delta receptors, with a lower but still notable affinity for the kappa receptor, indicating it is a less selective agonist compared to DAMGO.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities, such as the Ki values presented above, is predominantly achieved through radioligand binding assays. This technique measures the ability of an unlabeled compound (the "cold" ligand, e.g., DAMGO or [D-Ala2]-Met-enkephalin) to compete with a radiolabeled compound (the "hot" ligand) for binding to a specific receptor.

Principle

A fixed concentration of a radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of cell membranes containing the receptor. The addition of increasing concentrations of an unlabeled competing ligand will displace the radiolabeled ligand, leading to a decrease in the measured radioactivity bound to the membranes. The concentration of the unlabeled ligand that displaces 50% of the specific binding of the radiolabeled ligand is known as the IC50. This value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radiolabeled ligand.

  • Kd is the equilibrium dissociation constant of the radiolabeled ligand.

Generalized Protocol
  • Membrane Preparation: Cell membranes from tissues or cultured cells stably expressing the opioid receptor of interest (mu, delta, or kappa) are prepared. This typically involves homogenization of the cells or tissue in a buffered solution, followed by centrifugation to pellet the membranes. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Incubation: The assay is performed in tubes or microplates. To each well, the following are added in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • A fixed concentration of the appropriate radioligand (e.g., [³H]DAMGO for the mu-receptor, [³H]DPDPE for the delta-receptor).

    • Varying concentrations of the unlabeled test compound ([D-Ala2]-Met-enkephalin or DAMGO).

    • The cell membrane preparation.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture Cells Expressing Opioid Receptor Homogenization Homogenization CellCulture->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation MembranePellet Membrane Pellet Centrifugation->MembranePellet Incubation Incubation with Radioligand & Competing Ligand MembranePellet->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing ScintillationCounting Scintillation Counting Washing->ScintillationCounting IC50_Calc IC50 Calculation ScintillationCounting->IC50_Calc ChengPrusoff Cheng-Prusoff Equation IC50_Calc->ChengPrusoff Ki_Value Ki Value Determination ChengPrusoff->Ki_Value

Experimental workflow for a radioligand binding assay.

Signaling Pathways of Mu-Opioid Receptor Agonists

Both [D-Ala2]-Met-enkephalin and DAMGO exert their primary effects by acting as agonists at the mu-opioid receptor, which is a G-protein coupled receptor (GPCR). The binding of these agonists initiates a cascade of intracellular signaling events.

Upon agonist binding, the mu-opioid receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein. The Gα subunit (typically of the Gi/o family) exchanges its bound GDP for GTP and dissociates from the Gβγ dimer. Both the Gα-GTP and Gβγ subunits can then modulate the activity of various downstream effectors:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx.

  • MAPK Pathway Activation: Opioid receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, although the precise mechanisms and functional consequences are complex and can be cell-type specific.

  • Receptor Desensitization and Internalization: Prolonged or repeated agonist exposure leads to receptor desensitization, a process that limits the signaling response. This is often mediated by G-protein coupled receptor kinases (GRKs) that phosphorylate the receptor, facilitating the binding of β-arrestin. β-arrestin binding uncouples the receptor from the G-protein and can promote receptor internalization via clathrin-mediated endocytosis. DAMGO is known to be a robust inducer of mu-opioid receptor internalization.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist ([D-Ala2]-Met-enkephalin or DAMGO) MOR Mu-Opioid Receptor (GPCR) Agonist->MOR Binds G_protein Gi/o Protein (αβγ) MOR->G_protein Activates MAPK MAPK Cascade MOR->MAPK Activates Beta_arrestin β-Arrestin MOR->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates VGCC Voltage-Gated Ca2+ Channel G_protein->VGCC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Internalization Receptor Internalization Beta_arrestin->Internalization Promotes

Signaling pathway of mu-opioid receptor agonists.

Conclusion

References

A Comparative Guide to the Neuroprotective Effects of DAME and Leu-enkephalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective properties of the synthetic opioid peptide DAME ([D-Ala2, MePhe4, Gly-ol5]-enkephalin) and the endogenous neuropeptide Leu-enkephalin. While both compounds interact with opioid receptors, their pharmacological profiles, stability, and the extent of their characterization in neuroprotective studies differ significantly. This document summarizes the available experimental data, details relevant methodologies, and illustrates key pathways to guide further research and development.

Note: The majority of research on synthetic, stable enkephalin analogs has been conducted using [D-Ala2, D-Leu5]-enkephalin (DADLE). Given its structural and functional similarity to DAME, and its extensive characterization in neuroprotection literature, DADLE data is used as a proxy for DAME's potential effects.

Pharmacological Profile: Receptor Binding and Functional Activity

The neuroprotective effects of enkephalins are initiated by their binding to opioid receptors, primarily the delta-opioid receptor (DOR) and mu-opioid receptor (MOR). Leu-enkephalin is the endogenous ligand with moderate selectivity for DOR over MOR.[1][2] DADLE, a synthetic analog, is designed for greater stability and also shows high affinity for the DOR.[3][4]

Table 1: Comparative Pharmacology of DADLE and Leu-enkephalin

Parameter DADLE ([D-Ala2, D-Leu5]-enkephalin) Leu-enkephalin Receptor Target
Binding Affinity (Ki, nM) 1.4[3] 1.26[1] Delta (δ) Opioid Receptor
~700 (500-fold lower than δ)[3] 1.7[1] Mu (μ) Opioid Receptor
Functional Activity - IC50: ~9.2 nM (cAMP assay)[3] Delta (δ) Opioid Receptor
(β-Arrestin 2 Recruitment) Emax: 126% (relative to Leu-enk)[1] EC50: 8.9 nM; Emax: 100%[1] Delta (δ) Opioid Receptor

| (β-Arrestin 2 Recruitment) | Emax: 99% (relative to DAMGO)[1] | EC50: 977 nM; Emax: 60%[1] | Mu (μ) Opioid Receptor |

Ki = Inhibition constant, a measure of binding affinity. IC50/EC50 = half-maximal inhibitory/effective concentration. Emax = maximum effect.

Mechanisms of Neuroprotection

Experimental data reveals that DADLE confers neuroprotection through multiple integrated signaling pathways. While Leu-enkephalin is presumed to activate similar pathways via DOR, its effects are less characterized, with a notable focus on its anti-inflammatory properties.

Key Signaling Pathways for DADLE-Mediated Neuroprotection

DADLE's binding to the DOR, a G-protein coupled receptor, triggers a cascade of intracellular events that collectively enhance cell survival and mitigate damage from insults like ischemia and oxidative stress.

  • Activation of Pro-Survival Kinases: DADLE stimulates the PI3K/Akt and MAPK/ERK pathways, which are central regulators of cell growth, proliferation, and survival.[5][6]

  • Anti-Apoptotic Regulation: It modulates the expression of the Bcl-2 family of proteins, increasing the levels of anti-apoptotic Bcl-2 and decreasing the levels of pro-apoptotic Bax.[7][8] This action inhibits the mitochondrial pathway of apoptosis and the release of cytochrome c.

  • Induction of Autophagy: DADLE has been shown to induce autophagy, a cellular recycling process that can be cytoprotective under ischemic conditions by clearing damaged organelles and proteins.[9]

  • Anti-Inflammatory Effects: The peptide suppresses neuroinflammation by inhibiting the TLR4/NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines.

  • Attenuation of Oxidative Stress: DADLE exhibits antioxidant properties by reducing lipid peroxidation and nitric oxide levels while increasing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[10]

DADLE->DOR DOR->G_protein G_protein->PI3K G_protein->MAPK G_protein->TLR4  Inhibits PI3K->Akt Akt->Bcl2 Akt->Bax Akt->Survival MAPK->Survival Bcl2->Apoptosis Bax->Apoptosis Apoptosis->Survival TLR4->NFkB NFkB->Inflammation Inflammation->Apoptosis DADLE DADLE DOR Delta Opioid Receptor (DOR) G_protein Gi/o Protein PI3K PI3K Akt Akt MAPK MEK/ERK Bcl2 Bcl-2 ↑ Bax Bax ↓ Apoptosis Apoptosis TLR4 TLR4 NFkB NF-κB Inflammation Neuroinflammation Survival Cell Survival & Neuroprotection

DADLE Neuroprotective Signaling Pathways
Neuroprotective Mechanisms of Leu-enkephalin

Leu-enkephalin demonstrates neuroprotective effects primarily through its anti-inflammatory actions on microglia, the resident immune cells of the central nervous system. At very low (femtomolar) concentrations, it inhibits the production of superoxide and pro-inflammatory cytokines like TNF-α from activated microglia.[11] This effect appears to be mediated by attenuating the activity of microglial NADPH oxidase, a key enzyme in reactive oxygen species (ROS) production.[11]

Quantitative Neuroprotective Effects

Direct quantitative comparisons of DADLE and Leu-enkephalin in the same experimental model are limited. The available data, summarized below, highlights the potent effects of DADLE in models of ischemia and the anti-inflammatory efficacy of Leu-enkephalin.

Table 2: Summary of Experimental Neuroprotective Data

Compound Experimental Model Key Quantitative Finding Concentration / Dose
DADLE Rat; Focal Ischemia (MCAO) Reduced cerebral infarct volume by ~44% (from 18.7% to 10.6%).[12] 20 µg (ICV)
DADLE Rabbit; Spinal Cord I/R Reduced paraplegia rate by >50%; increased surviving neurons 3-fold.[10] 0.05 mg/kg (aortic infusion)
DADLE Astrocytes; Oxygen-Glucose Deprivation (OGD) Increased cell viability to ~80% of normoxic control levels.[7] 10 nM
DADLE SH-SY5Y Cells; OGD Increased cell viability significantly compared to OGD-only group.[5][9] 10 nM - 1 µM
DADLE Brain Slices; I/R Attenuated neuronal apoptosis in a concentration-dependent manner.[13] 1-10 µM
Leu-enkephalin Microglia-Neuron Co-culture; LPS-induced toxicity Protected DA neurons from LPS toxicity.[11] 10-15 - 10-13 M

| Leu-enkephalin | Microglia-enriched culture; LPS-induced stress | Reduced LPS-induced superoxide production.[11] | 10-15 - 10-13 M |

MCAO = Middle Cerebral Artery Occlusion; I/R = Ischemia-Reperfusion; ICV = Intracerebroventricular; LPS = Lipopolysaccharide; DA = Dopaminergic.

Experimental Protocols

The following are standardized protocols for in vivo and in vitro models commonly used to assess the neuroprotective effects of compounds like DADLE and Leu-enkephalin.

Protocol 1: In Vivo Middle Cerebral Artery Occlusion (MCAO) in Rats

This model simulates focal ischemic stroke to evaluate neuroprotective efficacy.

  • Animal Preparation: Adult male Sprague-Dawley or Wistar rats (250-300g) are anesthetized (e.g., with isoflurane). Body temperature is maintained at 37°C throughout the procedure.[2]

  • Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[14]

  • Occlusion: A specialized nylon monofilament (e.g., 4-0) with a silicon-coated tip is introduced into the ECA, advanced into the ICA until it lodges at the origin of the middle cerebral artery (MCA), thereby blocking blood flow.[2][15] Occlusion is confirmed by a >80% drop in cerebral blood flow measured by Laser Doppler Flowmetry.[14]

  • Treatment: DADLE or vehicle is administered (e.g., intracerebroventricularly or intravenously) at a predetermined time before, during, or after the ischemic insult.[16]

  • Reperfusion: After a defined period of ischemia (e.g., 60-120 minutes), the filament is withdrawn to allow reperfusion.[15]

  • Post-Surgical Assessment (24-48h):

    • Neurological Deficit Scoring: Animals are assessed for motor and sensory deficits using a standardized scale.

    • Infarct Volume Measurement: Brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software.[2]

    • Biochemical Analysis: Brain tissue is processed for Western blotting, ELISA, or PCR to measure markers of apoptosis, inflammation, or oxidative stress.

cluster_prep Preparation cluster_procedure Ischemia & Treatment cluster_analysis Analysis (24-48h Post-Op) A1 Anesthesia & Physiological Monitoring A2 Surgical Exposure of Carotid Arteries A1->A2 B1 Intraluminal Filament Insertion (MCA Occlusion) A2->B1 B2 Drug Administration (DADLE / Vehicle) B1->B2 B3 Filament Withdrawal (Reperfusion) B2->B3 C1 Neurological Deficit Scoring B3->C1 C2 Tissue Harvesting & TTC Staining B3->C2 C3 Infarct Volume Quantification C2->C3 C4 Biochemical Assays (Western, ELISA) C2->C4

Experimental Workflow for the MCAO Model
Protocol 2: In Vitro Oxygen-Glucose Deprivation (OGD)

This model simulates ischemic conditions in cultured neuronal cells, such as the human neuroblastoma SH-SY5Y line.

  • Cell Culture: SH-SY5Y cells are cultured in standard medium (e.g., DMEM/F12 with 10% FBS) until they reach ~80% confluency. For some experiments, cells may be differentiated into a more mature neuronal phenotype using agents like retinoic acid.[17]

  • Pre-treatment: Culture medium is replaced with fresh medium containing DADLE, Leu-enkephalin, or vehicle, and cells are incubated for a specified duration (e.g., 1-2 hours).

  • OGD Induction: The medium is replaced with glucose-free DMEM. The cells are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a period of 1 to 12 hours to induce injury.[18][19]

  • Reoxygenation: Following OGD, the glucose-free medium is replaced with the original standard culture medium (containing glucose and serum), and the cells are returned to a normoxic incubator (95% air, 5% CO2) for 12 to 24 hours.[18][19]

  • Viability and Cytotoxicity Assays:

    • MTT/CCK-8 Assay: Cell viability is quantified by measuring the metabolic activity of the cells, which reflects the number of living cells.[9]

    • LDH Assay: Lactate dehydrogenase (LDH) released into the culture medium from damaged cells is measured as an indicator of cytotoxicity.[17]

    • Apoptosis Assays: Apoptosis can be assessed using methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3 activity.[20]

Comparative Summary and Conclusion

The evidence strongly supports the synthetic enkephalin analog DADLE as a potent, multi-modal neuroprotective agent. Its efficacy is well-documented across various in vivo and in vitro models of neuronal injury, where it acts by engaging pro-survival kinases, inhibiting apoptosis, and reducing inflammation and oxidative stress. Its stability and high affinity for the delta-opioid receptor make it an excellent tool for investigating DOR-mediated neuroprotection.

In contrast, the endogenous peptide Leu-enkephalin, while sharing the primary DOR target, is less characterized in quantitative neuroprotection studies. Its inherent metabolic instability likely limits its sustained action. However, research highlights its potent anti-inflammatory and antioxidant capabilities at extremely low concentrations, suggesting a role as a subtle, localized modulator of microglial activity.[11]

References

Validating Antibody Specificity for Enkephalin-met, ala(2)-: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies is paramount for generating reliable and reproducible data. This guide provides a comparative overview of validation strategies for antibodies targeting "Enkephalin-met, ala(2)-", a synthetic analog of Met-enkephalin. Given the limited availability of antibodies specifically marketed against this analog, this guide focuses on the validation of closely related Met-enkephalin and Proenkephalin antibodies and discusses their potential cross-reactivity and validation for use with "Enkephalin-met, ala(2)-".

Understanding the Target: Enkephalin Signaling

Met-enkephalin is an endogenous opioid peptide that plays a crucial role in pain modulation and neuroendocrine signaling. It is derived from the precursor protein proenkephalin and binds to opioid receptors, primarily the mu- and delta-opioid receptors. "Enkephalin-met, ala(2)-" is a synthetic analog designed for increased stability and is often used in research to study the physiological effects of enkephalin signaling.

Enkephalin_Signaling_Pathway Proenkephalin Proenkephalin Met_Enkephalin Met-enkephalin (Tyr-Gly-Gly-Phe-Met) Proenkephalin->Met_Enkephalin Cleavage Opioid_Receptor Opioid Receptors (μ, δ) Met_Enkephalin->Opioid_Receptor Binds to Enkephalin_met_ala2 Enkephalin-met, ala(2)- (Tyr-Ala-Gly-Phe-Met) Enkephalin_met_ala2->Opioid_Receptor Binds to (analog) Downstream Downstream Signaling (e.g., inhibition of adenylyl cyclase) Opioid_Receptor->Downstream Activates

Caption: Simplified Enkephalin Signaling Pathway.

Comparative Analysis of Commercially Available Antibodies

While antibodies specifically raised against "Enkephalin-met, ala(2)-" are not commonly listed, several commercial antibodies targeting Met-enkephalin and its precursor, proenkephalin, are available. The validation of these antibodies is critical to ascertain their cross-reactivity and suitability for detecting the synthetic analog. Below is a summary of validation data for representative antibodies.

Table 1: Comparison of Validated Anti-Met-Enkephalin/Proenkephalin Antibodies

Antibody/ProductHostClonalityValidated ApplicationsImmunogenKey Validation Data/Notes
Anti-Met Enkephalin antibody (ab22620) [1]RabbitPolyclonalICC/IF, IHC-PSynthetic Peptide within Human PENK conjugated to Keyhole Limpet HaemocyaninRecognizes methionine enkephalin in a wide range of species. ICC/IF data on SHSY5Y cells and IHC-P data on human testis are available.[1]
Met-enkephalin Antibody (NBP1-90944) [2]Not SpecifiedNot SpecifiedWB, IHC, IHC-PNot SpecifiedWestern blot analysis in control and PENK over-expression lysate. IHC staining in human adrenal gland and kidney tissues.[2]
Anti-Proenkephalin antibody, Internal (GTX88642) [3]GoatPolyclonalIHC-FrPeptide with sequence C-YKDSSKQDESH, from the internal region of the protein.IHC-Fr data available for rat striatum and mouse stria terminalis.[3]
Anti-Enkephalin/ENK Antibody (A11953) [4]RabbitPolyclonalWB, IHC, ICC/IFRecombinant fusion protein corresponding to amino acids 25-267 of human PENK.Western blot analysis of THP-1 cell extracts. IHC analysis of human prostate and mouse brain.[4]
Monoclonal antibodies AD4 and DB4 [5]MouseMonoclonalNot specified for commercial availabilityLeu(5)-enkephalinAD4 showed almost equal reactivity with Leu(5)- and Met(5)-enkephalin, while DB4 had 20% cross-reactivity with Met(5)-enkephalin.[5]

Key Experimental Protocols for Antibody Specificity Validation

The following are detailed protocols for standard immunoassays to validate antibody specificity. Researchers should optimize these protocols for their specific experimental conditions.

Peptide Blocking (Competition Assay)

A crucial experiment to demonstrate specificity is the peptide blocking or competition assay. This involves pre-incubating the antibody with the immunizing peptide (or the target peptide, in this case, "Enkephalin-met, ala(2)-") before using it for staining. A significant reduction or elimination of the signal indicates that the antibody is specific to the target peptide.

Peptide_Blocking_Workflow cluster_0 Control cluster_1 Peptide Block Antibody Primary Antibody Sample Sample (Tissue/Cells) Antibody->Sample Staining Immunostaining Sample->Staining Signal Signal Detected Staining->Signal Antibody_Block Primary Antibody Preincubation Pre-incubation Antibody_Block->Preincubation Peptide Blocking Peptide (Enkephalin-met, ala(2)-) Peptide->Preincubation Sample_Block Sample (Tissue/Cells) Preincubation->Sample_Block Staining_Block Immunostaining Sample_Block->Staining_Block No_Signal Signal Absent/ Reduced Staining_Block->No_Signal

Caption: Workflow for Peptide Blocking Experiment.

Protocol:

  • Reconstitute the "Enkephalin-met, ala(2)-" peptide according to the manufacturer's instructions.

  • Prepare two tubes of the primary antibody at the optimal dilution for your assay.

  • To one tube (the blocking tube), add the "Enkephalin-met, ala(2)-" peptide at a 5-10 fold molar excess compared to the antibody.

  • Incubate both tubes (with and without peptide) for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Proceed with your standard immunostaining protocol (Western Blot, IHC, etc.) using both the blocked and unblocked antibody solutions.

  • Compare the signal intensity between the two conditions.

Western Blotting

Western blotting is used to determine if the antibody recognizes a protein of the correct molecular weight. For enkephalins, which are small peptides, direct detection can be challenging. Often, antibodies targeting the precursor, proenkephalin (approximately 30.8 kDa in humans), are used.[6]

Protocol:

  • Sample Preparation: Prepare cell or tissue lysates. Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[7]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-proenkephalin) diluted in blocking buffer overnight at 4°C.[8]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Detect the signal using an ECL substrate and an imaging system.[7]

Immunohistochemistry (IHC)

IHC allows for the visualization of the target antigen within the context of tissue architecture.

Protocol for Paraffin-Embedded Tissues:

  • Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol solutions (100%, 95%, 70%) and finally water.[9]

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0).[10]

  • Blocking: Block endogenous peroxidase activity with 3% H2O2 and block non-specific binding with a blocking serum.[1][9]

  • Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.[11]

  • Washing: Wash slides with PBS or TBS.

  • Secondary Antibody Incubation: Apply a biotinylated or enzyme-conjugated secondary antibody for 30-60 minutes at room temperature.[12]

  • Detection: If using a biotinylated secondary, apply an avidin-biotin complex (ABC) reagent. Develop the signal with a chromogen such as DAB.[9]

  • Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through a graded ethanol series and xylene, and coverslip with mounting medium.[12]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a quantitative method to measure the concentration of the target antigen in a sample. For small peptides like enkephalins, a competitive ELISA is often employed.

Principle of Competitive ELISA: In this format, the sample antigen competes with a fixed amount of labeled antigen for a limited number of antibody binding sites. The signal is inversely proportional to the amount of antigen in the sample.[13][14]

General Protocol Outline:

  • A microplate is pre-coated with an anti-enkephalin antibody.

  • Standards and samples are added to the wells, followed by a fixed amount of biotinylated-enkephalin. They compete for binding to the coated antibody.

  • The plate is washed to remove unbound substances.

  • Streptavidin-HRP is added, which binds to the captured biotinylated-enkephalin.

  • After another wash, a substrate solution is added, and the color development is measured. The intensity of the color is inversely proportional to the concentration of enkephalin in the sample.[13][14]

Conclusion

Validating the specificity of an antibody for "Enkephalin-met, ala(2)-" requires a multi-faceted approach, especially when using antibodies developed against the native Met-enkephalin or its precursor. The most definitive validation method is the peptide blocking experiment using the "Enkephalin-met, ala(2)-" peptide itself. This, combined with standard validation techniques such as Western blotting to confirm recognition of the precursor protein and IHC to verify localization in relevant tissues, will provide the necessary confidence in the antibody's specificity. Researchers are strongly encouraged to perform these validation steps in their own experimental systems to ensure the reliability of their findings.

References

A Comparative Analysis of DAME and Endogenous Met-enkephalin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the synthetic opioid peptide DAME ([D-Ala², Met⁵]-enkephalinamide) and its endogenous counterpart, Met-enkephalin. This document outlines their respective performance in key pharmacological assays, supported by experimental data and detailed methodologies.

Endogenous Met-enkephalin is a naturally occurring pentapeptide with a crucial role in pain modulation and neurotransmission. However, its therapeutic potential is significantly limited by its rapid degradation in vivo. DAME, a synthetic analog, was developed to overcome this limitation by introducing a D-alanine at the second position and an amide group at the C-terminus, rendering it more resistant to enzymatic breakdown and thus a more potent and long-lasting analgesic.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for DAME and Met-enkephalin, providing a side-by-side comparison of their receptor binding affinity, in vitro functional activity, in vivo analgesic potency, and pharmacokinetic profiles. It is important to note that direct comparative studies for all parameters are limited; therefore, data from different studies are presented with the caveat that experimental conditions may vary.

Parameter DAME Met-enkephalin Receptor Type(s) Reference Tissue/Cell Line
Ki (nM) Binds "almost as tightly" as Met-enkephalin[1]~1-5µ, δBrain homogenates

Table 1: Opioid Receptor Binding Affinity (Ki)

Parameter DAME Met-enkephalin Assay Reference Tissue/Cell Line
EC50 (nM) Data not availableData not availableGTPγS BindingBrain membranes
IC50 (nM) Data not availableData not availablecAMP InhibitionVarious cell lines

Table 2: In Vitro Functional Activity (G-Protein Activation & cAMP Inhibition) Note: While specific comparative data is unavailable, both compounds are known to be agonists at opioid receptors, leading to G-protein activation and inhibition of adenylyl cyclase.

Parameter DAME Met-enkephalin Assay Species
ED50 Potent and long-lasting analgesic[1]Analgesic activity observedHot-Plate TestRat
ED50 Potent analgesic effectAnalgesic activity observedTail-Flick TestRat/Mouse

Table 3: In Vivo Analgesic Potency (ED50) Note: DAME is noted to be significantly more potent and longer-acting in vivo due to its resistance to degradation.

Parameter DAME Met-enkephalin Matrix
Half-life Long-lasting[1]~26 minutes[2]Cerebrospinal Fluid
Bioavailability Higher (due to stability)Very low-

Table 4: Pharmacokinetic Profile

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

cluster_ligand Ligand Binding cluster_receptor Opioid Receptor cluster_gprotein G-Protein Activation cluster_effector Effector Modulation cluster_response Cellular Response DAME DAME OpR μ / δ Opioid Receptor (GPCR) DAME->OpR Binds MetEnk Met-enkephalin MetEnk->OpR Binds G_protein Gi/o Protein OpR->G_protein Activates GDP GDP G_protein->GDP Releases GTP GTP G_protein->GTP Binds AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Conversion Blocked Analgesia Analgesia cAMP->Analgesia Leads to

Caption: Opioid receptor signaling pathway for DAME and Met-enkephalin.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis A Prepare radiolabeled opioid ligand (e.g., [³H]DAMGO) D Incubate membranes with radioligand and varying concentrations of competitor A->D B Prepare cell membranes expressing opioid receptors B->D C Prepare competitor ligands (DAME or Met-enkephalin) C->D E Separate bound from free radioligand (e.g., filtration) D->E F Quantify bound radioactivity (Scintillation counting) E->F G Determine IC50 and calculate Ki values F->G

Caption: Experimental workflow for a competitive radioligand binding assay.

cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis A Prepare cell membranes expressing opioid receptors D Incubate membranes with GDP, agonist, and [³⁵S]GTPγS A->D B Prepare [³⁵S]GTPγS and GDP B->D C Prepare agonist (DAME or Met-enkephalin) C->D E Separate bound from free [³⁵S]GTPγS (Filtration) D->E F Quantify bound [³⁵S]GTPγS (Scintillation counting) E->F G Determine EC50 and Emax values F->G

Caption: Experimental workflow for a [³⁵S]GTPγS binding assay.

cluster_prep Preparation cluster_treatment Treatment cluster_lysis Cell Lysis cluster_detection Detection cluster_analysis Data Analysis A Culture cells expressing opioid receptors D Treat cells with forskolin and varying concentrations of agonist A->D B Prepare forskolin (adenylyl cyclase activator) B->D C Prepare agonist (DAME or Met-enkephalin) C->D E Lyse cells to release intracellular cAMP D->E F Quantify cAMP levels (e.g., ELISA, HTRF) E->F G Determine IC50 values for cAMP inhibition F->G

Caption: Experimental workflow for a cAMP inhibition assay.

cluster_prep Animal Preparation cluster_test Nociceptive Testing cluster_measurement Measurement cluster_analysis Data Analysis A Administer DAME, Met-enkephalin, or vehicle to animals (e.g., rats, mice) B Place animal on hot plate (50-55°C) or expose tail to radiant heat A->B C Record latency to response (e.g., paw lick/jump or tail flick) B->C D Calculate Maximum Possible Effect (%MPE) and determine ED50 values C->D

Caption: Experimental workflow for in vivo analgesic assays (Hot-Plate and Tail-Flick).

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of DAME and Met-enkephalin for opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (mu, delta, or kappa).

  • Radiolabeled ligand (e.g., [³H]DAMGO for mu, [³H]DPDPE for delta, [³H]U69,593 for kappa).

  • Unlabeled DAME and Met-enkephalin.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of radiolabeled ligand and varying concentrations of either DAME or Met-enkephalin in the binding buffer.

  • Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-radiolabeled antagonist like naloxone).

  • Incubate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) from the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

Objective: To measure the ability of DAME and Met-enkephalin to activate G-proteins coupled to opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • [³⁵S]GTPγS.

  • GDP.

  • DAME and Met-enkephalin.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Pre-incubate cell membranes with GDP in the assay buffer.

  • Add varying concentrations of DAME or Met-enkephalin.

  • Initiate the binding reaction by adding [³⁵S]GTPγS.

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • Determine the basal (no agonist) and agonist-stimulated [³⁵S]GTPγS binding.

  • Plot the concentration-response curve and determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal effect) values.

cAMP Inhibition Assay

Objective: To determine the ability of DAME and Met-enkephalin to inhibit adenylyl cyclase activity.

Materials:

  • Whole cells expressing the opioid receptor of interest.

  • Forskolin (an adenylyl cyclase activator).

  • DAME and Met-enkephalin.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., ELISA, HTRF).

Procedure:

  • Pre-treat cells with varying concentrations of DAME or Met-enkephalin.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for a specific time (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells to release intracellular cAMP.

  • Quantify the amount of cAMP using a suitable detection kit.

  • Plot the concentration-response curve for the inhibition of forskolin-stimulated cAMP accumulation.

  • Determine the IC50 value (concentration of agonist that causes 50% inhibition of the maximal cAMP production).

In Vivo Analgesic Assays (Hot-Plate and Tail-Flick Tests)

Objective: To assess the analgesic potency of DAME and Met-enkephalin in animal models of pain.

Materials:

  • Rats or mice.

  • DAME and Met-enkephalin for administration (e.g., intracerebroventricular or systemic injection).

  • Hot-plate apparatus.

  • Tail-flick apparatus.

Procedure (Hot-Plate Test):

  • Determine the baseline latency of the animal to a thermal stimulus (e.g., licking a hind paw or jumping) on a hot plate maintained at a constant temperature (e.g., 52-55°C). A cut-off time is set to prevent tissue damage.

  • Administer the test compound (DAME or Met-enkephalin) or vehicle.

  • At various time points after administration, place the animal back on the hot plate and measure the response latency.

  • Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

  • Determine the ED50 (dose that produces a 50% MPE) from the dose-response curve.

Procedure (Tail-Flick Test):

  • Measure the baseline latency for the animal to flick its tail away from a radiant heat source. A cut-off time is employed.

  • Administer the test compound or vehicle.

  • At various time points, re-measure the tail-flick latency.

  • Calculate the %MPE as described for the hot-plate test.

  • Determine the ED50 from the dose-response curve.

Conclusion

This comparative guide highlights the significant advantages of the synthetic opioid peptide DAME over its endogenous precursor, Met-enkephalin, primarily in terms of its enhanced stability and prolonged in vivo activity. While both peptides interact with opioid receptors to produce analgesia, the rapid degradation of Met-enkephalin severely curtails its therapeutic utility. DAME, by virtue of its structural modifications, overcomes this limitation, making it a valuable tool for research into the physiological roles of enkephalins and a potential lead for the development of novel analgesic drugs. Further direct comparative studies are warranted to provide a more precise quantitative understanding of the pharmacological differences between these two important opioid peptides.

References

Cross-Reactivity of [D-Ala2]-Met-enkephalin in Opioid Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of the synthetic opioid peptide [D-Ala2]-Met-enkephalin in various opioid assays. The following sections detail its binding affinity to opioid receptors in comparison to other common opioids, outline typical experimental protocols for assessing cross-reactivity, and illustrate key pathways and workflows.

Quantitative Data Summary

The cross-reactivity of an opioid in a receptor binding assay is inversely proportional to its binding affinity, commonly expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for [D-Ala2]-Met-enkephalin and other key opioids at the mu (µ), delta (δ), and kappa (κ) opioid receptors.

Compoundµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
[D-Ala2]-Met-enkephalinamide (DALA) < 1--
Met-enkephalin ---
DAMGO ~0.2--
Morphine ~1.2--
Naloxone ~1.5 - 3.9~95~16

Immunoassay Cross-Reactivity

Determining the precise cross-reactivity of [D-Ala2]-Met-enkephalin in commercial opioid immunoassays is challenging as this data is often not publicly available in package inserts. Immunoassays for opiates are typically designed to detect morphine and codeine. The cross-reactivity of other opioids, including synthetic peptides like [D-Ala2]-Met-enkephalin, can be highly variable and often low. For instance, many opiate screening assays exhibit poor cross-reactivity with even common semi-synthetic opioids like oxycodone.

Given the structural differences between [D-Ala2]-Met-enkephalin and morphine, it is plausible that its cross-reactivity in standard opiate immunoassays is limited. However, without specific data from manufacturers, empirical testing is necessary to determine the exact cross-reactivity percentage for any given immunoassay.

Experimental Protocols

Opioid Receptor Binding Assay (Competitive Displacement)

This method is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from opioid receptors.

a) Materials:

  • Cell membranes expressing the opioid receptor subtype of interest (µ, δ, or κ).

  • Radiolabeled ligand (e.g., [³H]-DAMGO for µ-receptors).

  • Unlabeled test compound ([D-Ala2]-Met-enkephalin).

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

b) Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: Allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled test compound. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioimmunoassay (RIA)

This technique is used to measure the concentration of a substance, in this case, an opioid, in a sample.

a) Materials:

  • Specific antibody against the opioid of interest.

  • Radiolabeled opioid (tracer).

  • Unlabeled opioid standards.

  • Sample containing the unknown opioid concentration.

  • Precipitating agent (e.g., a second antibody or polyethylene glycol).

  • Gamma counter.

b) Procedure:

  • Competitive Binding: A known amount of specific antibody is incubated with a known amount of radiolabeled opioid and the sample containing the unknown amount of unlabeled opioid. The unlabeled opioid in the sample competes with the radiolabeled opioid for binding to the limited number of antibody binding sites.

  • Separation: After incubation, the antibody-bound opioid is separated from the free opioid.

  • Counting: The radioactivity of the antibody-bound fraction is measured using a gamma counter.

  • Standard Curve: A standard curve is generated by plotting the percentage of bound radiolabeled opioid against the concentration of the unlabeled opioid standards.

  • Quantification: The concentration of the opioid in the sample is determined by comparing its percentage of bound radioactivity to the standard curve.

Visualizations

experimental_workflow cluster_binding_assay Competitive Receptor Binding Assay cluster_immunoassay Radioimmunoassay (RIA) b_start Start b_prep Prepare reagents: - Cell membranes - Radiolabeled ligand - Test compound b_start->b_prep b_incubate Incubate membranes with radioligand and test compound b_prep->b_incubate b_filter Filter to separate bound and free ligand b_incubate->b_filter b_wash Wash filters b_filter->b_wash b_count Measure radioactivity (Scintillation counting) b_wash->b_count b_analyze Analyze data: - Determine IC50 - Calculate Ki b_count->b_analyze b_end End b_analyze->b_end i_start Start i_prep Prepare reagents: - Specific antibody - Radiolabeled opioid - Standards & Samples i_start->i_prep i_incubate Incubate antibody with radiolabeled and unlabeled opioid i_prep->i_incubate i_separate Separate antibody-bound from free opioid i_incubate->i_separate i_count Measure radioactivity (Gamma counting) i_separate->i_count i_analyze Generate standard curve and determine sample concentration i_count->i_analyze i_end End i_analyze->i_end

Caption: Experimental workflows for opioid assays.

mu_opioid_signaling agonist Opioid Agonist ([D-Ala2]-Met-enkephalin) receptor Mu-Opioid Receptor (GPCR) agonist->receptor g_protein Gi/o Protein Activation receptor->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channels Modulation of Ion Channels g_protein->ion_channels camp Decreased cAMP adenylyl_cyclase->camp cellular_response Cellular Response (e.g., decreased neuronal excitability) camp->cellular_response ca_channel Inhibition of Ca2+ channels ion_channels->ca_channel k_channel Activation of K+ channels ion_channels->k_channel ca_channel->cellular_response k_channel->cellular_response

Caption: Mu-opioid receptor signaling pathway.

A Comparative Analysis of the Stability of DAME and Native Enkephalins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of the synthetic enkephalin analog, [D-Ala2, N-MePhe4, Gly-ol]-enkephalin (DAME), and the native enkephalins, Met-enkephalin and Leu-enkephalin. The enhanced stability of DAME is a critical attribute for its potential therapeutic applications, and this document outlines the experimental data supporting this characteristic.

Introduction to Enkephalins and DAME

Native enkephalins are endogenous pentapeptides that play a crucial role in pain modulation and neurotransmission by acting on opioid receptors.[1] However, their therapeutic potential is severely limited by their rapid degradation in biological systems.[2] Met-enkephalin and Leu-enkephalin are quickly broken down by enzymes such as aminopeptidase N (APN) and neutral endopeptidase (NEP), often referred to as enkephalinases.[3] This enzymatic action results in a very short biological half-life, measured in minutes.

To overcome this limitation, synthetic analogs like DAME have been developed. DAME is a modified enkephalin with specific amino acid substitutions designed to confer resistance to enzymatic degradation, thereby increasing its stability and duration of action.[4] This enhanced stability is a key factor in its utility as a research tool and its potential as a therapeutic agent.

Quantitative Comparison of Stability

The stability of DAME and native enkephalins has been evaluated in various in vitro and in vivo systems. The following table summarizes the available quantitative data on the half-lives of these peptides.

PeptideBiological MatrixHalf-life (t½)Reference(s)
Met-enkephalin Plasma (in vitro)< 2 minutes[5][6]
Cerebrospinal Fluid (in vitro)26.2 ± 5.5 minutes[7]
Leu-enkephalin SerumRapidly metabolized[8]
DAME General (in vivo/in vitro)Biologically stable analog[4]

Experimental Protocols

The determination of peptide stability is crucial for the development of peptide-based therapeutics. A common method for assessing stability involves incubating the peptide in a biological matrix, such as plasma or serum, and monitoring its degradation over time using analytical techniques like High-Performance Liquid Chromatography (HPLC).

Protocol: In Vitro Peptide Stability Assay in Human Serum using RP-HPLC

This protocol outlines a general procedure for determining the in vitro stability of peptides like enkephalins and their analogs.

1. Materials and Reagents:

  • Peptide of interest (e.g., Met-enkephalin, Leu-enkephalin, DAME)

  • Human Serum (pooled)

  • Dimethyl Sulfoxide (DMSO)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes

  • Incubator or water bath (37°C)

  • Reversed-Phase HPLC (RP-HPLC) system with a C18 column

2. Procedure:

  • Preparation of Peptide Stock Solution: Dissolve the peptide in DMSO to a final concentration of 1 mg/mL.

  • Incubation:

    • Pre-warm an aliquot of human serum to 37°C.

    • Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is less than 1% to minimize effects on enzyme activity.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Protein Precipitation:

    • Immediately add the aliquot to a microcentrifuge tube containing a precipitating solution (e.g., ACN with 1% TFA) to stop enzymatic activity.

    • Vortex the tube and incubate on ice.

    • Centrifuge to pellet the precipitated proteins.

  • Sample Analysis by RP-HPLC:

    • Carefully transfer the supernatant to an HPLC vial.

    • Inject a defined volume of the supernatant onto the RP-HPLC system.

    • Use a suitable gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in ACN) to separate the intact peptide from its degradation products.

    • Monitor the elution profile at an appropriate wavelength (e.g., 220 nm or 280 nm).

  • Data Analysis:

    • Identify and integrate the peak area corresponding to the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining relative to the 0-minute time point.

    • Plot the percentage of intact peptide versus time and determine the half-life (t½) of the peptide.

Visualizing Molecular Interactions and Processes

Enkephalin Signaling Pathway

The following diagram illustrates the general signaling pathway of enkephalins upon binding to opioid receptors.

Enkephalin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Enkephalin Enkephalin OpioidReceptor Opioid Receptor (μ or δ) Enkephalin->OpioidReceptor Binds to G_Protein Gi/Go Protein OpioidReceptor->G_Protein Activates AdenylateCyclase Adenylate Cyclase G_Protein->AdenylateCyclase Inhibits IonChannel Ion Channel (e.g., K+, Ca2+) G_Protein->IonChannel Modulates cAMP cAMP AdenylateCyclase->cAMP Reduces production of CellularResponse Cellular Response (e.g., Reduced Neuronal Excitability) cAMP->CellularResponse Leads to IonChannel->CellularResponse Contributes to

Enkephalin signaling cascade.

Enzymatic Degradation of Native Enkephalins

This diagram illustrates the enzymatic breakdown of native enkephalins, a process that DAME is designed to resist.

Enkephalin_Degradation cluster_enzymes Enkephalinases NativeEnkephalin Native Enkephalin (Met- or Leu-enkephalin) APN Aminopeptidase N (APN) NativeEnkephalin->APN Cleaves Tyr-Gly bond NEP Neutral Endopeptidase (NEP) NativeEnkephalin->NEP Cleaves Gly-Phe bond InactiveFragments Inactive Peptide Fragments and Amino Acids APN->InactiveFragments NEP->InactiveFragments

Enzymatic breakdown of enkephalins.

Conclusion

The structural modifications in DAME confer significant resistance to enzymatic degradation compared to native enkephalins. This enhanced stability, leading to a prolonged biological half-life, makes DAME a valuable tool for studying opioid receptor function and a more viable candidate for potential therapeutic development. The provided experimental protocol offers a standardized method for assessing the stability of these and other peptide-based compounds, which is a critical step in the drug discovery and development process.

References

A Comparative Guide to Enkephalin-met, ala(2)- and DADLE in Cognitive Function Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two synthetic opioid peptides, Enkephalin-met, ala(2)- (a stable analog of Met-enkephalin, often abbreviated as DAME) and [D-Ala2, D-Leu5]-enkephalin (DADLE), with a focus on their applications in cognitive function research. This document synthesizes available experimental data on their receptor binding affinities, effects on cognitive performance, and underlying signaling mechanisms to assist researchers in selecting the appropriate compound for their studies.

At a Glance: Key Differences

FeatureEnkephalin-met, ala(2)- (DAME)DADLE ([D-Ala2, D-Leu5]-enkephalin)
Primary Receptor Affinity Primarily a μ-opioid receptor (MOR) agonist, with some affinity for δ-opioid receptors (DOR)Primarily a δ-opioid receptor (DOR) agonist, with lower affinity for μ-opioid receptors (MOR)
Reported Effects on Cognition Mixed effects observed; can enhance or impair performance on delayed response tasks depending on the specific experimental conditions.[1][2]Generally reported to have neuroprotective and cognitive-enhancing effects, particularly in models of aging and cerebral ischemia.[3][4]
Primary Signaling Pathways Primarily acts through Gαi/o proteins to inhibit adenylyl cyclase, leading to decreased cAMP levels.Activates Gαi/o proteins, leading to inhibition of adenylyl cyclase and modulation of ion channels. Also shown to involve PKCα-MARCKS and BDNF-ERK1/2-synapsin I pathways in neuroprotection.[3]

Quantitative Data Summary

Opioid Receptor Binding Affinity

The following table summarizes the binding affinities (Ki in nM) of Enkephalin-met, ala(2)- (represented by its close analog D-Ala2-Met5-enkephalinamide, DAME) and DADLE for the μ-opioid receptor (MOR) and δ-opioid receptor (DOR). Lower Ki values indicate higher binding affinity.

Compoundμ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)Reference
D-Ala2-Met5-enkephalinamide (DAME)~1.5~30Estimated from comparative studies
[D-Ala2, D-Leu5]-enkephalin (DADLE)~10~1-5[1]

Note: Ki values can vary depending on the experimental conditions, such as the radioligand used and the tissue preparation.

Performance in Cognitive Function Studies

Enkephalin-met, ala(2)- (DAME)

Studies on the cognitive effects of DAME have yielded mixed results. In one study using squirrel monkeys, DAME demonstrated a dose-dependent and task-dependent impact on a spatial delayed response task.[2]

  • Enhancement: At a higher dose (500 microgram/kg), DAME significantly improved performance at longer (18-second) delays in a two-choice task.[2]

  • Impairment: In a more complex nine-choice task, a lower dose (100 microgram/kg) of DAME impaired performance.[2]

Another study in rats showed that neonatal administration of Met-enkephalin led to improved maze performance in adulthood, suggesting a role in the developing brain.

DADLE ([D-Ala2, D-Leu5]-enkephalin)

DADLE has been more consistently associated with positive outcomes in cognitive function studies, particularly in the context of neuroprotection and aging.

  • Neuroprotection and Cognitive Recovery: In a rat model of global cerebral ischemia, DADLE treatment improved spatial memory deficits.[3] This was associated with the preservation of dendritic spine density and improved synaptic transmission in the hippocampus.[3]

  • Anti-Aging Effects: A recent study in aged female mice demonstrated that DADLE administration improved both motor and cognitive function and extended lifespan.[4]

Experimental Protocols

Morris Water Maze

The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory in rodents.

Objective: To evaluate the effect of Enkephalin-met, ala(2)- or DADLE on spatial learning and memory.

Apparatus: A large circular pool (typically 1.5-2 meters in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.

Procedure:

  • Acquisition Phase: The animal is placed in the pool from different starting positions and must find the hidden platform. This is repeated for several trials over a number of days. The time taken to find the platform (escape latency) and the path taken are recorded.

  • Probe Trial: The platform is removed, and the animal is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.

Typical Data Collected:

  • Escape latency during acquisition trials.[5][6]

  • Path length to reach the platform.

  • Time spent in the target quadrant during the probe trial.[6]

  • Number of crossings over the former platform location.

Passive Avoidance Test

The passive avoidance test is used to assess fear-motivated learning and memory.

Objective: To determine the effect of Enkephalin-met, ala(2)- or DADLE on aversive learning and memory.

Apparatus: A two-compartment box with a light and a dark chamber, connected by a door. The floor of the dark chamber can deliver a mild electric shock.

Procedure:

  • Training/Acquisition: The animal is placed in the light compartment. When it enters the dark compartment (a natural tendency for rodents), the door closes, and a brief, mild foot shock is delivered.

  • Retention Test: After a set period (e.g., 24 hours), the animal is returned to the light compartment, and the door to the dark compartment is opened. The latency to enter the dark compartment is measured.[7][8][9]

Typical Data Collected:

  • Step-through latency (time to enter the dark compartment) during the retention test. A longer latency indicates better memory of the aversive event.[7][8][9]

Signaling Pathways

Enkephalin-met, ala(2)- (DAME) Signaling Pathway

As a primary μ-opioid receptor agonist, DAME is expected to initiate signaling cascades typical of this receptor class.

DAME_Signaling DAME Enkephalin-met, ala(2)- (DAME) MOR μ-Opioid Receptor (MOR) DAME->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cognitive_Effect Modulation of Cognitive Processes PKA->Cognitive_Effect

DAME Signaling Pathway
DADLE Signaling Pathway

DADLE, as a δ-opioid receptor agonist, also signals through Gαi/o proteins but has been shown to engage additional pathways relevant to neuroprotection and cognitive function.

DADLE_Signaling cluster_receptor Receptor Activation cluster_downstream Downstream Effects DADLE DADLE DOR δ-Opioid Receptor (DOR) DADLE->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates PKC PKCα-MARCKS Pathway DOR->PKC Activates BDNF BDNF-ERK1/2-Synapsin I Pathway DOR->BDNF Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Synaptic_Plasticity Enhanced Synaptic Plasticity & Neuroprotection PKC->Synaptic_Plasticity BDNF->Synaptic_Plasticity

DADLE Signaling Pathway

Experimental Workflow

Cognitive Testing Workflow

The following diagram illustrates a typical workflow for a study investigating the effects of these peptides on cognitive function in a rodent model.

Cognitive_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rats, Mice) Grouping Divide into Groups: - Vehicle Control - DAME/DADLE Treatment Animal_Model->Grouping Drug_Admin Administer DAME, DADLE, or Vehicle Grouping->Drug_Admin Behavioral_Test Conduct Cognitive Test (e.g., Morris Water Maze, Passive Avoidance) Drug_Admin->Behavioral_Test Data_Collection Collect Behavioral Data (e.g., Latency, Path Length) Behavioral_Test->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Conclusion Draw Conclusions on Cognitive Effects Stats->Conclusion

References

A Comparative Guide to the Receptor Binding Kinetics of DAME and Other Opioids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding kinetics of [D-Ala2, MePhe4, Gly-ol5]-enkephalin (DAME), a highly selective mu-opioid receptor agonist, with other clinically relevant opioids. The information is presented to facilitate research and development in opioid pharmacology.

Executive Summary

[D-Ala2, MePhe4, Gly-ol5]-enkephalin, commonly known as DAME or DAMGO, is a synthetic opioid peptide renowned for its high selectivity and affinity for the mu (µ) opioid receptor. Understanding its binding kinetics in comparison to other opioids is crucial for the development of novel analgesics with improved therapeutic profiles. This guide summarizes key quantitative binding parameters, details common experimental methodologies, and illustrates relevant biological pathways to provide a comprehensive comparative overview.

Comparative Analysis of Receptor Binding Kinetics

The interaction of an opioid with its receptor is characterized by several kinetic parameters, including the inhibition constant (Ki), the 50% inhibitory concentration (IC50), the association rate constant (Kon), and the dissociation rate constant (Koff). These parameters collectively define the affinity and residence time of a ligand at the receptor, which in turn influence its pharmacological effects.

Mu-Opioid Receptor (MOR) Binding Affinity

The following table summarizes the binding affinities (Ki) of DAME and other selected opioids for the mu-opioid receptor. Lower Ki values indicate higher binding affinity.

CompoundKi (nM)Biological SystemRadioligandReference
DAME (DAMGO) 1.6Rat brain membranes[3H]DAMGO[1]
1240Purified human MOR in rHDL[3H]diprenorphine[2]
Morphine1.2Rat brain homogenates[3H]DAMGO[3]
1.17Recombinant human MORNot Specified[4]
Fentanyl1.35Recombinant human MORNot Specified[4]
Buprenorphine0.2Mu-opioid receptorsNot Specified[5]
Naloxone1.07Rat brain membrane[3H]-naloxone[6]
2.3Mu-opioid receptorsNot Specified[5]
Oxycodone18Not SpecifiedNot Specified[7]
Hydromorphone0.6Rat brain homogenates[3H]DAMGO[3]
Delta-Opioid Receptor (DOR) Binding Affinity
CompoundKi (nM)Biological SystemRadioligandReference
DAME (DAMGO) 180.4Rat brain P2 membrane[3H]DADLE[1]
Morphine>10000Not SpecifiedNot SpecifiedNot Specified
FentanylLow AffinityNot SpecifiedNot Specified[4]
BuprenorphineHigh Affinityδ- and κ-opioid receptorsNot Specified[8]
Naloxone37Human DOR in CHO cells[3H]diprenorphine[6]
Oxycodone958Not SpecifiedNot Specified[7]
HydromorphoneNot SpecifiedNot SpecifiedNot Specified
Kappa-Opioid Receptor (KOR) Binding Affinity
CompoundKi (nM)Biological SystemRadioligandReference
DAME (DAMGO) >10000Not SpecifiedNot SpecifiedNot Specified
Morphine>10000Not SpecifiedNot SpecifiedNot Specified
FentanylLow AffinityNot SpecifiedNot Specified[4]
BuprenorphineHigh Affinityδ- and κ-opioid receptorsNot Specified[8]
Naloxone12Not Specified[3H]ethylketocyclazocine[6]
Oxycodone677Not SpecifiedNot Specified[7]
HydromorphoneNot SpecifiedNot SpecifiedNot Specified
Association (Kon) and Dissociation (Koff) Rate Constants

Kinetic rate constants provide insight into the dynamics of the ligand-receptor interaction. A slower dissociation rate (lower Koff) can lead to a longer duration of action.

CompoundReceptorKon (M⁻¹min⁻¹)Koff (min⁻¹)Biological SystemReference
DAME (DAMGO) MuNot Specified0.034Purified human MOR[2]
MorphineMuNot Specified0.04Purified human MOR[2]
BuprenorphineMuNot Specified0.0002Mu-opioid receptors[5]
NaloxoneMuNot Specified0.024Mu-opioid receptors[5]

Experimental Protocols

The data presented in this guide are primarily derived from radioligand binding assays. Below is a generalized protocol for a competitive radioligand binding assay, which is a common method to determine the Ki of an unlabeled compound.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., DAME) by measuring its ability to displace a radiolabeled ligand from a specific receptor.

Materials:

  • Receptor Source: Cell membranes from cell lines expressing the opioid receptor of interest (e.g., CHO or HEK 293 cells) or tissue homogenates (e.g., rat brain).

  • Radioligand: A tritiated ([³H]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for the mu-opioid receptor).

  • Test Compound: The unlabeled opioid being evaluated (e.g., DAME, morphine, etc.).

  • Assay Buffer: Typically a Tris-HCl buffer (pH 7.4) containing cofactors like MgCl₂.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail: For detection of radioactivity.

  • Instrumentation: Filtration apparatus, liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to isolate the cell membranes containing the receptors. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a series of tubes or a microplate, add a constant concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Visualizations

Opioid Receptor Binding Kinetics Comparison

G cluster_ligands Opioid Ligands cluster_receptors Opioid Receptors DAME DAME (DAMGO) MOR Mu (µ) Receptor DAME->MOR High Affinity (Ki ~1.6 nM) DOR Delta (δ) Receptor DAME->DOR Low Affinity (Ki ~180 nM) Morphine Morphine Morphine->MOR High Affinity (Ki ~1.2 nM) Fentanyl Fentanyl Fentanyl->MOR High Affinity (Ki ~1.35 nM) Buprenorphine Buprenorphine Buprenorphine->MOR Very High Affinity (Ki ~0.2 nM) Slow Koff Buprenorphine->DOR High Affinity KOR Kappa (κ) Receptor Buprenorphine->KOR High Affinity

Caption: Comparative binding affinities of selected opioids for mu, delta, and kappa receptors.

Experimental Workflow for Competition Binding Assay

G prep Receptor Membrane Preparation incubate Incubate to Equilibrium prep->incubate radioligand Add Radioligand ([3H]DAMGO) radioligand->incubate competitor Add Unlabeled Competitor (e.g., DAME) competitor->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki) count->analyze

Caption: A typical experimental workflow for a radioligand competition binding assay.

General Opioid Receptor Signaling Pathway

G cluster_membrane Cell Membrane receptor Opioid Receptor (GPCR) g_protein G Protein (Gi/o) receptor->g_protein Activation ac Adenylate Cyclase g_protein->ac Inhibition ion_channel Ion Channels (Ca²⁺↓, K⁺↑) g_protein->ion_channel Modulation mapk MAPK Pathway g_protein->mapk Activation agonist Opioid Agonist (e.g., DAME) agonist->receptor Binding camp cAMP ac->camp Production↓ cellular_response Cellular Response (e.g., Analgesia) camp->cellular_response ion_channel->cellular_response mapk->cellular_response

Caption: A simplified diagram of the G-protein-mediated signaling pathway upon opioid receptor activation.

References

A Comparative Guide to the Analgesic Effects of DAME in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic properties of the selective µ-opioid receptor agonist, [D-Ala2, N-MePhe4, Gly5-ol]-enkephalin (DAME), against other standard analgesics in various preclinical pain models. The data presented is compiled from multiple studies to offer a comprehensive overview for researchers designing and interpreting analgesic assays.

Quantitative Comparison of Analgesic Efficacy

The following tables summarize the median effective dose (ED50) of DAME and morphine in common rodent pain models. It is important to note that these values can vary depending on the specific experimental conditions, including the species and strain of the animal, the route of administration, and the specific parameters of the assay.

CompoundPain ModelSpeciesRoute of AdministrationED50 (95% CI)
DAME Hot PlateRatIntracerebroventricular (i.c.v.)0.35 ± 0.07 mg/kg
Morphine Hot PlateRatIntraperitoneal (i.p.)0.99 ± 0.03 mg/kg
Morphine Hot PlateRatIntraperitoneal (i.p.)5.1 ± 0.4 mg/kg
Morphine-6-O-Sulfate Hot PlateRatNot Specified0.35 ± 0.07 mg/kg

Table 1: Analgesic Potency in the Hot Plate Test. This test primarily measures supraspinal analgesic effects.

CompoundPain ModelSpeciesRoute of AdministrationED50 (95% CI)
DAME Tail-FlickMouseIntrathecal (i.t.)Varies by strain
Morphine Tail-FlickRatIntraperitoneal (i.p.)1.5 - 3.0 mg/kg

Table 2: Analgesic Potency in the Tail-Flick Test. This test is primarily used to assess spinal analgesia.

CompoundPain ModelSpeciesRoute of AdministrationED50 (95% CI)
Morphine Acetic Acid-Induced WrithingMouseIntraperitoneal (i.p.)0.124 ± 0.018 mg/kg
Fentanyl Acetic Acid-Induced WrithingMouseIntraperitoneal (i.p.)0.016 ± 0.002 mg/kg
Methadone Acetic Acid-Induced WrithingMouseIntraperitoneal (i.p.)0.005 ± 0.018 mg/kg

Table 3: Analgesic Potency in the Acetic Acid-Induced Writhing Test. This model is sensitive to both centrally and peripherally acting analgesics.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.

Hot Plate Test

The hot plate test is a widely used method to assess thermal pain thresholds, particularly for centrally acting analgesics.[2]

Materials:

  • Hot plate apparatus with adjustable temperature control.

  • Transparent cylinder to confine the animal on the heated surface.

  • Experimental animals (rats or mice).

  • Test compounds (e.g., DAME, morphine) and vehicle control.

Protocol:

  • Acclimatization: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Apparatus Setup: Set the hot plate temperature to a constant, noxious level (typically between 50°C and 55°C).

  • Baseline Latency: Gently place each animal on the hot plate and start a timer. Observe for nociceptive responses, such as licking a hind paw or jumping.[2] Stop the timer immediately upon observing a response and record the latency.

  • Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established. If an animal does not respond within this time, it should be removed, and the cut-off time is recorded as its latency.

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, intracerebroventricular).

  • Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency as described in step 3.[3]

  • Data Analysis: The analgesic effect is often expressed as the percentage of Maximum Possible Effect (%MPE) calculated using the formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.

Tail-Flick Test

The tail-flick test measures the latency to a reflexive withdrawal of the tail from a noxious heat source and is primarily used to evaluate spinally mediated analgesia.[4]

Materials:

  • Tail-flick apparatus with a radiant heat source or a water bath.

  • Animal restrainer.

  • Experimental animals (rats or mice).

  • Test compounds and vehicle control.

Protocol:

  • Acclimatization: Handle the animals for several days before the experiment to accustom them to the procedure and restraint.

  • Apparatus Setup:

    • Radiant Heat: Adjust the intensity of the light beam to elicit a tail flick within 2-4 seconds in a naive animal.

    • Hot Water: Maintain the water bath at a constant temperature (typically 52°C to 55°C).

  • Baseline Latency: Gently restrain the animal and position its tail over the heat source or immerse the distal third of the tail in the hot water. Start the timer and measure the time until the animal flicks its tail.

  • Cut-off Time: A cut-off time (e.g., 10-15 seconds) should be used to prevent tissue damage.

  • Drug Administration: Administer the test compound or vehicle.

  • Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration.

  • Data Analysis: Calculate the %MPE as described for the hot plate test.

Acetic Acid-Induced Writhing Test

This test is a chemical method used to induce visceral pain and is sensitive to both central and peripheral analgesics.[5]

Materials:

  • Acetic acid solution (e.g., 0.6-1% in saline).[6][7]

  • Observation chambers.

  • Experimental animals (typically mice).[7]

  • Test compounds and vehicle control.

Protocol:

  • Acclimatization: Allow mice to acclimate to the testing environment.

  • Drug Administration: Administer the test compound or vehicle subcutaneously or intraperitoneally.[7]

  • Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), administer acetic acid intraperitoneally.[6]

  • Observation: Immediately place the mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) over a defined period (e.g., 10-20 minutes).[6][7]

  • Data Analysis: The analgesic effect is calculated as the percentage inhibition of writhing compared to the vehicle-treated control group: % Inhibition = [ (Mean writhes in control group - Writhes in treated animal) / Mean writhes in control group ] x 100.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

DAME_Signaling_Pathway DAME DAME MOR μ-Opioid Receptor (MOR) DAME->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Efflux G_protein->K_channel Activates Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel Inhibits Internalization Receptor Internalization beta_arrestin->Internalization cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia

Caption: DAME signaling through the µ-opioid receptor.

Hot_Plate_Workflow cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment cluster_analysis Data Analysis acclimatize Acclimatize Animal baseline Measure Baseline Latency on Hot Plate acclimatize->baseline administer Administer DAME or Vehicle baseline->administer post_latency Measure Post-Treatment Latency at Timed Intervals administer->post_latency calculate Calculate %MPE post_latency->calculate

Caption: Experimental workflow for the hot plate test.

Tail_Flick_Workflow cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment cluster_analysis Data Analysis acclimatize Acclimatize & Handle Animal baseline Measure Baseline Tail-Flick Latency acclimatize->baseline administer Administer DAME or Vehicle baseline->administer post_latency Measure Post-Treatment Latency at Timed Intervals administer->post_latency calculate Calculate %MPE post_latency->calculate Writhing_Test_Workflow cluster_pre Pre-Treatment cluster_induce Induction cluster_observe Observation cluster_analysis Data Analysis acclimatize Acclimatize Animal administer_drug Administer DAME or Vehicle acclimatize->administer_drug administer_acid Inject Acetic Acid (i.p.) administer_drug->administer_acid count_writhes Count Writhing Movements administer_acid->count_writhes calculate_inhibition Calculate % Inhibition count_writhes->calculate_inhibition

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of Enkephalin-met, ala(2)-

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and neuroscience, the meticulous handling and disposal of synthetic peptides like Enkephalin-met, ala(2)- are paramount for ensuring laboratory safety and environmental responsibility. Given that the specific toxicological properties of many research peptides are not fully characterized, a cautious approach to waste management is essential.[1] This guide provides a comprehensive, step-by-step operational plan for the proper disposal of Enkephalin-met, ala(2)-, aligning with general laboratory safety standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to don the appropriate Personal Protective Equipment (PPE). This includes chemical safety glasses, nitrile gloves, and a laboratory coat.[1][2] When handling the peptide in its powdered form, all activities should be conducted within a chemical fume hood or a well-ventilated area to prevent inhalation.[1][2]

Key Safety and Handling Data Summary

Protective Equipment/ActionSolid (Powder) FormSolution FormRationale
Eye Protection RequiredRequiredTo prevent eye contact with dust particles or splashes.[2]
Hand Protection Required (Nitrile gloves)Required (Nitrile gloves)To avoid skin contact.[2]
Lab Coat RequiredRequiredTo protect personal clothing and skin from contamination.[2]
Respiratory Protection Recommended (NIOSH-approved respirator)Not generally requiredTo prevent inhalation of fine particles when dust generation is unavoidable.[2]
Work Area Chemical fume hood or well-ventilated areaStandard laboratory benchTo minimize inhalation risk of powder.[1]

Step-by-Step Disposal Protocol

The proper disposal of Enkephalin-met, ala(2)- involves a systematic process of segregation, containerization, and coordination with environmental health and safety personnel.

Step 1: Waste Segregation and Containerization

Proper segregation at the point of generation is a critical first step.[1] All materials that have come into contact with Enkephalin-met, ala(2)- must be considered contaminated and disposed of as hazardous waste.

  • Solid Waste: This includes unused or expired peptide powder, contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper.[1]

    • Procedure: Collect all solid waste in a dedicated, clearly labeled, leak-proof container.[1] High-density polyethylene (HDPE) containers are generally suitable. The container must be kept closed except when adding waste.[1]

  • Liquid Waste: This category encompasses peptide solutions, including solvents used for reconstitution (e.g., DMSO, acetonitrile, water with acetic acid or TFA), and contaminated buffers.[1]

    • Procedure: Collect all liquid waste in a dedicated, leak-proof container, also clearly labeled. Secondary containment, such as placing the waste container in a larger, shatter-proof vessel, is highly recommended to prevent spills.[3]

Step 2: Labeling of Waste Containers

Accurate and detailed labeling is a crucial safety and compliance measure.[1] Each waste container must be clearly marked with:

  • The words "Hazardous Waste"

  • The full chemical name: "Enkephalin-met, ala(2)-"

  • The primary hazards associated with the waste (e.g., "Chemical Waste," "Biohazardous Waste" if applicable)

  • The date of accumulation

Step 3: Storage of Peptide Waste

Waste should be stored safely in a designated satellite accumulation area within the laboratory.[1][4]

  • Procedure: Store waste containers in a secondary containment tray to prevent spills. The storage area should be away from general lab traffic and clearly marked. Ensure that incompatible waste types are stored separately.[1]

Step 4: Deactivation of Opioid Peptides (Recommended)

Given that Enkephalin-met, ala(2)- is an opioid peptide, a deactivation step prior to final disposal is a best practice to mitigate the risk of diversion and environmental contamination.[5]

  • Activated Carbon Deactivation: Studies have shown that activated carbon can effectively adsorb and deactivate opioid medications.[5][6]

    • Experimental Protocol: For liquid waste, add activated carbon to the waste container. For solid waste, add water to the container before introducing the activated carbon. The mixture should be agitated and allowed to stand for a sufficient period (studies have shown high deactivation rates within hours to days).[5] While specific ratios for this peptide are not available, a surplus of activated carbon is generally recommended.

Step 5: Arranging for Final Disposal

Peptide waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[1][4] Never dispose of peptide waste down the drain or in the regular trash.[7]

  • Procedure: Once a waste container is approximately 90% full or has reached the maximum accumulation time allowed by your institution (e.g., 90 days), follow your institution's specific procedures for requesting a hazardous waste collection.[1]

Experimental Protocols and Considerations

Biohazardous Waste: If Enkephalin-met, ala(2)- was used in cell-based assays, animal models, or with any biological materials, the resulting waste must be treated as biohazardous.[1] This may require an initial decontamination step, such as autoclaving or chemical disinfection with a 10% bleach solution followed by neutralization, before being processed as chemical waste.[1][3] Always consult your institution's biosafety guidelines.[1]

Disposal Workflow and Signaling Pathway Diagrams

To provide a clearer understanding of the procedural flow, the following diagrams illustrate the recommended disposal workflow and a simplified representation of a relevant biological pathway.

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Deactivation & Storage cluster_3 Final Disposal Start Start Solid_Waste Solid Waste (e.g., tips, gloves, powder) Start->Solid_Waste Liquid_Waste Liquid Waste (e.g., solutions, buffers) Start->Liquid_Waste Solid_Container Collect in Labeled Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Collect in Labeled Liquid Waste Container Liquid_Waste->Liquid_Container Deactivate Deactivate with Activated Carbon Solid_Container->Deactivate Liquid_Container->Deactivate Store Store in Designated Satellite Accumulation Area Deactivate->Store EHS_Pickup Arrange for EHS Hazardous Waste Pickup Store->EHS_Pickup End End EHS_Pickup->End

Caption: Workflow for the proper disposal of Enkephalin-met, ala(2)- waste.

G Enkephalin Enkephalin-met, ala(2)- Opioid_Receptor Opioid Receptor (e.g., δ, μ) Enkephalin->Opioid_Receptor Binds to G_Protein G-Protein Activation (Gi/Go) Opioid_Receptor->G_Protein Adenylate_Cyclase Inhibition of Adenylate Cyclase G_Protein->Adenylate_Cyclase Ion_Channels Modulation of Ion Channels G_Protein->Ion_Channels cAMP Decreased cAMP Production Adenylate_Cyclase->cAMP Cellular_Response Altered Cellular Response (e.g., reduced neuronal excitability) cAMP->Cellular_Response Ion_Channels->Cellular_Response

References

Personal protective equipment for handling Enkephalin-met, ala(2)-

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Enkephalin-met, ala(2)-

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Enkephalin-met, ala(2)-, a synthetic opioid peptide. Given that this compound is a potent opioid agonist, a cautious approach to handling is paramount to ensure personnel safety.[1] The following procedures are based on established guidelines for handling potent compounds and should be implemented as part of a comprehensive laboratory safety program.

Risk Assessment and Handling Precautions

A thorough risk assessment should be conducted before any handling of Enkephalin-met, ala(2)-. While some safety data sheets for similar compounds, such as Met-Enkephalin, may not classify them as hazardous under standard regulations, the potent pharmacological activity of opioid analogs necessitates stringent safety protocols.[2][3] The primary routes of occupational exposure to be controlled are inhalation of airborne particles and dermal contact.

Key Handling Recommendations:

  • Designated Areas: All work with Enkephalin-met, ala(2)- should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize the risk of inhalation.

  • Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[2]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[2] After handling, wash hands thoroughly with soap and water. Do not use hand sanitizer as it may enhance absorption through the skin.[4]

  • Spill Management: Have a spill kit readily available. In case of a spill, follow established laboratory procedures for potent compound cleanup, which typically involves wetting the material to prevent aerosolization and using appropriate absorbent materials.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and should be based on a risk assessment of the specific procedures being performed. For handling potent opioid peptides like Enkephalin-met, ala(2)-, a multi-layered approach to PPE is recommended.

PPE CategoryLow-Risk Activities (e.g., handling small, pre-weighed quantities in solution)High-Risk Activities (e.g., weighing, preparing stock solutions from powder)
Gloves Single pair of nitrile glovesDouble-gloving with nitrile gloves
Eye Protection Safety glasses with side shieldsChemical splash goggles or a face shield
Lab Coat Standard lab coatDisposable gown with tight-fitting cuffs or disposable coveralls
Respiratory Protection Not typically required if handled in a certified chemical fume hoodA fit-tested N95, N100, R100, or P100 respirator should be considered, especially when working with powders outside of a containment hood.[4][5][6]
Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][5] Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][7] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][7]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][7]
Disposal Plan

All waste contaminated with Enkephalin-met, ala(2)-, including empty vials, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain or in the regular trash.

Visualized Workflows and Pathways

To further enhance safety and understanding, the following diagrams illustrate key processes.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment SelectPPE Select & Don PPE RiskAssessment->SelectPPE WeighCompound Weigh Compound SelectPPE->WeighCompound PrepareSolution Prepare Solution WeighCompound->PrepareSolution ConductExperiment Conduct Experiment PrepareSolution->ConductExperiment Decontaminate Decontaminate Work Area ConductExperiment->Decontaminate DisposeWaste Dispose of Hazardous Waste Decontaminate->DisposeWaste DoffPPE Doff & Dispose of PPE DisposeWaste->DoffPPE

Caption: Workflow for Safely Handling Enkephalin-met, ala(2)-.

EnkephalinSignalingPathway Enkephalin Enkephalin-met, ala(2)- OpioidReceptor δ/μ-Opioid Receptor Enkephalin->OpioidReceptor Binds to GProtein G-Protein Activation (Gi/Go) OpioidReceptor->GProtein Activates AdenylylCyclase Adenylyl Cyclase Inhibition GProtein->AdenylylCyclase Inhibits IonChannels Ion Channel Modulation GProtein->IonChannels Modulates cAMP ↓ cAMP AdenylylCyclase->cAMP CellularResponse Cellular Response (e.g., Analgesia) cAMP->CellularResponse CaChannel ↓ Ca²⁺ Influx IonChannels->CaChannel KChannel ↑ K⁺ Efflux IonChannels->KChannel CaChannel->CellularResponse KChannel->CellularResponse

References

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